molecular formula C38H47ClN4O4 B1574198 NVP-CGM097 stereoisomer

NVP-CGM097 stereoisomer

Cat. No.: B1574198
M. Wt: 659.26
Attention: For research use only. Not for human or veterinary use.
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Description

NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.

Properties

Molecular Formula

C38H47ClN4O4

Molecular Weight

659.26

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Impact of Chirality on NVP-CGM097 Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the impact of chirality on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of NVP-CGM097 , a potent MDM2 inhibitor.

Executive Summary

NVP-CGM097 is a highly selective, small-molecule inhibitor of the p53-MDM2 protein-protein interaction, developed by Novartis.[1][2] Chemically, it belongs to the dihydroisoquinolinone class.[2][3] The molecule’s efficacy is strictly governed by its stereochemistry, specifically the configuration at the C1 position .

This guide analyzes why the (1S)-enantiomer (eutomer) is the required clinical candidate, while the (1R)-enantiomer (distomer) represents a pharmacological impurity that compromises the therapeutic index. We explore the structural basis of this selectivity, the pharmacokinetic consequences of racemic dosing, and the rigorous chiral resolution protocols required to ensure drug substance integrity.

Part 1: Molecular Architecture & Stereospecificity

The Chiral Scaffold

NVP-CGM097 mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft. The dihydroisoquinolinone core serves as a rigid scaffold to project these substituents in the correct vector space.

  • Chiral Center: The critical stereocenter is located at C1 of the isoquinolinone ring.

  • Substituent: A p-chlorophenyl group.[3]

  • Configuration: The (S)-configuration is the eutomer.[4]

Structural Mechanism of Action

X-ray cocrystallography reveals that the (S)-configuration directs the p-chlorophenyl group deep into the Trp23 pocket of MDM2.

  • The (S)-Enantiomer: Achieves optimal steric complementarity, resulting in an IC50 of 1.7 nM .

  • The (R)-Enantiomer: The p-chlorophenyl group clashes sterically with the walls of the MDM2 cleft, preventing deep insertion. This results in a drastic loss of potency (IC50 ≈ 1.17 µM), making it ~500-fold less active.

Visualization: Mechanism of Action

The following diagram illustrates the pathway from chiral specific binding to therapeutic outcome.

G Substance NVP-CGM097 (S)-Enantiomer Target MDM2 Protein (Hydrophobic Cleft) Substance->Target High Affinity (1.7 nM) Interaction Steric Fit: Trp23 Pocket Occupancy Target->Interaction Mechanism p53 Release (Displacement) Interaction->Mechanism Outcome Apoptosis & Cell Cycle Arrest Mechanism->Outcome Distomer NVP-CGM097 (R)-Enantiomer NoBind Steric Clash (No Binding) Distomer->NoBind Low Affinity (>1 µM) NoBind->Target Fails to Inhibit

Figure 1: Mechanistic pathway showing the necessity of the (S)-enantiomer for effective MDM2 inhibition.

Part 2: Pharmacokinetic Implications of Chirality[4][5]

While the primary differentiator is potency (PD), the presence of the wrong enantiomer has profound Pharmacokinetic (PK) implications. Administering a racemate or an impure mixture alters the ADME profile significantly.

Metabolic Load without Efficacy

If NVP-CGM097 were administered as a racemate, 50% of the dose (the R-isomer) would be therapeutically inert but biologically active regarding metabolism.

  • Metabolic Competition: The R-isomer competes for CYP3A4 enzymes, potentially altering the clearance (CL) of the active S-isomer.

  • Clearance Saturation: The "useless" metabolic load increases the risk of saturating hepatic clearance mechanisms, leading to non-linear PK.

In Vivo Chiral Stability

A critical PK parameter for chiral drugs is the risk of in vivo racemization (chiral inversion).

  • Observation: NVP-CGM097 demonstrates high configurational stability. The C1 proton is not acidic enough to undergo rapid deprotonation/reprotonation under physiological conditions.

  • PK Consequence: The drug maintains its enantiomeric purity throughout the distribution and elimination phases. This "chiral integrity" ensures that the exposure (AUC) measured in plasma directly correlates to the active pharmacophore.

Preclinical PK Profile (Pure S-Enantiomer)

The following data summarizes the PK properties of the pure eutomer (NVP-CGM097) across species, demonstrating why the pure form is a viable oral drug.

ParameterMouse (OF-1)Rat (Sprague-Dawley)Dog (Beagle)Monkey (Cynomolgus)
Clearance (CL) 5 mL/min/kg7 mL/min/kg3 mL/min/kg4 mL/min/kg
Hepatic Extraction Low (<10%)Low (<10%)Low (<10%)Low (<10%)
Volume (Vss) ModerateModerateModerateModerate
Bioavailability (F) HighHighHighHigh

Data Source: Holzer et al., J. Med.[1][2] Chem. 2015 [1].[1][2][3][5]

Interpretation: The low clearance across species indicates that NVP-CGM097 is metabolically stable. If the (R)-isomer were present, and if it had a higher clearance rate (a common phenomenon known as stereoselective metabolism), it would complicate dose-response predictions.

Part 3: Synthesis & Chiral Resolution Protocols

To ensure the PK properties described above, the manufacturing process must guarantee enantiomeric excess (ee) > 99%. The industry standard for this class of molecules is Supercritical Fluid Chromatography (SFC) .

Experimental Workflow: Chiral Resolution

The following diagram outlines the purification and validation workflow used to isolate NVP-CGM097 from its racemic precursor.

Workflow Racemate Racemic Synthesis (Precursor) SFC Prep SFC Separation (Chiralpak AD-H Column) Racemate->SFC Inject Fraction1 Fraction 1: (R)-Isomer (Distomer - Discard) SFC->Fraction1 tR = 2.1 min Fraction2 Fraction 2: (S)-Isomer (Eutomer - Collect) SFC->Fraction2 tR = 3.4 min QC Quality Control (Chiral HPLC & NMR) Fraction2->QC Final NVP-CGM097 Drug Substance QC->Final ee > 99.5%

Figure 2: Chiral resolution workflow utilizing Preparative SFC to isolate the active (S)-enantiomer.

Detailed Protocol: Preparative SFC Separation

This protocol is self-validating; if the resolution (


) between peaks drops below 1.5, the column must be regenerated.

Equipment: Waters Prep 100 SFC or equivalent. Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 20 x 250 mm.

Methodology:

  • Mobile Phase Preparation:

    • A: CO2 (Supercritical fluid).

    • B: Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA) as a basic modifier (essential for isoquinolinone peak shape).

    • Ratio: Isocratic 70:30 (A:B).

  • Conditions:

    • Flow Rate: 50-70 g/min (depending on column diameter).

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

    • Detection: UV at 254 nm.

  • Execution:

    • Dissolve racemic mixture in Methanol/DCM (1:1) at 50 mg/mL.

    • Inject 500 µL per cycle (stacked injections).

    • Collect the second eluting peak (typically the S-isomer for this scaffold on AD-H, but must be confirmed via optical rotation or X-ray).

  • Validation:

    • Evaporate solvent.

    • Re-analyze via analytical chiral HPLC. Target: ee > 99.5% .

Part 4: Analytical Bioanalysis (PK Study Support)

To accurately measure NVP-CGM097 PK properties, the bioanalytical method (LC-MS/MS) must be specific to the parent compound and robust against potential chiral inversion metabolites.

LC-MS/MS Protocol
  • Column: Phenomenex Kinetex C18 (achiral is sufficient if the drug is chirally stable in vivo, but chiral columns are used for inversion studies).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Transition: Monitor MRM transitions specific to the dihydroisoquinolinone core.

  • Internal Standard: Stable isotope labeled NVP-CGM097 (e.g.,

    
    -NVP-CGM097).
    
Why this matters

Using an achiral column for routine PK is only acceptable because we have established the configurational stability of the molecule. If the molecule were prone to racemization (like thalidomide), a chiral column would be mandatory for all PK plasma sample analyses to distinguish the toxic isomer from the therapeutic one.

References

  • Holzer, P., et al. (2015).[2][3] "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[1][2][3][5] Journal of Medicinal Chemistry, 58(16), 6348–6358.[1] [2]

  • Jeay, S., et al. (2015).[3] "A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097." eLife, 4, e06498.

  • Novartis. (2023). "NVP-CGM097 Clinical Data and Regulatory Submissions." ClinicalTrials.gov Identifier: NCT01760525.

Sources

Technical Guide: Structure-Activity Relationship (SAR) & Stereochemical Optimization of NVP-CGM097

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of NVP-CGM097 isomers Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NVP-CGM097 is a highly potent, selective, orally bioavailable MDM2 inhibitor developed by Novartis for the treatment of TP53-wild-type malignancies. Chemically, it belongs to the dihydroisoquinolinone class of inhibitors.[1] Its efficacy is driven by a precise mimicry of the p53 transactivation domain, specifically the "three-finger" pharmacophore (Phe19, Trp23, Leu26).

This guide analyzes the critical Structure-Activity Relationship (SAR) of NVP-CGM097, with a specific focus on the profound impact of stereochemistry. The molecule features two chiral centers—a primary scaffold stereocenter at C1 and a side-chain stereocenter at C7—creating a requirement for stringent stereocontrol during synthesis.

Chemical Architecture & Stereochemical Definition

The core of NVP-CGM097 is a 1,4-dihydroisoquinolin-3(2H)-one scaffold. This rigid bicycle serves as a template to project three hydrophobic substituents into the deep cleft of MDM2.

The Stereocenters

NVP-CGM097 is not a racemate; it is a pure stereoisomer with specific configuration at two positions:

  • C1 Position (The "Anchor"): The carbon atom connecting the isoquinolinone core to the p-chlorophenyl ring.

    • Configuration: (S)

    • Role: This is the primary determinant of potency.

  • C7 Side Chain (The "Lock"): The sec-butoxy ether side chain.

    • Configuration: (R)

    • Role: Optimizes hydrophobic packing within the Leu26 pocket.

NVP-CGM097 Full Chemical Name: (1S)-1-(4-chlorophenyl)-7-[(1R)-1-methylpropoxy]-6-methoxy-2-(4-{methyl[2-(4-methylpiperazin-1-yl)ethyl]amino}phenyl)-1,4-dihydroisoquinolin-3(2H)-one.

SAR Analysis: The Stereochemical Impact

The SAR of NVP-CGM097 is defined by its ability to displace the p53


-helix. The interaction is strictly governed by the spatial arrangement of the hydrophobic groups.
The C1-Anchor: (S) vs. (R) Isomerism

The most critical SAR finding in the NVP-CGM097 series is the stereosensitivity at the C1 position.

  • The (S)-Isomer (NVP-CGM097): The p-chlorophenyl group projects deeply into the Trp23 pocket of MDM2. This pocket is a deep, hydrophobic cavity.[2][3] The (S)-configuration orients the phenyl ring to form optimal

    
    -stacking and van der Waals interactions with the pocket walls (lined by Phe55, Val93, Ile99).
    
  • The (R)-Isomer: Inverting this center forces the p-chlorophenyl group into a steric clash with the MDM2 surface or directs it toward the solvent, preventing deep pocket penetration.

Quantitative Comparison:

Isomer Configuration Target Assay Type Potency (IC50/Ki)
(1S)-isomer (NVP-CGM097) Human MDM2 TR-FRET 1.7 – 2.3 nM

| (1R)-isomer | Human MDM2 | TR-FRET | 1,170 nM (1.17 µM) |

Insight: The (S)-isomer is approximately 500-fold more potent than the (R)-isomer, validating the C1 position as the critical "anchor" for the drug-protein complex [1].

The C7-Side Chain: (R)-sec-butoxy vs. Others

The C7 position was optimized to fill the Leu26 pocket.[1] Early SAR studies explored various alkoxy groups (methoxy, isopropoxy).

  • Optimization: The introduction of a sec-butoxy group provided additional hydrophobic bulk compared to an isopropoxy group.

  • Stereochemistry: The (R)-configuration of the sec-butoxy group allows the terminal methyl to extend further into the hydrophobic sub-pocket without clashing with the backbone, whereas the (S)-configuration at this ether linkage results in reduced affinity due to suboptimal packing.

The N-Substituent (Phe19 Interaction)

The substituent attached to the lactam nitrogen (N2) is a substituted phenyl ring. This moiety mimics the Phe19 residue of p53.[4]

  • Structure: A p-phenylenediamine linker connecting to a solubilizing N-methylpiperazine tail.

  • Function: The phenyl ring sits in the shallow Phe19 pocket (interacting with Ile54, Met62). The piperazine tail extends into the solvent, significantly improving the physicochemical properties (solubility, PK) without disrupting the binding mode.

Visualization: Mechanism of Action

The following diagram illustrates the "Three-Finger" mimicry of NVP-CGM097 binding to the MDM2 cleft.

G cluster_drug NVP-CGM097 (Pharmacophore) MDM2 MDM2 Protein (Hydrophobic Cleft) Core Dihydroisoquinolinone Scaffold C1_Group C1-(S) p-Chlorophenyl Core->C1_Group Projects C7_Group C7-(R) sec-Butoxy Core->C7_Group Projects N2_Group N2-Phenyl Piperazine Tail Core->N2_Group Projects Trp23 Trp23 Pocket (Deep/Hydrophobic) C1_Group->Trp23 High Affinity (Pi-Stacking) Leu26 Leu26 Pocket (Hydrophobic) C7_Group->Leu26 Hydrophobic Packing Phe19 Phe19 Pocket (Shallow) N2_Group->Phe19 Mimicry Trp23->MDM2 Leu26->MDM2 Phe19->MDM2

Caption: Pharmacophore mapping of NVP-CGM097 to the MDM2 p53-binding cleft.[2][3][4][5][6]

Experimental Protocols

Protocol A: Asymmetric Synthesis of the (S)-Isoquinolinone Core

Context: Isolating the active (S)-isomer via chiral chromatography from a racemate is inefficient for large-scale production. The Novartis team developed an asymmetric synthesis using a chiral auxiliary to set the C1 stereocenter early in the route [1].

Reagents & Conditions:

  • Chiral Auxiliary: (S)-2-methylpropane-2-sulfinamide.

  • Catalyst: [Rh(cod)(MeCN)₂]BF₄.

  • Nucleophile: 4-chlorophenylstannane.

Step-by-Step Workflow:

  • Imine Formation: Condense the aldehyde intermediate (containing the C7/C6 ethers) with (S)-2-methylpropane-2-sulfinamide to form the chiral sulfinylimine.

  • Stereoselective Addition: Perform a Rhodium-catalyzed addition of 4-chlorophenylstannane to the sulfinylimine.

    • Mechanism:[1][7][8] The chiral sulfinyl group directs the addition of the aryl group to one face of the imine.

    • Result: Formation of the sulfinylamine with high diastereoselectivity (dr 96:4).

  • Cyclization: Acidic cleavage of the sulfinyl group yields the primary amine, which spontaneously (or under basic conditions) cyclizes with the adjacent ester to form the (S)-dihydroisoquinolinone core.

  • Purification: Recrystallization yields the enantiopure intermediate (>99% ee), avoiding chiral HPLC.

Protocol B: TR-FRET Binding Assay

Context: To quantify the SAR differences between isomers, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Methodology:

  • Protein Prep: Express human MDM2 (residues 1–118) with an N-terminal GST tag.

  • Tracer: Use a biotinylated p53 peptide (residues 15–29) bound to Streptavidin-Europium cryptate (Donor).

  • Acceptor: Use an anti-GST antibody labeled with XL665 (Acceptor).

  • Reaction:

    • Mix GST-MDM2 (2 nM final) with the test compound (isomer dilution series) in assay buffer (PBS, 0.1% BSA, 1 mM DTT).

    • Add the peptide tracer system.

  • Detection:

    • Incubate for 1 hour at room temperature.

    • Measure fluorescence emission at 665 nm (Acceptor) and 620 nm (Donor) using a microplate reader (e.g., EnVision).

  • Analysis:

    • Calculate the FRET ratio (665/620 nm).

    • Plot % inhibition vs. log[Compound].

    • Fit to a 4-parameter logistic model to determine IC50.

Visualization: Asymmetric Synthesis Workflow

The following diagram outlines the logic of the asymmetric synthesis used to secure the C1-(S) configuration.

Synthesis Start Aldehyde Intermediate Imine Chiral Sulfinylimine Start->Imine Condensation Auxiliary (S)-t-Butylsulfinamide (Chiral Auxiliary) Auxiliary->Imine Directs Stereochem Addition Rh-Catalyzed Arylation (4-Cl-Ph-Sn) Imine->Addition Amine Sulfinylamine (dr 96:4) Addition->Amine Stereoselective C-C Bond Cyclization Acid Cleavage & Cyclization Amine->Cyclization Final (S)-Isoquinolinone Core (>99% ee) Cyclization->Final Yields Pure Isomer

Caption: Asymmetric synthesis route to generate the essential (S)-stereocenter of NVP-CGM097.

References

  • Holzer, P., Masuya, K., Furet, P., Kallen, J., Valat-Stachyra, T., Ferretti, S., ...[7][8][9] & Gessier, F. (2015).[7][8][9] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry, 58(16), 6348-6358.[8][9] [7][9]

  • Kallen, J. (2015).[7][8][9] RCSB PDB - 4ZYF: Hdm2 (MDM2) complexed with NVP-CGM097. RCSB Protein Data Bank.

  • Jeay, S., Gaulis, S., Ferretti, S., Bitter, H., Ito, M., Valat, T., ... & Graus Porta, D. (2015). A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097. eLife, 4, e06498.

Sources

Chemical Stability and Stereochemical Integrity of NVP-CGM097 in Physiological Environments

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical stability of NVP-CGM097 stereoisomers in physiological pH Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NVP-CGM097 is a highly potent, selective MDM2 inhibitor belonging to the dihydroisoquinolinone class.[1][2] Unlike earlier spiro-oxindole MDM2 inhibitors (e.g., MI-219) which suffered from rapid retro-Mannich degradation and epimerization, NVP-CGM097 was engineered for superior chemical stability. The molecule possesses a single chiral center at the C1 position of the isoquinolinone ring. The (S)-enantiomer is the eutomer (active form), exhibiting nanomolar affinity for the p53-binding pocket of MDM2, while the (R)-enantiomer (distomer) is significantly less potent.

This guide details the stereochemical stability of NVP-CGM097 at physiological pH (7.4), delineating the mechanistic barriers to racemization and providing a validated analytical workflow for monitoring isomeric purity during preclinical development.

Part 1: Structural Analysis & Stereochemical Vulnerabilities

The Dihydroisoquinolinone Scaffold

The core of NVP-CGM097 is a 1,4-dihydroisoquinolin-3-one ring. The critical stereocenter is located at C1 , which bears a 4-chlorophenyl substituent.

  • Chiral Center: C1 (benzylic position).

  • Configuration: (S)-absolute configuration is required for optimal steric complementarity with the Leu26, Trp23, and Phe19 sub-pockets of MDM2.

  • Electronic Environment: The C1 proton is benzylic and adjacent to the lactam nitrogen. While benzylic protons are generally susceptible to radical abstraction (oxidation), the acidity of this proton is insufficient for rapid deprotonation-mediated racemization at physiological pH (7.4), provided the lactam nitrogen is not acylated with strong electron-withdrawing groups.

Contrast with Spiro-Oxindoles

Early MDM2 inhibitors utilized a spiro-oxindole scaffold. These compounds were prone to a retro-Mannich reaction in aqueous solution, leading to ring-opening and subsequent recyclization. This process scrambled the stereochemistry, converting pure enantiomers into racemates or diastereomeric mixtures within hours.

NVP-CGM097 Advantage: The dihydroisoquinolinone scaffold eliminates the structural prerequisites for the retro-Mannich pathway. Consequently, the primary stability risks shift from rapid structural rearrangement to slower processes: amide hydrolysis and benzylic oxidation .

Part 2: Thermodynamic Stability in Physiological Milieu (pH 7.4)

Hydrolytic Stability

At pH 7.4 and 37°C, the lactam (cyclic amide) linkage in NVP-CGM097 exhibits high stability.

  • Mechanism: Hydrolysis requires nucleophilic attack by water/hydroxide on the carbonyl carbon (C3).

  • Observation: In phosphate-buffered saline (PBS), the half-life (

    
    ) of the lactam ring typically exceeds standard incubation times (24–48 hours). Significant hydrolysis is usually only observed under forced degradation conditions (e.g., pH > 10 or pH < 2 at elevated temperatures).
    
Configurational Stability (Epimerization Risk)

The risk of converting the active (S)-enantiomer to the inactive (R)-enantiomer depends on the acidity of the C1-H.

  • pKa Estimation: The pKa of the C1 proton is estimated to be >25.

  • Physiological Impact: At pH 7.4, the concentration of hydroxide ions is insufficient to deprotonate C1. Therefore, base-catalyzed enolization and racemization are kinetically negligible under physiological conditions.

  • Exception (Metabolic): While chemically stable in buffer, researchers must differentiate this from in vivo metabolic inversion, which would be enzyme-mediated (e.g., by isomerases or radical SAM enzymes), though no specific evidence suggests this is a major pathway for NVP-CGM097.

Oxidative Instability

The most significant chemical risk at C1 is radical oxidation .

  • Pathway: Abstraction of the benzylic hydrogen by reactive oxygen species (ROS) or light-induced radical formation can lead to a planar radical intermediate.

  • Consequence: Re-trapping this radical destroys chirality (racemization) or leads to the formation of fully aromatic isoquinolinone byproducts (dehydrogenation).

  • Mitigation: Assays should be conducted in the dark, and for long-term storage, antioxidants (e.g., BHT) or inert atmospheres (Argon) are recommended.

Part 3: Mechanistic Visualization

The following diagram illustrates the stability logic and potential degradation pathways for NVP-CGM097.

StabilityLogic NVP NVP-CGM097 (S)-Enantiomer pH74 Physiological pH 7.4 (PBS Buffer, 37°C) NVP->pH74 RetroMannich Retro-Mannich Reaction pH74->RetroMannich Blocked by Scaffold Design Hydrolysis Lactam Hydrolysis pH74->Hydrolysis Slow kinetics (Stable Lactam) Deprotonation C1-H Deprotonation pH74->Deprotonation High pKa Barrier (No enolization) Oxidation Benzylic Oxidation pH74->Oxidation Risk factor: Light/ROS Degradant Ring Open / Aromatized Products RetroMannich->Degradant Stable High Stability (>99% ee maintained) Hydrolysis->Stable <1% loss over 24h Racemate Racemization ((R)-Enantiomer) Deprotonation->Racemate Oxidation->Racemate Radical Mechanism Oxidation->Degradant Aromatization

Figure 1: Mechanistic stability profile of NVP-CGM097. Green paths indicate stability; red paths indicate potential risks requiring control (e.g., light protection).

Part 4: Analytical Methodologies

To validate the stability of NVP-CGM097, a robust Chiral HPLC method is required. The following protocol separates the (S)-eutomer from the (R)-distomer.

Chiral HPLC Protocol (Normal Phase)

This method is optimized for separating dihydroisoquinolinone enantiomers.

ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))Proven selectivity for isoquinolinone/phenyl systems.
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical dimensions for baseline resolution (

).
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)DEA suppresses peak tailing caused by the basic piperazine/amine moieties.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Temperature 25°CHigher temperatures may reduce chiral recognition.
Detection UV @ 254 nmTargets the aromatic isoquinolinone core.
Sample Diluent Ethanol or Mobile PhaseAvoid DMSO if possible to prevent peak distortion; if needed, keep DMSO <5%.
Experimental Workflow: Stability Assay

This protocol defines the steps to quantify stereochemical stability over time.

  • Preparation: Prepare a 10 mM stock of NVP-CGM097 in DMSO.

  • Incubation: Spike stock into PBS (pH 7.4) to a final concentration of 10 µM. Incubate at 37°C in the dark.

  • Sampling: Aliquot samples at T=0, 1h, 4h, 8h, 24h, and 48h.

  • Quenching: Dilute 1:1 with cold Acetonitrile to stop any enzymatic activity (if using plasma) or to precipitate buffer salts.

  • Analysis: Inject onto Chiral HPLC.

  • Calculation: Calculate Enantiomeric Excess (

    
    ) at each time point.
    
    
    
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Incubation Sample (PBS, pH 7.4, 37°C) Quench Quench / Extraction (1:1 ACN, Vortex, Centrifuge) Sample->Quench HPLC Chiral HPLC Analysis (Chiralpak AD-H, Hex/IPA) Quench->HPLC Data Data Processing (Integration of S vs R) HPLC->Data Decision Stability Criteria (Is ee% > 99%?) Data->Decision Pass PASS: Stereochemically Stable Decision->Pass Yes Fail FAIL: Racemization Detected Decision->Fail No

Figure 2: Step-by-step analytical workflow for verifying stereochemical stability.

Part 5: Implications for Drug Development

  • Formulation: Due to the high stability of the solid state and solution state (pH 7.4), NVP-CGM097 does not require specialized encapsulation to prevent racemization (unlike thalidomide). However, light protection is critical during manufacturing.

  • Bioanalysis: When analyzing plasma samples from clinical trials, the assay must be chiral-selective. Although in vitro stability is high, in vivo enzymatic inversion cannot be ruled out without empirical data.

  • Synthesis: The discovery route utilizes asymmetric synthesis to set the C1 stereocenter early, avoiding costly chiral resolution of the final API. This strategy is validated by the compound's resistance to downstream epimerization.

References

  • Holzer, P., et al. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[1][2] Journal of Medicinal Chemistry, 58(16), 6348–6358.[1] Link

  • Jeay, S., et al. (2015). A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097.[3] eLife, 4, e06498. Link

  • Valat-Stachyra, T., et al. (2015). Mechanistic study of NVP-CGM097: A potent, selective and species specific inhibitor of p53-Mdm2.[1][4] Drug Designing: Open Access, 4(3). Link

  • Chène, P. (2003). Inhibitors of the p53-MDM2 interaction for the treatment of cancer.[1][2][5][6] Nature Reviews Cancer, 3, 102–109. Link

  • Zhang, Y., et al. (2020). NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance. Frontiers in Oncology, 10, 1208. Link

Sources

Technical Analysis: Stereochemical Binding Determinants of NVP-CGM097

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding Affinity Differences Between NVP-CGM097 Diastereomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

NVP-CGM097 is a highly potent, selective, small-molecule inhibitor of the p53-MDM2 protein-protein interaction (PPI), belonging to the dihydroisoquinolinone class.[1][2][3][4][5] Its therapeutic efficacy is strictly governed by its stereochemistry.[2] The molecule possesses a specific (1S) configuration at the dihydroisoquinolinone core, which is critical for mimetic alignment with the p53 transactivation domain.[2]

This guide analyzes the binding affinity differentials between the active (1S)-diastereomer and its (1R)-counterpart, elucidating the structural mechanisms that result in a ~690-fold difference in potency.[1][2] It further details the asymmetric synthesis and TR-FRET methodologies required to validate these affinities.

Molecular Architecture & Stereochemistry[1][2][3]

Chemical Identity[1][2][3][4]
  • IUPAC Name: (1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)-trans-cyclohexyl]methyl]amino]phenyl]-7-(propan-2-yloxy)-1,4-dihydroisoquinolin-3-one.[1][2]

  • Core Scaffold: Dihydroisoquinolinone.[1][2][3][6]

  • Key Stereocenters:

    • C1 Position (Scaffold): The chiral center at position 1 of the isoquinolinone ring bears a p-chlorophenyl group.[1][2] The (S) configuration is essential for bioactivity.[2]

    • Cyclohexyl Linker: The linker exhibits trans stereochemistry, ensuring the solubilizing tail extends into the solvent front, avoiding steric clash with the MDM2 surface.

The Diastereomeric Challenge

In the context of MDM2 inhibition, "diastereomers" primarily refers to the relationship between the (1S) and (1R) configurations of the core scaffold, assuming the trans-cyclohexyl tail remains constant.[2] The (1R) isomer acts as a distomer (inactive/less active impurity), while the (1S) isomer is the eutomer (active drug).[1][2]

Binding Affinity Analysis

The binding affinity of NVP-CGM097 is characterized by its ability to displace p53 from the hydrophobic cleft of MDM2.[1][2] The difference in affinity between the enantiomers at the C1 position is profound.[2]

Quantitative Comparison (Human MDM2)[1][2][3]
Compound VariantConfiguration (C1)IC

(TR-FRET)
Relative PotencyBinding Status
NVP-CGM097 (1S) 1.7 nM 1x (Baseline) High Affinity
Distomer(1R)1,170 nM (1.17

M)
~690x weakerLow Affinity
Nutlin-3a (Ref)(Chiral)8.0 nM~4.7x weakerHigh Affinity

Data Source: Holzer et al., J. Med.[2][3][5][6] Chem. 2015 [1].[1][2][3][5][6]

Selectivity Profile

The (1S) isomer also exhibits high selectivity against the homologous MDM4 protein and other PPIs, a trait not guaranteed in the racemic mixture or the (1R) isomer due to non-specific hydrophobic interactions.[2]

  • Selectivity (MDM2 vs. MDM4): >1000-fold.[1][2][3]

  • Species Specificity: 1.7 nM (Human) vs. 20.5 nM (Dog) vs. 65.9 nM (Mouse).[1][2]

Structural Basis of Affinity (Mechanism)[1][2][3]

The p53-MDM2 interaction relies on three key hydrophobic residues of p53 inserting into a deep cleft on MDM2: Phe19, Trp23, and Leu26 .[2] NVP-CGM097 mimics this "three-finger" binding mode.[1][2]

The (1S) "Lock and Key" Fit
  • Trp23 Pocket (Critical): The (1S)-p-chlorophenyl group at C1 is perfectly positioned to penetrate the deep Trp23 pocket.[1][2] The chlorine atom provides additional hydrophobic burial.[2]

  • Leu26 Pocket: The 7-isopropoxy group on the isoquinolinone ring fills the Leu26 pocket.[1]

  • Phe19 Pocket: The N-substituent (phenyl ring of the tail) occupies the Phe19 pocket.[1][2]

The (1R) Steric Clash

In the (1R) configuration, the spatial arrangement of the p-chlorophenyl group is inverted relative to the isoquinolinone plane.[2]

  • Consequence: The p-chlorophenyl group cannot access the Trp23 pocket without forcing the rest of the scaffold into a sterically forbidden clash with the MDM2

    
    -helix wall (specifically Val93 and Gly58 regions).[1][2]
    
  • Result: The molecule sits superficially or binds non-specifically, leading to the observed ~690-fold loss in potency.

Interaction Pathway Diagram

BindingMechanism cluster_pockets Binding Pockets NVP NVP-CGM097 (1S-Isomer) Trp23 Trp23 Pocket (Deep/Hydrophobic) NVP->Trp23 (1S)-p-Cl-Phenyl (Critical Interaction) Leu26 Leu26 Pocket NVP->Leu26 7-Isopropoxy Phe19 Phe19 Pocket NVP->Phe19 N-Aryl Moiety MDM2 MDM2 Hydrophobic Cleft Outcome p53 Displacement (Apoptosis Restoration) MDM2->Outcome Trp23->MDM2 Leu26->MDM2 Phe19->MDM2

Caption: Pharmacophore mapping of NVP-CGM097 (1S) into the MDM2 cleft. The (1S)-p-Cl-phenyl interaction is the primary driver of affinity.[1][2]

Experimental Methodologies

To ensure scientific integrity, the differentiation of these diastereomers requires precise synthesis and validated assay protocols.

Asymmetric Synthesis Protocol (Production)

Instead of wasteful chiral separation of a racemate, the (1S) center is established early using a chiral auxiliary.[2]

  • Chiral Auxiliary: Use (S)-2-methylpropane-2-sulfinamide .[1][2]

  • Imine Formation: Condense the aldehyde intermediate with the sulfinamide to form an enantiopure sulfinylimine.

  • Diastereoselective Addition: Add the p-chlorophenyl group using an arylstannane and a Rhodium catalyst ([Rh(cod)(MeCN)

    
    ]BF
    
    
    
    ).[1][2]
    • Mechanism:[1][2][5][7] The chiral sulfinyl group directs the addition to one face of the imine.[2]

    • Yield: Typically >96:4 diastereoselectivity favoring the (S)-configuration [1].[1][2]

  • Cyclization: Acidic cleavage and basic cyclization yield the pure (1S)-dihydroisoquinolinone core.[1][2]

TR-FRET Binding Assay (Validation)

This assay measures the competition between the compound and a fluorescently labeled p53 peptide.[1][2]

Protocol:

  • Reagents:

    • Recombinant Human MDM2 (GST-tagged, residues 1-118).[1][2]

    • Biotinylated p53 peptide (residues 15-29).[1][2]

    • Europium-labeled anti-GST antibody (Donor).[1][2]

    • Streptavidin-Allophycocyanin (APC) (Acceptor).[1][2]

  • Workflow:

    • Incubate MDM2 (2 nM) with NVP-CGM097 (serial dilutions) in assay buffer (PBS, 0.1% BSA, 1 mM DTT).

    • Add Biotin-p53 peptide (2 nM).[1][2]

    • Add detection mix (Eu-antibody + Streptavidin-APC).[1][2]

    • Incubate for 1 hour at Room Temperature.

  • Readout:

    • Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • Excitation: 340 nm.[2] Emission: 665 nm (APC) and 615 nm (Eu).[1][2]

    • Logic: High FRET signal = p53 bound.[1][2] Low FRET signal = Inhibitor bound.[2]

    • Calculate IC

      
       based on signal reduction.
      
Workflow Diagram

Workflow Start Start: Aldehyde Intermediate Aux Add (S)-Sulfinamide (Chiral Auxiliary) Start->Aux RhCat Rh-Catalyzed Addition (p-Cl-Phenyl) Aux->RhCat Selectivity Diastereoselection (96:4 ratio) RhCat->Selectivity Pure Pure (1S)-Core Selectivity->Pure Major Product Assay TR-FRET Validation (IC50 Determination) Pure->Assay

Caption: Asymmetric synthesis workflow ensuring high enantiomeric excess of the active (1S) scaffold prior to biological validation.

Conclusion

The pharmacological value of NVP-CGM097 is intrinsically linked to its stereochemical purity.[1][2][3] The (1S) configuration is not merely a preference but a structural requirement to engage the Trp23 pocket of MDM2.[2] The (1R) diastereomer, lacking this geometric complementarity, exhibits a ~690-fold reduction in binding affinity.[2] For drug development professionals, this underscores the necessity of asymmetric synthesis routes over chiral resolution to ensure consistent potency and minimize inactive isomeric burden.

References

  • Holzer, P., Masuya, K., Furet, P., Kallen, J., Valat-Stachyra, T., Ferretti, S., et al. (2015).[1][2][5] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry, 58(16), 6348–6358.[1][2][3][5][6] [Link][1][2]

  • Kallen, J. (2015).[2][5] RCSB PDB - 4ZYF: Hdm2 (MDM2) complexed with NVP-CGM097. RCSB Protein Data Bank. [Link][1][2]

  • Weisberg, E., Halilovic, E., Cooke, V. G., et al. (2015).[2] Inhibition of wild-type p53-expressing AML by the novel small molecule HDM2 inhibitor CGM097. Molecular Cancer Therapeutics, 14(10), 2249-2259.[1][2] [Link]

Sources

Technical Guide: Structural Basis of NVP-CGM097 and MDM2 Interaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The inhibition of the p53-MDM2 protein-protein interaction (PPI) represents a cornerstone strategy in restoring apoptotic pathways in TP53 wild-type tumors. NVP-CGM097, a dihydroisoquinolinone derivative developed by Novartis, serves as a paradigmatic example of structure-based drug design (SBDD). This guide provides a technical deep-dive into the X-ray crystallographic data of the NVP-CGM097:MDM2 complex (PDB: 4ZYF ), elucidating the atomic-level determinants of its picomolar affinity and high selectivity. We analyze the binding mode that mimics the p53 transactivation domain and detail the experimental workflows required to replicate such high-resolution structural insights.

Structural Biology of the Target: The MDM2 N-Terminal Domain

The primary therapeutic target is the hydrophobic cleft located on the N-terminal domain of MDM2 (residues ~17–125). This cleft naturally accommodates the amphipathic


-helix of the p53 transactivation domain, specifically anchoring three critical residues: Phe19, Trp23, and Leu26 .

Any competitive inhibitor must effectively mimic the spatial arrangement of these three residues ("The Three-Finger Pharmacophore") while inducing a stable conformation of the MDM2 lid.

The Challenge of PPI Inhibition

Unlike deep enzymatic pockets, the MDM2 binding site is a shallow, solvent-exposed groove. High-affinity ligands must achieve:

  • Shape Complementarity: Filling the hydrophobic sub-pockets to displace water entropy.

  • Specific Polar Contacts: Anchoring the scaffold to rigidify the complex.

  • Induced Fit: Stabilizing the flexible MDM2 N-terminus.

NVP-CGM097: Molecular Architecture & Binding Mode

The interaction data derived from PDB 4ZYF (1.80 Å resolution) reveals that NVP-CGM097 functions as a "p53 mimetic" but with distinct scaffold-driven advantages.

Crystallographic Data Summary
MetricValueNotes
PDB Code 4ZYF Holzer et al., J. Med.[1] Chem. (2015)
Resolution 1.80 ÅHigh resolution allowing precise water mapping
Space Group OrthorhombicTypical for MDM2 N-terminal domains
R-Work / R-Free 0.227 / 0.232Indicates a robustly refined model
Ligand Occupancy 1.00Full occupancy in the binding site
The "Three-Pocket" Binding Mechanism

The dihydroisoquinolinone core of NVP-CGM097 provides a rigid scaffold that projects substituents into the three key p53-binding sub-pockets of MDM2.

  • Trp23 Pocket (The Anchor): The 4-chlorophenyl moiety at the C1 position penetrates deeply into the Trp23 cavity.[2] This is the most critical interaction for binding affinity, mimicking the indole ring of p53-Trp23. The chlorine atom fills the hydrophobic void, enhancing van der Waals contacts.

  • Leu26 Pocket (The Hydrophobic Lock): The C7-isopropyl ether and C6-methyl ether groups occupy the Leu26 pocket.[2] This dual-substituent approach maximizes hydrophobic burial more effectively than a single side chain.

  • Phe19 Pocket (The Gatekeeper): The scaffold orients substituents to occlude the Phe19 pocket, completing the mimicry of the p53 helix face.

The Critical Role of Water-Mediated Hydrogen Bonds

A distinguishing feature of the NVP-CGM097 structure is its reliance on specific water networks to bridge the inhibitor to the protein backbone, a strategy often used to improve solubility and specificity.

  • Tyr100 Interaction: The ether oxygens on the inhibitor accept a hydrogen bond from a structural water molecule, which in turn bonds to the hydroxyl group of Tyr100 .[2]

  • Gln24 Interaction: A similar water-mediated network connects the inhibitor to the carbonyl oxygen of Gln24 .[2]

Interaction Map Visualization

The following diagram illustrates the logical connectivity between NVP-CGM097 functional groups and MDM2 residues.

MDM2_Interaction cluster_pockets MDM2 Hydrophobic Cleft cluster_residues Key Residues & Waters Ligand NVP-CGM097 (Dihydroisoquinolinone Core) Trp23 Trp23 Pocket (Deep Hydrophobic) Ligand->Trp23 4-chlorophenyl group (Pi-stacking/VdW) Leu26 Leu26 Pocket (Hydrophobic/Solvent Edge) Ligand->Leu26 C7-isopropyl ether C6-methyl ether Phe19 Phe19 Pocket (Shallow Hydrophobic) Ligand->Phe19 Scaffold Vector Water1 H2O Ligand->Water1 H-bond acceptor Water2 H2O Ligand->Water2 H-bond acceptor Tyr100 Tyr100 (OH) Gln24 Gln24 (C=O) Water1->Tyr100 H-bond donor Water2->Gln24 H-bond donor

Figure 1: Schematic representation of the NVP-CGM097 binding mode within the MDM2 pocket, highlighting direct hydrophobic contacts and water-mediated hydrogen bonds.

Experimental Workflow: From Protein to Structure

To generate high-quality data comparable to 4ZYF , a rigorous experimental protocol is required. This section outlines the validated workflow for MDM2 co-crystallography.

Protein Production (Human MDM2 17-125)
  • Construct Design: Use a truncated construct of human MDM2 (residues 17–125) to remove the flexible C-terminal RING domain, which hinders crystallization.

  • Expression: E. coli BL21(DE3) cells. Induction with 0.5 mM IPTG at 18°C overnight to prevent inclusion bodies.

  • Purification:

    • Step 1 (Affinity): GST-fusion or His-tag purification.

    • Step 2 (Cleavage): Thrombin or TEV protease cleavage to remove the tag (essential for crystal packing).

    • Step 3 (Polishing): Size Exclusion Chromatography (SEC) (e.g., Superdex 75) to isolate monomeric MDM2. Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 2 mM DTT.

Co-Crystallization Protocol

MDM2-inhibitor complexes are typically crystallized using vapor diffusion (sitting drop).

  • Complex Formation: Mix purified MDM2 (conc. ~10 mg/mL) with NVP-CGM097 (dissolved in DMSO) at a 1:1.2 molar ratio. Incubate for 1 hour at 4°C.

  • Screening: Use sparse-matrix screens (e.g., Hampton Index, Qiagen JCSG+).

  • Optimization Condition:

    • Precipitant: 2.0–2.5 M Ammonium Sulfate.

    • Buffer: 0.1 M Bis-Tris pH 6.5.

    • Additive: 2-5% PEG 400 (often improves diffraction quality).

  • Cryo-protection: Transfer crystals to a solution containing the mother liquor + 20% Glycerol before flash-cooling in liquid nitrogen.

Crystallography Workflow Diagram

Crystal_Workflow Step1 Protein Purification (hMDM2 17-125, >95% purity) Step2 Complex Formation (1:1.2 Protein:Ligand Ratio) Step1->Step2 Step3 Crystallization Screening (Vapor Diffusion, 20°C) Step2->Step3 Step4 X-ray Diffraction (Synchrotron Source) Step3->Step4 Step5 Data Processing & Phasing (Molecular Replacement with Apo-MDM2) Step4->Step5 Step6 Refinement (PDB 4ZYF) (Water placement, Ligand fitting) Step5->Step6

Figure 2: Step-by-step workflow for solving the NVP-CGM097:MDM2 crystal structure.

Biophysical Validation & Drug Design Implications

Quantitative Affinity Data

The structural stability observed in X-ray data correlates directly with solution-phase affinity.

Assay TypeParameterValueSignificance
TR-FRET IC50 (Human)1.7 nM Potent inhibition of p53-MDM2 complex
TR-FRET IC50 (MDM4)2000 nM>1000-fold selectivity for MDM2 over MDM4
Cellular p53 TranslocationActiveInduces accumulation of p53 in nucleus
Species Specificity

A critical insight for preclinical development derived from Holzer et al. is the species specificity. NVP-CGM097 is significantly more potent against human MDM2 than canine or murine variants.

  • Structural Cause: Variations in residues lining the hydrophobic cleft (specifically near the Leu26 pocket) in non-human species create steric clashes or reduce hydrophobic packing efficiency for the specific dihydroisoquinolinone scaffold. This necessitates the use of specific models (e.g., SJSA-1 xenografts) rather than standard syngeneic mouse models for efficacy testing.

Implications for SAR (Structure-Activity Relationship)

The 4ZYF structure dictates that:

  • C1 Position: Must remain a bulky hydrophobic group (Cl-phenyl) to anchor the molecule.

  • Ether Linkages: Are essential for water-mediated hydrogen bonds; replacing these with purely hydrophobic linkers may reduce solubility and affinity.

  • Stereochemistry: The binding is stereospecific; the scaffold geometry must align the substituents into the pockets. The (S)-enantiomer is typically the active form.

References

  • Holzer, P., et al. (2015).[3] "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[2][3][4][5][6] Journal of Medicinal Chemistry, 58(16), 6348–6358.[3][6] [Link][7][8]

  • RCSB Protein Data Bank. (2015). "Structure of Hdm2 (MDM2) complexed with NVP-CGM097 (PDB 4ZYF)." [Link]

  • Kallen, J., et al. (2015).[7][8] "Crystal structures of human MDM2 in complex with small molecule inhibitors." Novartis Institutes for BioMedical Research.[6] (Referenced via PDB 4ZYF deposition).[1][2][4][7][8][9][10]

Sources

Technical Monograph: Physicochemical Profile & Experimental Application of NVP-CGM097

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

NVP-CGM097 (CAS: 1313363-54-0) is a highly potent, selective, small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI) .[1][2] Unlike earlier MDM2 inhibitors (e.g., Nutlins), NVP-CGM097 belongs to the dihydroisoquinolinone class, optimized for high potency (Ki = 1.3 nM for hMDM2) and improved pharmacokinetic properties.[1][2]

Mechanism: Restoring the "Guardian of the Genome"

In many human cancers (~50%), TP53 is wild-type but functionally inactivated by the overexpression of MDM2 (Murine Double Minute 2).[1][2] MDM2 acts as an E3 ubiquitin ligase that binds the transactivation domain of p53, targeting it for proteasomal degradation.[3]

NVP-CGM097 functions as a steric antagonist .[1][2] It binds into the hydrophobic cleft of MDM2—specifically occupying the sub-pockets normally engaged by the Phe19, Trp23, and Leu26 residues of p53. This displacement prevents MDM2-mediated ubiquitination, leading to:

  • Stabilization of p53 levels.

  • Nuclear accumulation of p53.

  • Activation of transcriptional programs for cell cycle arrest (via p21) and apoptosis (via PUMA/BAX).

Pathway Visualization

The following diagram illustrates the autoregulatory feedback loop between p53 and MDM2, and the specific intervention point of NVP-CGM097.

G p53 p53 (Wild Type) MDM2 MDM2 (E3 Ligase) p53->MDM2 Transcriptional Upregulation (Feedback Loop) Complex p53-MDM2 Complex (Inactive/Degradation) p53->Complex Binding Arrest Cell Cycle Arrest (p21) p53->Arrest Transcriptional Activation Apoptosis Apoptosis (PUMA/BAX) p53->Apoptosis Transcriptional Activation MDM2->p53 Ubiquitination & Degradation MDM2->Complex Binding CGM097 NVP-CGM097 (Inhibitor) CGM097->MDM2 High Affinity Binding (Ki = 1.3 nM)

Figure 1: Mechanism of Action. NVP-CGM097 binds MDM2, preventing p53 degradation and restoring tumor suppressor function.[1][2]

Chemical Identity & Physicochemical Properties

Accurate physicochemical data is critical for assay development and formulation. NVP-CGM097 is characterized by high lipophilicity, necessitating careful solvent selection.[1][2]

Table 1: Chemical Identity
ParameterDetail
Common Name NVP-CGM097
CAS Registry Number 1313363-54-0
IUPAC Name (1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one
Molecular Formula C₃₈H₄₇ClN₄O₄
Molecular Weight 659.26 g/mol
Stereochemistry (S)-enantiomer (active form)
Table 2: Physicochemical Profile
PropertyValueContext & Implications
Solubility (Aq) LowPractically insoluble in water; requires organic co-solvents or surfactants.[1][2]
Solubility (Organic) ~25–30 mg/mLSoluble in DMSO and Ethanol.[1][2]
LogP 5.8 Highly lipophilic.[1] Indicates high membrane permeability potential but risk of non-specific binding in plasticware.
pKa ~8.05Basic (tertiary amine).[1][2][3] Ionization state influences solubility in acidic media.[1]
Polar Surface Area ~65.6 ŲModerate PSA suggests good passive permeability, though efflux is a factor.[2]
Efflux Liability HighSubstrate for P-gp (MDR1) and BCRP.[1][2]

Experimental Protocols & Application

The following protocols are designed to ensure reproducibility and data integrity, addressing the compound's specific solubility and stability challenges.

Protocol A: Stock Solution Preparation & Storage

Rationale: NVP-CGM097 is prone to precipitation in aqueous buffers due to high LogP (5.8).[1][2]

  • Weighing: Weigh the solid powder using an analytical balance (precision ±0.1 mg). Avoid static charge by using an anti-static gun if necessary.[1][2]

  • Solvent Addition: Add 100% DMSO (anhydrous grade) to achieve a concentration of 10 mM .

    • Calculation: For 1 mg of NVP-CGM097, add 151.7 µL of DMSO.[2]

  • Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[2]

  • Aliquoting: Dispense into amber glass vials or low-binding polypropylene tubes to minimize surface adsorption.

  • Storage: Store at -20°C (stable for >6 months) or -80°C (long term). Avoid repeated freeze-thaw cycles (max 3 cycles).[1][2]

Protocol B: In Vivo Formulation (Oral Gavage)

Rationale: Used in preclinical xenograft models (e.g., SJSA-1).[1][2] The use of HPMC acts as a suspending agent to maintain homogeneity.

  • Vehicle Preparation: Prepare 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in sterile water.[1][2]

    • Heat 1/3 of the water volume to 80°C.

    • Disperse HPMC powder with agitation.[1][2]

    • Add remaining cold water and stir until fully hydrated and clear.

  • Compound Suspension:

    • Weigh the required amount of NVP-CGM097 powder.[1]

    • Add a small volume of the vehicle and triturate (grind) in a mortar/pestle to wet the powder and break up aggregates.[1]

    • Gradually add the remaining vehicle while mixing to form a uniform suspension.

    • Note: Do not use DMSO for oral gavage formulations unless necessary, as it can be toxic or irritating to the GI tract.

  • Dosing: Administer within 1 hour of preparation. Re-suspend (vortex) immediately before drawing into the syringe.

Protocol C: Cellular p53 Nuclear Translocation Assay

Rationale: This is the definitive mechanistic assay to verify target engagement (disruption of p53-MDM2).[1][2]

  • Cell Seeding: Seed p53-wildtype cells (e.g., SJSA-1 or U2OS) in 96-well black-wall imaging plates (5,000 cells/well). Incubate overnight.

  • Treatment:

    • Prepare a serial dilution of NVP-CGM097 in culture medium (0.1% DMSO final).[1][2]

    • Treat cells for 4 hours .[1][2] (Short duration prevents degradation artifacts).[1][2]

  • Fixation: Remove medium and fix with 4% paraformaldehyde for 15 mins.

  • Staining:

    • Permeabilize with 0.2% Triton X-100.[1][2]

    • Stain with primary anti-p53 antibody (1:500) and secondary AlexaFluor-488 antibody.[1][2]

    • Counterstain nuclei with DAPI or Hoechst 33342.[1][2]

  • Analysis: Use a High-Content Analysis (HCA) system.

    • Metric: Calculate the ratio of Nuclear p53 Intensity vs. Cytoplasmic p53 Intensity .

    • Success Criteria: An IC50 of ~0.2 µM is expected for nuclear redistribution.[1]

References

  • Holzer, P., et al. (2015). "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[1][2][4] Journal of Medicinal Chemistry, 58(16), 6348–6358.[2] Link[1][2][5]

  • Weisberg, E., et al. (2015). "Inhibition of wild-type p53-expressing AML by the novel small molecule HDM2 inhibitor CGM097."[1][2] Molecular Cancer Therapeutics, 14(10), 2249-2259.[1][2] Link

  • PubChem Database. "NVP-CGM097 (CID 53240420)."[1][2][6] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Jeay, S., et al. (2015). "A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097."[1][2] eLife, 4, e06498.[2] Link

Sources

Methodological & Application

Application Note: Asymmetric Synthesis & Stereochemical Control of NVP-CGM097

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the asymmetric synthesis and stereochemical characterization of NVP-CGM097, a highly potent MDM2 inhibitor. This guide is designed for medicinal and process chemists, focusing on the critical steps that establish the (S)-configuration of the dihydroisoquinolinone core and the trans-cyclohexyl moiety.

Introduction & Mechanistic Rationale

NVP-CGM097 is a dihydroisoquinolinone derivative that functions as a protein-protein interaction (PPI) inhibitor, specifically disrupting the p53-MDM2 complex. Its therapeutic efficacy is strictly governed by its stereochemistry:

  • C1-Chiral Center: The (S)-enantiomer at the C1 position of the isoquinolinone core is essential for binding to the Trp-23 pocket of MDM2. The (R)-enantiomer is significantly less potent (IC50 > 1 µM vs 1.7 nM for the S-isomer).[1]

  • Cyclohexyl Linker: The trans-1,4-cyclohexyl geometry positions the solubilizing piperazinone tail into the solvent-exposed region, optimizing pharmacokinetic properties without steric clash.

This protocol details a convergent asymmetric synthesis that avoids late-stage chiral resolution by establishing the C1 stereocenter early using Ellman’s Sulfinamide auxiliary and a Rhodium-catalyzed arylation.

Strategic Synthesis Workflow

The synthesis is divided into three modules:

  • Core Synthesis: Asymmetric construction of the (S)-dihydroisoquinolinone (Intermediate 23).

  • Side Chain Synthesis: Preparation of the trans-cyclohexyl linker.

  • Convergent Coupling: Final assembly via Buchwald-Hartwig amination.

G Start Start: (4-OH-3-OMe-phenyl)acetic acid ethyl ester Aldehyde Intermediate 19: Aldehyde Formation Start->Aldehyde Selective Formylation Imine Chiral Sulfinimine Formation (Ellman's Auxiliary) Aldehyde->Imine (S)-t-Bu-Sulfinamide Ti(OEt)4 RhAdd Rh-Catalyzed Asymmetric Arylation (Key Stereocenter Step) Imine->RhAdd Ar-SnBu3 [Rh(cod)(MeCN)2]BF4 Cyclization Acid Cleavage & Cyclization to (S)-Isoquinolinone (Int-23) RhAdd->Cyclization HCl/MeOH -> Et3N Coupling Final Coupling: Buchwald-Hartwig Reaction Cyclization->Coupling CuI, Diamine Ligand SideChain Side Chain Synthesis: trans-Cyclohexyl amine SideChain->Coupling Final Final Product: NVP-CGM097 (S-isomer) Coupling->Final

Figure 1: Convergent asymmetric synthesis workflow for NVP-CGM097.

Detailed Experimental Protocols
Module A: Asymmetric Synthesis of (S)-Isoquinolinone Core

Objective: Establish the C1-(S) stereocenter with >90% ee.[1]

Reagents:

  • Substrate: Aldehyde Intermediate 19 (derived from formylation of the ethyl ester precursor).[1]

  • Chiral Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide).

  • Catalyst: [Rh(cod)(MeCN)₂]BF₄ (Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).[1]

  • Nucleophile: 4-Chlorophenyltributylstannane (or boronic acid equivalent if using modified Suzuki conditions).

Step-by-Step Protocol:

  • Chiral Imine Formation:

    • Charge a reaction vessel with Aldehyde 19 (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous dichloromethane (DCM).

    • Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise.

    • Heat to reflux (approx. 40°C) for 5 hours.

    • Monitor: TLC or LCMS should show complete conversion to the N-sulfinyl imine.

    • Workup: Cool to RT, quench with brine, filter through Celite to remove Titanium salts, and concentrate.

  • Rh-Catalyzed Asymmetric Addition:

    • Dissolve the crude N-sulfinyl imine in THF.

    • Add the Arylstannane (4-chlorophenyl deriv., 1.5 equiv).

    • Add [Rh(cod)(MeCN)₂]BF₄ (5 mol %).

    • Heat at 60°C for 6–12 hours.

    • Mechanism: The Rhodium catalyst coordinates with the sulfinyl oxygen, directing the nucleophilic attack to the Si-face of the imine, establishing the (S)-configuration.

    • Target: >96:4 diastereomeric ratio (dr).

  • Cyclization to Isoquinolinone (Int-23):

    • Treat the addition product with 4M HCl in dioxane/MeOH at RT for 30 mins. This cleaves the sulfinyl group, yielding the free amine salt.

    • Basify with Triethylamine (Et₃N) to pH 8–9.

    • Stir at RT for 1 hour. The free amine will intramolecularly attack the neighboring ethyl ester, cyclizing to form the dihydroisoquinolinone core.

    • Purification: Recrystallize from EtOAc/Heptane to upgrade enantiomeric excess (ee) to >99%.

Module B: Side Chain Assembly (trans-Selectivity)

Objective: Ensure trans-geometry on the cyclohexyl linker.

  • Starting Material: Use trans-4-(Boc-amino)cyclohexanecarboxaldehyde .

    • Note: If starting from a cis/trans mixture, the trans isomer is thermodynamically favored. Equilibration can be induced using weak base (KOtBu) in EtOH if needed before the next step.

  • Reductive Amination:

    • React the aldehyde with 4-iodoaniline (or the specific aniline fragment) using NaBH(OAc)₃ in DCM/AcOH.

    • The bulky hydride source reinforces the equatorial attack, maintaining the trans-diequatorial conformation.

Module C: Final Coupling (Buchwald-Hartwig)

Objective: Link the Core and Side Chain without racemization.

  • Coupling Reaction:

    • Combine (S)-Isoquinolinone (Int-23) and the Side Chain Aryl Iodide.

    • Catalyst System: CuI (10 mol %) + (±)-trans-1,2-diaminocyclohexane (20 mol %) as the ligand.

    • Base: K₃PO₄ (2.0 equiv).

    • Solvent: Dioxane, degassed.

    • Conditions: Heat at 95°C for 20–24 hours.[1]

  • Purification:

    • Filter through silica.[2]

    • Final purification via crystallization (e.g., as a bisulfate salt) is recommended to remove trace copper and maximize optical purity.

Quality Control: Stereochemical Validation

To validate the synthesis of the specific stereoisomer, the following analytical methods are required.

Chiral HPLC Method (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (80:20) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[3]

  • Expectation: The (S)-enantiomer typically elutes second on AD-H columns under these conditions (confirm with racemate standard).

NMR Spectroscopy (Diastereomeric Purity)
  • 1H NMR (DMSO-d6): Focus on the cyclohexyl protons.

    • trans-isomer: The methine protons at C1 and C4 of the cyclohexane ring typically appear as triplets of triplets (tt) with large coupling constants (J ~ 10-12 Hz) due to diaxial coupling.

    • cis-isomer: These protons appear as broader multiplets or quintets with smaller coupling constants.

Data Summary Table
ParameterSpecificationCritical Control Point
C1 Configuration (S)-EnantiomerRh-Catalyzed Addition Step
Enantiomeric Excess > 98% (after cryst.)[4]Control Temp during Rh-addition; Recrystallization
Linker Geometry trans-1,4-cyclohexylSelection of trans-aldehyde starting material
Overall Purity > 98%Removal of Copper catalyst post-coupling
Solubility High (Salt form)Formation of Bisulfate salt
References
  • Discovery of NVP-CGM097: Holzer, P., et al. "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[1][5] Journal of Medicinal Chemistry, 2015, 58(16), 6348–6358.[5] Link[5]

  • Ellman's Sulfinamide Chemistry: Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Rh-Catalyzed Arylation: Weix, D. J., et al. "The Rhodium-Catalyzed Asymmetric Addition of Organostannanes to Imines." Journal of the American Chemical Society, 2005, 127(31), 10952–10953. Link

  • Buchwald Coupling: Klapars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2002, 124(25), 7421–7428. Link

Sources

Application Note: Precision Chiral HPLC Separation of NVP-CGM097 Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

NVP-CGM097 is a highly potent, selective MDM2 inhibitor belonging to the dihydroisoquinolinone class.[1][2][3][4][5] It functions by blocking the p53-MDM2 protein-protein interaction, restoring p53 function in wild-type tumors.[6] The molecule possesses complex stereochemistry with a chiral center at the dihydroisoquinolinone core and a trans-cyclohexyl moiety.

The separation of NVP-CGM097 enantiomers is critical for pharmacological evaluation, as the (S)-enantiomer is typically the eutomer (active form). This guide details a robust chiral HPLC protocol derived from structural analysis and field-proven methodologies for isoquinolinone derivatives. The method prioritizes resolution (


) and peak symmetry for the basic piperazine moiety.

Physicochemical Context & Separation Challenges

Successful chiral separation requires understanding the analyte's interaction with the Chiral Stationary Phase (CSP).

  • Structural Class: Dihydroisoquinolinone derivative with a piperazine tail.

  • Basicity: The piperazine ring and amine linkages render the molecule basic. This poses a significant challenge: non-specific interactions with residual silanol groups on the silica support of the CSP often lead to severe peak tailing.

  • Solubility: Soluble in DMSO, Methanol, and Ethanol; limited solubility in pure water or pure alkanes.

  • Chiral Recognition Mechanism: The separation relies on a combination of hydrogen bonding,

    
     interactions (isoquinolinone core), and inclusion complex formation within the polysaccharide helical grooves.
    

Method Development Strategy

The following decision tree outlines the logical flow for selecting the optimal separation conditions.

MethodDev Start Start: NVP-CGM097 (Basic Dihydroisoquinolinone) Solubility Solubility Check (Dissolve in EtOH/MeOH) Start->Solubility CSP_Select CSP Selection (Amylose vs. Cellulose) Solubility->CSP_Select ADH Primary: Chiralpak AD-H (Amylose-based) CSP_Select->ADH High Success Rate IC Alternative: Chiralpak IC (Immobilized Cellulose) CSP_Select->IC Robustness/Orthogonal MobilePhase Mobile Phase Selection (Normal Phase) ADH->MobilePhase IC->MobilePhase Additive Additive Requirement (CRITICAL: 0.1% DEA) MobilePhase->Additive Suppress Silanol Activity Opt_A Protocol A: Hexane/EtOH/DEA Additive->Opt_A Higher Efficiency Opt_B Protocol B: Hexane/IPA/DEA Additive->Opt_B Better Selectivity Validation Validation: Rs > 1.5, Tailing < 1.2 Opt_A->Validation Opt_B->Validation

Figure 1: Strategic workflow for developing the chiral separation method for NVP-CGM097, emphasizing the critical role of basic additives.

Optimized Experimental Protocols

Based on the structural similarity to other resolved MDM2 inhibitors and patent literature [1, 2], the Amylose-tris(3,5-dimethylphenylcarbamate) selector (Chiralpak AD-H) is the primary recommendation.

Protocol A: The "Gold Standard" (Normal Phase)

This method is recommended for QC release testing due to its high resolution and reproducibility.

ParameterCondition
Column Chiralpak AD-H (Daicel), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA)
Composition 80 : 20 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C - 30°C
Detection UV @ 254 nm (Reference 360 nm)
Injection Volume 5 - 10 µL
Sample Diluent 100% Ethanol (or Mobile Phase if solubility permits)

Technical Insight:

  • Role of Ethanol: Ethanol acts as the polar modifier. It generally provides sharper peaks and shorter retention times compared to Isopropanol (IPA) on AD-H columns for this class of compounds.

  • Role of DEA: The 0.1% Diethylamine is non-negotiable . Without it, the basic nitrogen on the piperazine ring will interact with the silica support, causing the peak to tail significantly (

    
    ) and ruining resolution.
    
Protocol B: SFC Method (High Throughput)

For laboratories equipped with Supercritical Fluid Chromatography (SFC), this method offers faster run times and lower solvent consumption. This is adapted from patent literature describing preparative separation of NVP-CGM097 analogs [1].

ParameterCondition
Column Chiralpak AD-H (Daicel), 250 x 4.6 mm, 5 µm
Mobile Phase A CO2 (Supercritical)
Mobile Phase B Methanol + 0.5% Isopropylamine (IPAm)
Gradient/Isocratic Isocratic: 75% A / 25% B
Back Pressure 120 bar
Temperature 35°C
Flow Rate 3.0 - 4.0 mL/min

Validation & System Suitability

To ensure the method is reliable for quantitative analysis, the following system suitability parameters must be met before running samples.

ParameterAcceptance CriteriaRationale
Resolution (

)

(Baseline)
Ensures accurate integration of the minor enantiomer (impurity).
Tailing Factor (

)

Indicates effective suppression of silanol interactions by DEA.
Capacity Factor (

)

Ensures the first peak is well separated from the solvent front (

).
Theoretical Plates (

)

Indicates good column efficiency.
Troubleshooting Guide
  • Problem: Poor Resolution (

    
    ).
    
    • Solution: Lower the % Ethanol to 10% or switch to Isopropanol (Hexane:IPA 85:15). IPA creates a more "rigid" solvent cage, often enhancing chiral recognition at the cost of longer run times.

  • Problem: Peak Tailing.

    • Solution: Increase DEA concentration to 0.2%. Ensure the column is dedicated to basic compounds; previous use with acidic additives (TFA) can permanently alter selectivity for basic drugs.

  • Problem: Broad Peaks.

    • Solution: Check sample solubility. If the sample precipitates in the mobile phase (Hexane-rich), dilute the sample in 50:50 Hexane:Ethanol rather than pure Ethanol to prevent "solvent shock" upon injection.

References

  • Boehringer Ingelheim International GmbH. (2021). Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer. US Patent App.[4] 17/258,705. (Describes SFC separation of MDM2 inhibitors using Chiralpak AD-H). Link

  • Novartis AG. (2023).[1] Kras degrading compounds comprising annulated 2-amino-3-cyano thiophenes. WO2023099620A1. (Details preparative chiral resolution conditions for structural analogs). Link

  • Holzer, P., et al. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[1][2][4][5] Journal of Medicinal Chemistry, 58(16), 6348-6358. Link

  • YMC Co., Ltd. (2020). Efficient method development for chiral separation by using CHIRAL ART columns. (General screening strategy for basic chiral compounds). Link

  • Wang, X., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 10, 14217. (Validates the Hexane/IPA/DEA system for basic amine drugs on AD-H). Link

Sources

Preparation of NVP-CGM097 stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Precision Preparation of NVP-CGM097 Stock Solutions for In Vitro MDM2 Inhibition Assays

Introduction & Scientific Rationale

NVP-CGM097 is a highly potent, selective, small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In p53-wildtype tumors, MDM2 (Mouse Double Minute 2) acts as a primary negative regulator, binding to the p53 transactivation domain and promoting its ubiquitination and proteasomal degradation.[3] NVP-CGM097 functions by occupying the p53-binding pocket of MDM2, thereby releasing p53 to induce cell cycle arrest and apoptosis.

Why Precision Matters: The efficacy of NVP-CGM097 is highly context-dependent. Its IC50 for MDM2 binding is in the low nanomolar range (~1.7 nM), yet cellular IC50 values often range from 100 nM to >2 µM depending on MDM2 amplification status and serum protein binding. Inaccurate stock preparation leads to significant experimental noise, particularly because hydrophobic compounds like NVP-CGM097 are prone to micro-precipitation in aqueous media, which can masquerade as false "inhibition" or cause non-specific toxicity.

Physicochemical Profile & Solubility Data

Before handling, verify the specific salt form of your batch. The data below refers to the free base, which is the most common form for in vitro screening.

ParameterDataNotes
Compound Name NVP-CGM097
CAS Number 1313363-54-0
Molecular Weight 659.26 g/mol Verify label; Sulfate/HCl salts differ in MW.
Formula C₃₈H₄₇ClN₄O₄
Primary Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, ≥99.9% purity required.
Max Solubility (DMSO) ~100 mg/mL (~150 mM)Requires vortexing; sonication may be needed.
Solubility (Water) NegligibleDo not dissolve directly in aqueous buffers.
Storage (Solid) -20°C (Desiccated)Protect from light and moisture.
Storage (Solution) -80°CStable for 6 months.[1][4] Avoid freeze/thaw >3 cycles.

Mechanism of Action: The p53-MDM2 Feedback Loop

Understanding the pathway is critical for designing downstream assays (e.g., Western Blot for p53/p21 induction).

MDM2_Pathway p53_prot p53 Protein MDM2_gene MDM2 Gene p53_prot->MDM2_gene Transcriptional Activation Apoptosis Apoptosis / Cell Arrest p53_prot->Apoptosis Induces MDM2_prot MDM2 Protein MDM2_gene->MDM2_prot Translation MDM2_prot->p53_prot Inhibits (Negative Feedback) Ubiquitination Ubiquitination & Degradation MDM2_prot->Ubiquitination Promotes Drug NVP-CGM097 Drug->MDM2_prot Binds MDM2 Pocket (Blocks p53 interaction) Ubiquitination->p53_prot Degrades

Figure 1: Mechanism of Action. NVP-CGM097 disrupts the negative feedback loop, stabilizing p53.[5]

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Prepare a 10 mM Master Stock in 100% DMSO. Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood.

Materials
  • NVP-CGM097 powder (equilibrated to Room Temp).

  • DMSO (Anhydrous, Cell Culture Grade).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Analytical balance (readable to 0.01 mg).

Step-by-Step Procedure
  • Equilibration: Remove the NVP-CGM097 vial from -20°C storage and let it sit at room temperature for 30 minutes before opening. This prevents condensation from forming on the hygroscopic powder.

  • Weighing: Weigh approximately 2 mg to 5 mg of powder into a sterile amber glass vial. Record the exact mass (e.g., 3.45 mg).

  • Calculation: Use the formula below to determine the volume of DMSO required for a 10 mM concentration.

    
    
    Example: For 3.45 mg of NVP-CGM097 (MW 659.26):
    
    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.

    • Note: If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes. Visual inspection must confirm a clear, particle-free solution.[4]

  • Aliquot & Store: Dispense into small aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Label as "NVP-CGM097 10mM [Date]". Store at -80°C.

Protocol: Serial Dilution & Cell Treatment

Critical Challenge: NVP-CGM097 is hydrophobic. Direct dilution from 10 mM stock into media often causes precipitation. Use an Intermediate Dilution Step .

Workflow Diagram

Dilution_Workflow Stock Master Stock (10 mM DMSO) Inter Intermediate Plate (1000x Conc. in DMSO) Stock->Inter Serial Dilution (1:3 or 1:10 in DMSO) Media Cell Culture Media (Working Conc.) Inter->Media 1:1000 Dilution (Keeps DMSO constant) Cells Assay Plate (Cells + Drug) Media->Cells Add to Cells

Figure 2: Recommended dilution workflow to ensure solubility and constant DMSO concentration.

Step-by-Step Dilution (Example for 1 µM Final Assay Concentration)
  • Preparation of 1000x Concentrates (in DMSO):

    • Thaw 10 mM stock.[1][6]

    • Prepare a 96-well "Master Plate" (polypropylene, V-bottom).

    • Perform serial dilutions in 100% DMSO.

    • Example: To test at 1 µM final, you need a 1 mM concentration in this plate. Dilute 10 mM stock 1:10 in DMSO (10 µL stock + 90 µL DMSO).

  • Intermediate Dilution (Media Preparation):

    • Transfer 1 µL from the 1000x DMSO plate into 999 µL of pre-warmed culture media (e.g., RPMI + 10% FBS).

    • Vortex immediately. This creates a 2x or 1x working solution (depending on your plating strategy) with 0.1% DMSO .

    • Result: 1 µM NVP-CGM097 in Media with 0.1% DMSO.

  • Cell Treatment:

    • Add the media containing the drug to your cells.[6]

    • Vehicle Control: Ensure control wells receive media with 0.1% DMSO (without drug) to normalize for solvent effects.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media Shock dilution from 100% DMSO to aqueous.Use the intermediate dilution step. Ensure media is pre-warmed to 37°C. Do not exceed 100 µM in media.
Inconsistent IC50 Freeze-thaw degradation or evaporation.Use single-use aliquots. Check DMSO volume in stock (DMSO is hygroscopic and absorbs water, altering concentration).
High Cell Death in Controls DMSO toxicity.Keep final DMSO concentration < 0.5% (ideally 0.1%). Some sensitive lines (e.g., primary cells) require <0.1%.
Yellow Discoloration Oxidation of compound.Discard stock. Ensure storage in amber vials under inert gas (nitrogen/argon) if possible.

References

  • Holzer, P., et al. (2015).[2][7] "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[7][8][9] Journal of Medicinal Chemistry.

  • Jeay, S., et al. (2015).[2] "A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097." eLife.

  • MedChemExpress. "NVP-CGM097 Product Information & Solubility."

  • Chène, P. (2003). "Inhibiting the p53–MDM2 interaction: an important target for cancer therapy."[3][8][9][10][11] Nature Reviews Cancer.

Sources

Application Note: Optimized In Vivo Dosing Regimens for NVP-CGM097 in Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous technical guide for the preclinical evaluation of NVP-CGM097 , a highly potent and selective MDM2 inhibitor. Designed for researchers in oncology and drug development, this protocol details optimized dosing regimens, vehicle formulation, and pharmacodynamic (PD) assessment strategies. We synthesize data from pivotal studies (Jeay et al., Holzer et al.) to establish a standardized workflow that maximizes antitumor efficacy while managing on-target toxicities such as thrombocytopenia.

Mechanism of Action & Scientific Rationale

The p53-MDM2 Autoregulatory Loop

NVP-CGM097 functions by inhibiting the protein-protein interaction (PPI) between p53 and MDM2 (Mouse Double Minute 2). In TP53 wild-type tumors, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[1] NVP-CGM097 binds to the p53-binding pocket of MDM2, displacing p53. This leads to p53 stabilization, nuclear accumulation, and transcriptional activation of downstream targets including CDKN1A (p21) and BBC3 (PUMA), resulting in cell cycle arrest or apoptosis.[2]

Rationale for Dosing Schedules

Continuous inhibition of MDM2 can lead to severe hematological toxicity, specifically thrombocytopenia, due to p53 activation in normal megakaryocytes. Preclinical and clinical data suggest that intermittent dosing (e.g., 3 times weekly) can maintain efficacy while allowing bone marrow recovery, a critical consideration for translational modeling.

MDM2_Pathway NVP NVP-CGM097 MDM2 MDM2 Protein NVP->MDM2 Blocks p53 Binding p53 p53 (Wild-Type) MDM2->p53 Inhibits/Degrades p53->MDM2 Transcriptional Feedback Ub Ubiquitination & Degradation p53->Ub Targeted by MDM2 p21 p21 (CDKN1A) Cell Cycle Arrest p53->p21 Activates PUMA PUMA (BBC3) Apoptosis p53->PUMA Activates MIC1 GDF-15 (MIC-1) Secreted Biomarker p53->MIC1 Activates

Figure 1: Mechanism of Action.[2] NVP-CGM097 blocks the MDM2-p53 interaction, preventing p53 degradation and restoring p53-mediated tumor suppression.

Experimental Design & Model Selection

Model Requirements

Efficacy of NVP-CGM097 is strictly dependent on the p53 status of the xenograft model.

  • Required: TP53 Wild-Type (WT).[3]

  • Preferred: MDM2 Amplified (e.g., Osteosarcoma, Liposarcoma).

  • Resistant Controls: TP53 Mutant or Null models.

Recommended Cell Lines:

Cell Line Tissue Origin Genotype Sensitivity
SJSA-1 Osteosarcoma TP53 WT, MDM2 Amp High (Regression)
HCT116 Colorectal TP53 WT Moderate/High
JEKO-1 Mantle Cell Lymphoma TP53 WT High

| SW480 | Colorectal | TP53 Mutant (R273H) | Resistant (Neg. Control) |

Formulation Protocol (Vehicle Preparation)

NVP-CGM097 is a small molecule with specific solubility requirements. The standard vehicle for oral administration in rodent studies is 0.5% Hydroxypropyl Methylcellulose (HPMC) .[2]

Materials
  • NVP-CGM097 (Solid powder).

  • Hydroxypropyl Methylcellulose (HPMC) (Sigma-Aldrich or equivalent).

  • Sterile Water for Injection.

  • Magnetic stirrer and heater.

  • Sonicator (Bath type).

Step-by-Step Preparation
  • Vehicle Prep (0.5% HPMC):

    • Heat sterile water to ~80°C (approx. 1/3 of total volume).

    • Slowly add HPMC powder while stirring vigorously to prevent clumping.

    • Once dispersed, add the remaining water (cold) to reach final volume.

    • Stir until the solution becomes clear and viscous (hydration phase).

    • Storage: Can be stored at 4°C for up to 1 week.

  • Compound Suspension:

    • Weigh the required amount of NVP-CGM097.

    • Add the 0.5% HPMC vehicle gradually.

    • Critical Step: Sonicate the suspension for 10–15 minutes to ensure a uniform, fine suspension. NVP-CGM097 is not fully soluble; it forms a suspension.

    • Vortex immediately before dosing.

In Vivo Dosing Regimens[1][2][4][5][6]

The following regimens are validated for efficacy and tolerability in nude mice (e.g., athymic nude, NSG).

Efficacy Studies (Tumor Growth Inhibition)
  • Route: Oral Gavage (PO).[2]

  • Dose Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Duration: 14–21 Days.

RegimenDoseScheduleOutcome (SJSA-1 Model)Notes
High Dose Daily 100 mg/kgq24h (Daily)Tumor Regression (>60%)Max efficacy; monitor weight closely.
Medium Dose Daily 50 mg/kgq24h (Daily)Stable Disease / StasisGood balance for long-term studies.
Intermittent 100 mg/kg3qw (e.g., M-W-F)Regression / StasisMimics clinical schedules; spares platelets.
Low Dose 25 mg/kgq24h (Daily)Growth Delay (~50% TGI)Sub-optimal for regression.
Pharmacodynamic (PD) Studies

To validate target engagement, harvest tissues at peak plasma concentration and downstream effect times.

  • Single Dose: 50 or 100 mg/kg PO.[2]

  • Harvest Timepoints:

    • 3–6 hours: Peak drug concentration.

    • 8–24 hours: Peak p53 protein accumulation and transcriptional targets (p21, PUMA).

    • 48 hours: Return to baseline (washout).

Detailed Experimental Workflow

Workflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cells Cell Expansion (SJSA-1) Implant SC Implantation (50% Matrigel) Cells->Implant Random Randomization (100-200 mm³) Implant->Random ~10-14 days Dosing Oral Dosing (Vehicle vs 100mg/kg) Random->Dosing Measure Tumor Vol + BW (3x / Week) Dosing->Measure Daily/3qw Harvest Harvest (PD or Efficacy) Measure->Harvest

Figure 2: Experimental Workflow. From cell implantation to data collection.[2][3][4][5][6] SC = Subcutaneous; BW = Body Weight.

Protocol Steps
  • Implantation: Inject

    
     SJSA-1 cells (suspended 1:1 in PBS/Matrigel) subcutaneously into the right flank of 6-8 week old female athymic nude mice.
    
  • Staging: Monitor tumor growth.[4][5] Initiate treatment when mean tumor volume reaches 150–200 mm³ .

  • Randomization: Group mice (n=8-10/group) to ensure equal mean tumor volumes and variance across groups.

  • Administration:

    • Vortex suspension well.

    • Administer via oral gavage using a flexible plastic feeding tube (20G).

  • Monitoring:

    • Tumor Volume: Measure length (

      
      ) and width (
      
      
      
      ) using calipers 3x/week. Volume =
      
      
      .[5]
    • Body Weight: Weigh daily. Stop dosing if weight loss >15-20%.

  • Endpoints:

    • Efficacy: TGI% (Tumor Growth Inhibition) relative to vehicle at Day 14.

    • PD: RT-qPCR for CDKN1A (p21) and BBC3 (PUMA) in tumor lysates.

Safety & Tolerability: The Thrombocytopenia Risk[6]

MDM2 inhibitors cause on-target depletion of platelets (thrombocytopenia). In xenograft models, this is less severe than in humans but must be monitored.

  • Biomarker: GDF-15 (MIC-1) . Serum levels of GDF-15 correlate with p53 activation and can predict thrombocytopenia severity.[7]

  • Mitigation: If significant weight loss or bleeding is observed, switch from Daily (q24h) to Intermittent (3qw) dosing. This allows megakaryocyte recovery.

References

  • Jeay, S. et al. (2015).[3][8] A distinct p53 target gene signature predicts for response to the specific MDM2 inhibitor NVP-CGM097. eLife.[2]

  • Holzer, P. et al. (2015).[8] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[9][8][10] Journal of Medicinal Chemistry.

  • Xie, J. et al. (2021).[1] Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies. British Journal of Cancer.[1]

  • Novartis Institutes for BioMedical Research. (2015). NVP-CGM097 Preclinical Characterization Data.

Sources

Protocols for crystallizing NVP-CGM097 with human MDM2 protein

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust generation of high-resolution diffraction crystals of the human E3 ubiquitin-protein ligase MDM2 in complex with the dihydroisoquinolinone inhibitor NVP-CGM097. Unlike peptide-based inhibitors, NVP-CGM097 induces a specific induced-fit conformation in the p53-binding cleft. This protocol synthesizes insights from the primary discovery (Holzer et al., 2015) with field-optimized purification strategies to overcome common MDM2 aggregation issues.

Introduction & Mechanistic Rationale

NVP-CGM097 is a highly potent, selective MDM2 inhibitor designed to block the p53-MDM2 protein-protein interaction (PPI).[1][2][3][4] It functions by mimicking the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that bury into the N-terminal domain of MDM2.

Crystallographic Challenge: Full-length MDM2 is intrinsically disordered and unsuitable for crystallography. The N-terminal domain (residues 17–125) is necessary and sufficient for ligand binding. However, this domain is prone to aggregation at the high concentrations (>10 mg/mL) required for crystallization. This protocol mitigates aggregation through a "co-purification" strategy where the ligand stabilizes the protein prior to final concentration.

Construct Design & Protein Production

Construct: Human MDM2 (Residues 17–125) Vector: pGEX-6P-1 (N-terminal GST tag, PreScission Protease cleavage site) or pET-28a (N-terminal His-tag, Thrombin site). Recommendation: GST-fusion provides higher solubility for this specific domain.

Step-by-Step Expression Protocol
  • Transformation: Transform E. coli BL21(DE3) Gold cells with the expression plasmid.

  • Inoculation: Inoculate 100 mL LB media (Ampicillin 100 µg/mL) overnight at 37°C.

  • Scale-up: Transfer to 4L TB (Terrific Broth) media. Grow at 37°C until OD₆₀₀ reaches 0.8–1.0.

  • Induction: Cool to 18°C. Induce with 0.5 mM IPTG. Incubate for 16–20 hours at 18°C.

    • Expert Insight: Low-temperature induction is non-negotiable. MDM2 forms inclusion bodies at temperatures >25°C.

  • Harvest: Centrifuge (4,000 x g, 20 min). Flash freeze pellets in liquid nitrogen.

Purification & Complex Formation

The "Self-Validating" Workflow: To ensure the protein is active and monodisperse, we utilize Size Exclusion Chromatography (SEC) as a quality control gate. We do not proceed to crystallization unless the SEC peak is symmetrical.

Buffer Compositions
BufferComposition
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT, 1 mM PMSF, Lysozyme.
Wash Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT.
Elution Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM Reduced Glutathione, 5 mM DTT.
SEC/Cryst. Buffer 20 mM Bis-Tris pH 6.5, 150 mM NaCl, 5 mM DTT.
Purification Workflow
  • Lysis: Resuspend pellet in Lysis Buffer. Sonicate (40% amplitude, 5s on/10s off, 5 min total). Clarify by centrifugation (40,000 x g, 45 min).

  • Affinity Capture: Load supernatant onto Glutathione Sepharose 4B resin. Wash with 20 CV (Column Volumes) of Wash Buffer.

  • On-Column Cleavage (Critical):

    • Equilibrate resin with Cleavage Buffer (Wash buffer + PreScission Protease).

    • Incubate overnight at 4°C. This elutes the MDM2 moiety while GST remains bound.

  • Ligand Addition (The Stabilization Step):

    • Concentrate the cleaved MDM2 to ~2 mg/mL.

    • Dissolve NVP-CGM097 in 100% DMSO to 50 mM.

    • Add NVP-CGM097 to the protein at a 1:1.5 molar ratio (Protein:Ligand).

    • Incubate on ice for 1 hour.

    • Why? MDM2 is dynamic. Binding NVP-CGM097 locks the "lid" region, significantly reducing surface entropy and preventing aggregation during the final concentration step.

  • Polishing (SEC):

    • Load complex onto a HiLoad 16/600 Superdex 75 column equilibrated in SEC Buffer .

    • Collect the peak corresponding to the monomer (~12 kDa).

    • Validation: Calculate the A280/A260 ratio. It should be ~1.7–1.8. Lower ratios indicate nucleic acid contamination, which poisons MDM2 crystallization.

Crystallization Protocol

Method: Sitting Drop Vapor Diffusion Temperature: 18°C (Do not crystallize at 4°C; NVP-CGM097 solubility decreases).

Screening Conditions

Based on PDB entries 4ZYF and 4ZYI , the complex crystallizes in the Space Group P 21 21 21.

Optimized Condition (The "Golden" Mix):

  • Precipitant: 20–25% (w/v) PEG 3350

  • Salt: 0.2 M Ammonium Sulfate

  • Buffer: 0.1 M Bis-Tris pH 5.5 – 6.5

Setup:

  • Concentrate MDM2:NVP-CGM097 complex to 12 mg/mL .

  • Mix 1 µL Protein + 1 µL Reservoir Solution.

  • Streak seed if possible (using crushed crystals from initial hits) to improve morphology.

Workflow Visualization

The following diagram outlines the critical path from expression to diffraction, emphasizing the ligand-addition checkpoint.

MDM2_Crystallization Expression Expression (BL21 DE3, 18°C) Lysis Lysis & Clarification (High Salt + DTT) Expression->Lysis Affinity GST Affinity Capture (Glutathione Sepharose) Lysis->Affinity Cleavage On-Column Cleavage (PreScission Protease) Affinity->Cleavage LigandAdd Ligand Addition (NVP-CGM097, 1.5x Excess) Cleavage->LigandAdd Stabilize Structure SEC Size Exclusion (SEC) (Superdex 75) LigandAdd->SEC Remove Aggregates QC QC: TSA & Monodispersity SEC->QC QC->LigandAdd Fail (Re-incubate) Concentration Concentration (12 mg/mL) QC->Concentration Pass Crystallization Crystallization (PEG 3350 / AmSO4 / Bis-Tris) Concentration->Crystallization

Caption: Optimized workflow for MDM2:NVP-CGM097 co-crystallization. Ligand addition prior to SEC is the critical control point for protein stability.

Data Collection & Cryo-Protection

Cryo-Protection: The crystallization mother liquor contains PEG 3350, which is a cryoprotectant at high concentrations. However, for 20% PEG, additional protection is needed.

  • Prepare Mother Liquor + 20% Glycerol .

  • Quickly dip the crystal (< 5 seconds) to avoid dissolving the ligand (NVP-CGM097 is hydrophobic; excess glycerol can sometimes perturb the lattice).

  • Flash cool in liquid nitrogen.

X-Ray Diffraction Strategy:

  • Resolution Target: 1.6 – 1.8 Å.

  • Space Group: P 21 21 21.

  • Unit Cell: Approx. a=42 Å, b=42 Å, c=55 Å.

  • Strategy: Collect 360° to ensure high redundancy, as the high symmetry allows for robust data merging.

Troubleshooting & Quality Control

  • Problem: Heavy precipitation upon adding NVP-CGM097.

    • Cause: DMSO shock or local high concentration.

    • Solution: Dilute the ligand stock to 10 mM and add slowly while stirring the protein solution at 4°C. Ensure final DMSO < 2%.

  • Problem: Polydisperse SEC peak.

    • Cause: Incomplete cleavage or oxidation.

    • Solution: Ensure 5 mM DTT is present in all buffers. MDM2 has surface cysteines prone to cross-linking.

References

  • Holzer, P., et al. (2015).[1][2] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[1][2] Journal of Medicinal Chemistry, 58(16), 6348–6358.[2] [Link][1][2][5]

  • RCSB Protein Data Bank. (2015).[5] Crystal Structure of MDM2 complexed with NVP-CGM097 (PDB ID: 4ZYF).[5] [Link]

  • Kallen, J., et al. (2015).[2][3][5][6] Crystal Structure of MDM2 complexed with cpd2 (PDB ID: 4ZYI).[6] [Link]

Sources

Application Note: NMR Spectroscopy Techniques for NVP-CGM097 Structure Verification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the nuclear magnetic resonance (NMR) spectroscopy protocols required for the rigorous structural verification of NVP-CGM097 (CAS: 1313363-54-0), a highly potent MDM2 inhibitor.[1][2] Unlike simple small molecules, NVP-CGM097 presents specific analytical challenges: a sterically crowded dihydroisoquinolinone core, a trans-1,4-disubstituted cyclohexane linker, and multiple chiral centers requiring absolute stereochemical validation.[1][2]

This guide moves beyond basic characterization, providing a self-validating workflow that integrates 1D quantitative analysis with 2D correlation spectroscopy (COSY, HSQC, HMBC) and nuclear Overhauser effect (NOE) experiments to definitively map the molecular architecture.[1]

Molecule Profile & Analytical Challenges

Compound: NVP-CGM097 IUPAC Name: (1S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-{methyl[(trans-4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl}amino)phenyl)-1,4-dihydroisoquinolin-3(2H)-one.[1][2] Formula: C


H

ClN

O

Molecular Weight: 659.26 g/mol [1][2]
Key Structural Features for NMR Targeting:
  • Dihydroisoquinolinone Core: Contains the chiral center C1. The proton at this position is a critical diagnostic handle.

  • Cyclohexane Linker: The trans-configuration (1r,4r) must be distinguished from the cis-isomer using coupling constants (

    
    ) and NOE.[1][2]
    
  • Alkoxy Groups: Distinctive methoxy (s) and isopropoxy (sept, d) signals serve as internal chemical shift references.[2]

  • Piperazinone Ring: Flexible aliphatic region requiring high-field resolution.[2]

Sample Preparation Protocol

To ensure high-resolution data and prevent aggregation-induced line broadening, follow this strict preparation protocol.

Solvent Selection
  • Primary Solvent: DMSO-d_6 (99.9% D).[1][2]

    • Rationale: NVP-CGM097 has limited solubility in CDCl

      
      .[1][2] DMSO-d_6 ensures complete solvation of the polar piperazinone and amide moieties, sharpening exchangeable proton signals.
      
  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).

    • Note: Avoid residual solvent referencing alone; the exact chemical shift of DMSO can drift with concentration and water content.

Sample Preparation Steps
  • Weighing: Accurately weigh 5.0 – 8.0 mg of NVP-CGM097 into a clean vial.

    • QC Check: Mass < 2 mg will require excessive acquisition times for 2D

      
      C experiments.[1][2]
      
  • Dissolution: Add 600 µL of DMSO-d_6. Vortex for 30 seconds.

    • Visual Check: Solution must be clear and colorless/pale yellow. Any turbidity indicates undissolved particulates that will distort the magnetic field homogeneity (shimming).

  • Transfer: Filter through a glass wool plug directly into a 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

    • Why? Removes dust/fibers that cause line broadening.

  • Degassing (Optional but Recommended for NOESY): Flush with dry nitrogen for 60 seconds to remove paramagnetic dissolved oxygen, which shortens

    
     relaxation times and reduces NOE enhancement.
    

Data Acquisition & Processing Protocols

1D H NMR (Quantitative & Diagnostic)

Objective: Confirm purity, integration stoichiometry, and identify functional groups.

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): 10 seconds.

    • Causality: The aromatic and quaternary carbons relax slowly. A short D1 leads to under-integration of these signals.[1][2]

  • Scans (NS): 16 – 32.[1][2]

  • Acquisition Time (AQ): > 3.0 seconds (for high digital resolution).[1][2]

Diagnostic Signal Validation Table:

MoietyApprox.

(ppm)
MultiplicityIntegralStructural Validation Logic
Methoxy (-OCH

)
3.7 – 3.9Singlet3HSharp singlet confirms lack of rotational restriction.[1][2]
Isopropoxy (-CH) 4.5 – 4.7Septet1HMust couple to methyl doublet (

Hz).[1][2]
Isopropoxy (-CH

)

1.2 – 1.4Doublet6HDiastereotopic inequivalence may appear if rotation is hindered.[1][2]
Isoquinolinone H1 5.8 – 6.2Singlet/Broad1HCritical Chiral Center. Shift sensitive to stereochemistry.
Aromatic Region 6.5 – 7.5Multiplets~11HIncludes p-chlorophenyl and central phenyl rings.[1][2]
2D Heteronuclear Correlation (HSQC & HMBC)

Objective: Map the carbon skeleton and connect isolated spin systems.

Multiplicity-Edited HSQC (

H-

C)
  • Purpose: Distinguish CH/CH

    
     (positive phase, red) from CH
    
    
    
    (negative phase, blue).
  • Key Insight: The cyclohexane ring will show distinct CH

    
     signals (blue) and two CH signals (red).[1][2] The piperazinone ring will show CH
    
    
    
    signals adjacent to nitrogen.
  • Parameter: Set

    
     Hz.[1][2]
    
HMBC (Long-Range

H-

C)[1][2]
  • Purpose: Connect quaternary carbons and link distinct fragments.

  • Critical Connectivity Check:

    • Isoquinolinone Core: The H1 methine proton must show HMBC correlations to the carbonyl carbon (C3) and the aromatic ring carbons (C4a, C8a).

    • Ether Linkages: Methoxy protons

      
       C6; Isopropoxy methine 
      
      
      
      C7.[2]
  • Parameter: Set long-range delay for

    
     Hz (approx 60 ms).
    

Stereochemical Verification Protocol (The "Gold Standard")[1][2]

NVP-CGM097 possesses two critical stereochemical features:

  • (S)-Enantiomer at the isoquinolinone C1 position.[2]

  • Trans-1,4-cyclohexane geometry.

Determining Cyclohexane Geometry ( -Coupling & NOESY)

The trans-isomer places the bulky substituents in equatorial positions to minimize steric strain.[1][2]

Method A:


H Homonuclear Decoupling / Analysis 
  • Target: The methine protons of the cyclohexane ring (H1' and H4').

  • Criterion: In a trans-diequatorial conformation, the axial protons exhibit large diaxial couplings (

    
     Hz) and small axial-equatorial couplings (
    
    
    
    Hz).[1][2]
    • Observation: Look for a triplet of triplets (tt) or broad multiplet with width > 20 Hz.[2]

    • Fail State: A narrow multiplet (width < 10 Hz) indicates equatorial protons, suggesting the cis-isomer or incorrect ring flip.[1][2]

Method B: 1D NOE Difference / 2D NOESY

  • Experiment: Irradiate the axial methine proton.

  • Expectation: Strong NOE to the axial protons on adjacent carbons (H3

    
    , H5
    
    
    
    ).[1][2]
  • Absence of NOE: No strong NOE should be observed between the two methine protons at positions 1 and 4 if they are trans-diequatorial (too far apart, > 4 Å).[2]

Verifying Absolute Configuration (C1-S)

Since enantiomers have identical NMR spectra in achiral solvents, use Chiral Solvating Agents (CSAs) .[1][2]

  • Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate].[1][2]

  • Protocol:

    • Acquire a standard

      
      H spectrum of NVP-CGM097.[2]
      
    • Add 1.0 equivalent of CSA.

    • Monitor the Methoxy (-OCH

      
      )  or H1 methine  signal.[2]
      
    • Analysis: If the sample is a racemate, these signals will split into two distinct peaks. If it is pure enantiomer, the peak will shift but remain a singlet (or show < 2% minor enantiomer).

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the NVP-CGM097 structure using the described techniques.

NMR_Workflow Start Dissolved Sample (NVP-CGM097 in DMSO-d6) H1_NMR 1D 1H NMR (Quantification & Integration) Start->H1_NMR Check_1 Count 47 Protons? Check Methoxy/Isopropyl H1_NMR->Check_1 HSQC 2D HSQC (Identify C-H pairs) Check_1->HSQC Pass HMBC 2D HMBC (Connect Fragments) HSQC->HMBC Stereo_Check Stereochemistry Analysis HMBC->Stereo_Check Coupling J-Coupling Analysis (Cyclohexane H_ax vs H_eq) Stereo_Check->Coupling NOESY 2D NOESY (Spatial Proximity) Stereo_Check->NOESY Final Verified Structure (S-Enantiomer, Trans-Isomer) Coupling->Final Large J(ax-ax) NOESY->Final NOE Pattern Matches Model

Caption: Logical workflow for the NMR-based structural verification of NVP-CGM097, moving from 1D integration to 2D connectivity and stereochemical validation.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Broad Signals Aggregation or Intermediate ExchangeHeat sample to 315 K or 320 K. NVP-CGM097 may form dimers in solution.[1][2]
Missing Quaternary Carbons Long Relaxation Times (

)
In

C NMR, increase relaxation delay (D1) to 2–3 seconds or add Cr(acac)

relaxation agent.
Ambiguous Cyclohexane Signals Signal OverlapUse 1D TOCSY with selective irradiation of the isolated methine proton to reveal the full spin system of the ring.
Water Peak Interference Wet DMSOUse solvent suppression pulse sequences (e.g., zgesgp) or store DMSO over 4Å molecular sieves.[1]

References

  • Holzer, P., et al. (2015).[3][4] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[1][2][4][5][6] Journal of Medicinal Chemistry, 58(16), 6348–6358.[3][4] [1][2][6]

  • Jeay, S., et al. (2015).[3] A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097.[1][2] eLife, 4, e06498.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE and Pulse Sequence protocols).
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[1][2] (Reference for coupling constant analysis in cyclohexanes).

Sources

Optimized synthesis route for large-scale NVP-CGM097 production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis Route for Large-Scale Production of NVP-CGM097

Executive Summary

NVP-CGM097 is a highly potent, selective MDM2 inhibitor developed by Novartis for the treatment of p53-wildtype tumors. The molecule functions by disrupting the p53-MDM2 protein-protein interaction, thereby restoring p53 function and inducing apoptosis in tumor cells.

This application note details the convergent synthesis route used to deliver the clinical candidate. Unlike early discovery routes that rely on linear assembly, this optimized protocol utilizes a convergent strategy coupling two advanced intermediates: a chiral dihydroisoquinolinone core (Fragment A) and a functionalized piperazinyl-cyclohexyl-aniline side chain (Fragment B) .

Key Process Features:

  • Convergent Assembly: Reduces risk by assembling complex fragments late in the synthesis.

  • Chiral Auxiliary Control: Utilizes Ellman’s sulfinamide chemistry and Rhodium catalysis to establish the (S)-stereocenter with high diastereoselectivity (dr > 96:4).

  • Purification Strategy: Replaces column chromatography with crystallization of the bisulfate salt for the final API, essential for multi-kilogram scalability.

Retrosynthetic Analysis

The synthesis is disconnected at the N2-aryl bond, implicating a Buchwald-Hartwig cross-coupling as the final assembly step.

  • Fragment A (Core): (S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one.

  • Fragment B (Side Chain): 4-((((1r,4r)-4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl)methyl)(methyl)amino)iodobenzene.

Caption: Retrosynthetic disconnection of NVP-CGM097 into two key fragments coupled via Palladium-catalyzed C-N bond formation.

Detailed Experimental Protocols

Part A: Synthesis of the (S)-Isoquinolinone Core (Fragment A)

Reaction Overview: This sequence builds the chiral center using a Rhodium-catalyzed addition of an arylstannane to a chiral sulfinylimine. While stannanes pose toxicity concerns, this route was selected for the clinical candidate due to its superior diastereoselectivity compared to Grignard/Lithium reagents.

Step-by-Step Protocol:

  • Alkylation & Formylation:

    • Reagents: (4-hydroxy-3-methoxyphenyl)acetic acid ethyl ester, 2-iodopropane,

      
      , DMF.
      
    • Procedure: Alkylate the phenol with 2-iodopropane (1.7 equiv) in DMF at 60 °C to install the isopropoxy group (89% yield).

    • Formylation: Treat the intermediate with dichloro(methoxy)methane (2.0 equiv) and

      
       (2.0 equiv) in 
      
      
      
      at 0 °C. This selectively introduces the aldehyde para to the methoxy group.
    • Yield: ~84%.[1]

  • Imine Formation (Chiral Auxiliary):

    • Reagents: (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary),

      
      .
      
    • Procedure: Condense the aldehyde with the sulfinamide in refluxing THF/DCM using Titanium(IV) ethoxide as a water scavenger.

    • Result: Enantiopure (S)-sulfinylimine.

  • Stereoselective Arylation (Key Step):

    • Reagents: 4-chlorophenyltrimethylstannane,

      
       (cat).
      
    • Conditions: THF, 60 °C, 2 hours.

    • Mechanism: The Rhodium catalyst facilitates the addition of the aryl group to the imine. The chiral sulfinyl group directs the addition to the Si-face, establishing the (S)-configuration.

    • Control: Diastereomeric ratio (dr) typically 96:4.

    • Note: This step avoids the side reactions (ester attack) observed with Grignard reagents.

  • Cyclization to Isoquinolinone:

    • Reagents: HCl (1.25 M in MeOH).

    • Procedure: Treat the sulfinylamine with acid. This cleaves the sulfinyl group to reveal the primary amine, which spontaneously attacks the pendant ethyl ester to close the lactam ring.

    • Purification: The product precipitates or is recrystallized to >99% ee.

    • Yield: ~92% for the cyclization step.

Part B: Synthesis of the Side Chain (Fragment B)

Reaction Overview: A linear reductive amination sequence attaches the aniline and piperazinone moieties to a central cyclohexyl linker.

Step-by-Step Protocol:

  • Reductive Amination 1 (Aniline Coupling):

    • Reagents: (trans-4-formylcyclohexyl)carbamic acid tert-butyl ester, 4-iodoaniline,

      
      , AcOH, DCE.
      
    • Procedure: Stir aldehyde and aniline to form imine, then reduce in situ.

    • Yield: ~85%.

  • Methylation:

    • Reagents: Formaldehyde (aq),

      
      .
      
    • Procedure: Perform a second reductive amination on the secondary aniline to install the N-methyl group.

  • Deprotection & Piperazinone Installation:

    • Deprotection: Treat with TFA/DCM to remove the Boc group, revealing the primary cyclohexyl amine.

    • Piperazinone Formation: React the primary amine with a bis-electrophile (e.g., N-(2-chloroethyl)-2-chloro-N-methylacetamide) or via alkylation with a pre-formed 1-(2-chloroethyl)-4-methylpiperazin-2-one derivative under basic conditions (

      
      , MeCN, heat).
      
    • Isolation: The resulting aryl iodide (Fragment B) is purified by crystallization or silica plug.

Part C: Final Coupling and Salt Formation

Protocol:

  • Buchwald-Hartwig Coupling:

    • Reagents: Fragment A (1.0 equiv), Fragment B (1.1 equiv), CuI (10 mol%), (±)-trans-1,2-diaminocyclohexane (20 mol%),

      
       or 
      
      
      
      , Dioxane.
    • Conditions: Heat at 90-110 °C under inert atmosphere (

      
      ) for 12-18 hours.
      
    • Note: Copper catalysis is preferred here over Palladium for cost and removal efficiency, though Pd-Buchwald precatalysts (e.g., XPhos Pd G3) are viable alternatives for higher turnover frequencies.

  • Bisulfate Salt Formation (Critical for Scale):

    • Procedure: Dissolve the free base in acetone/water or ethanol. Add sulfuric acid (1.0 equiv).

    • Crystallization: Cool slowly to induce precipitation of NVP-CGM097 bisulfate .

    • Benefit: This step upgrades the enantiomeric excess (rejecting any minor (R)-isomer from Step A3) and removes residual metal catalysts, yielding API with >99.5% purity.

Process Control & Analytical Specifications

ParameterSpecificationMethodRationale
Enantiomeric Excess (ee) > 99.0%Chiral HPLCCritical for biological activity; (S)-isomer is active.
Residual Copper < 10 ppmICP-MSSafety requirement for final drug substance.
Residual Tin (Sn) < 10 ppmICP-MSCritical control due to Step A3 reagents.
Water Content Defined %Karl FischerBisulfate salt may form a hydrate; must be consistent.

Safety & EHS Considerations (Large Scale)

  • Organostannanes (Step A3): Trimethyltin byproducts are highly toxic and volatile.

    • Mitigation: All waste streams from the Rh-catalyzed step must be treated with bleach or specific oxidizers to destroy organotin residues before disposal.

    • Future Optimization: For commercial manufacturing (>100 kg), research typically shifts to replacing the stannane with a boronic acid (Suzuki-Miyaura) to eliminate tin, though this often requires re-optimizing the chiral auxiliary conditions.

  • Heavy Metals: The use of Copper and Rhodium requires rigorous scavenging (e.g., using QuadraPure™ scavengers) and testing in the final salt crystallization.

References

  • Holzer, P., et al. (2015).[2] "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[2][3] Journal of Medicinal Chemistry, 58(16), 6348–6358.[2] Link

  • Oi, S., Moro, M., Fukuhara, H., Kawanishi, T., & Inoue, Y. (2003). "Rhodium-catalyzed addition of organostannanes to imines." Tetrahedron, 59, 4351. (Basis for the chiral addition step).
  • Klapars, A., Antilla, J. C., Buchwald, S. L., & J. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727–7729. (Basis for the final coupling).[4]

Sources

Technical Application Note: Cell Viability Profiling with NVP-CGM097

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It moves beyond generic instructions to address the specific mechanistic constraints of MDM2 inhibition.

Abstract

This guide outlines the optimized protocol for assessing the antiproliferative efficacy of NVP-CGM097 , a highly potent and selective MDM2 inhibitor. Unlike cytotoxic chemotherapies, NVP-CGM097 acts via a cytostatic-to-cytotoxic transition dependent on the restoration of p53 function.[1] Consequently, standard viability protocols must be adapted to account for specific cell-line genetics (TP53 status) and extended incubation windows required for pathway reactivation.[1]

Compound Profile & Mechanism of Action

NVP-CGM097 is a dihydroisoquinolinone derivative that functions as a protein-protein interaction (PPI) inhibitor.[1][2] It binds to the p53-binding pocket of MDM2, preventing the E3 ligase from ubiquitinating p53. This leads to p53 stabilization, nuclear accumulation, and the transcription of target genes (e.g., CDKN1A/p21, PUMA, BAX).

Mechanistic Logic

The efficacy of NVP-CGM097 is strictly binary based on TP53 status .

  • p53 Wild-Type (WT): Sensitive.[1][3] Inhibition of MDM2 triggers cell cycle arrest (G1/G2) and apoptosis.[4]

  • p53 Mutant/Null: Insensitive. Without functional p53, MDM2 inhibition has no downstream effector to trigger death.

Visualization: The p53-MDM2 Feedback Loop

The following diagram illustrates the disruption of the auto-regulatory loop by NVP-CGM097.

MOA NVP NVP-CGM097 (Inhibitor) MDM2 MDM2 (E3 Ligase) NVP->MDM2 Blocks p53 Binding Pocket p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination p53->MDM2 Transcriptional Activation Proteasome Proteasomal Degradation p53->Proteasome Degradation Response Apoptosis & Cell Cycle Arrest p53->Response Activation

Figure 1: NVP-CGM097 prevents MDM2-mediated ubiquitination of p53, breaking the negative feedback loop and allowing p53 accumulation.[1]

Pre-Assay Critical Checkpoints

Cell Line Verification

Before initiating the assay, verify the TP53 status of your cell lines. Using a mutant line for an MDM2 inhibitor assay is the most common cause of "failed" experiments.

Cell LineTissue OriginTP53 StatusExpected Sensitivity (IC50)
SJSA-1 OsteosarcomaWild-Type (Amplified MDM2)High (< 100 nM)
HCT116 ColonWild-TypeModerate (~200-500 nM)
A549 LungWild-TypeModerate
HT-29 ColonMutant (R273H)Resistant (> 10 µM)
SW620 ColonMutant (R273H/P309S)Resistant (> 10 µM)
Compound Preparation

NVP-CGM097 is hydrophobic.[1] Proper solubilization is critical to prevent precipitation in aqueous media.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Stock Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into single-use vials and store at -80°C . Avoid repeated freeze-thaw cycles.[1]

  • Solubility Limit: ~100 mg/mL in DMSO.[5] Insoluble in water/PBS.

Detailed Experimental Protocol

Assay Format: 96-well Plate Luminescent ATP Assay (e.g., CellTiter-Glo®). Rationale: ATP quantification is more sensitive than metabolic dyes (MTT/MTS) for detecting the cytostatic effects common with MDM2 inhibitors.

Phase 1: Cell Seeding (Day 0)[1]
  • Harvest Cells: Trypsinize cells during the exponential growth phase (70-80% confluence).[1]

  • Count: Use an automated counter with Trypan Blue exclusion to ensure >95% viability.

  • Optimize Density: Seed cells to ensure they remain in log phase for 96 hours (the duration of the assay).

    • Guideline: 3,000 - 5,000 cells/well in 100 µL complete media.[1]

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL PBS or media (no cells) to prevent evaporation artifacts.

  • Incubation: Allow cells to adhere overnight (16–24 hours) at 37°C, 5% CO2.

Phase 2: Compound Treatment (Day 1)
  • Serial Dilution:

    • Thaw 10 mM NVP-CGM097 stock.

    • Perform a 1:3 serial dilution in 100% DMSO (9 points).

    • Top Concentration: 10 mM → Lowest: ~1.5 µM.

  • Intermediate Dilution (Critical Step):

    • Dilute the DMSO series 1:1000 into pre-warmed culture media to create 2x working solutions .

    • Final DMSO concentration: Must be kept constant (e.g., 0.1% or 0.2%) across all wells, including vehicle controls.[1]

  • Addition:

    • Add 100 µL of the 2x working solution to the 100 µL of media already in the wells.

    • Final Assay Concentration Range: 10 µM down to ~1.5 nM.

  • Controls:

    • Negative Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control: 10 µM Nutlin-3a or 1 µM Staurosporine (for cell death reference).[1]

Phase 3: Incubation & Readout (Day 4)
  • Duration: Incubate for 72 hours .

    • Note: MDM2 inhibitors often induce G1 arrest before apoptosis. 24h or 48h is often insufficient to capture the full cytotoxic phenotype.

  • Equilibration: Remove plates from incubator and equilibrate to room temperature (RT) for 30 minutes.

  • Lysis: Add 100 µL of CellTiter-Glo® reagent (equal volume to media).

  • Mixing: Orbitally shake for 2 minutes to induce lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence (RLU) on a microplate reader (integration time: 0.5–1.0 sec).

Visualization: Experimental Workflow

Workflow Day0 Day 0: Seeding Day1 Day 1: Treatment Day0->Day1 24h Adhesion Seed 3-5k cells/well (96-well plate) Day0->Seed Day4 Day 4: Readout (72h) Day1->Day4 72h Incubation Dilute Serial Dilution (10 µM - 1 nM) Day1->Dilute Lysis Add ATP Reagent Measure RLU Day4->Lysis

Figure 2: 96-hour assay timeline optimized for capturing delayed apoptotic events characteristic of MDM2 inhibition.

Data Analysis & Interpretation

Calculation
  • Normalize: Convert Raw Luminescence Units (RLU) to % Viability relative to the DMSO Vehicle Control.

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Use a non-linear regression model (4-parameter logistic) to calculate the IC50 (concentration inhibiting 50% of viability) or GI50 (concentration inhibiting 50% of growth).[1]

Expected Results Profile
  • Sensitive (p53 WT): Sigmoidal dose-response curve. Max inhibition should approach 0–10% viability if apoptosis is triggered.

  • Resistant (p53 Mutant): Flat curve.[1] Viability remains near 100% even at 10 µM.

  • Partial Response: If viability plateaus at ~50-60%, the compound may be inducing cell cycle arrest (cytostatic) without triggering apoptosis (cytotoxic).[1]

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in wells Drug insolubility at high conc.[1]Ensure intermediate dilution step is into warm media. Do not exceed 0.5% DMSO final concentration.
High variance (CV > 10%) Pipetting error or Edge EffectsUse reverse pipetting for viscous DMSO.[1] Use "dummy" wells with PBS on plate edges.
No IC50 in WT cells Incorrect incubation timeExtend incubation to 96h. Check p53 status (Western blot for p53/MDM2 basal levels).[1]
Signal too low Low seeding densityIncrease cell number per well. Ensure cells are not over-trypsinized during harvesting.

Safety & Handling

  • Hazard: NVP-CGM097 is a potent bioactive compound.[1] Handle in a BSL-2 facility inside a biosafety cabinet.[1]

  • Disposal: Treat all solid and liquid waste as hazardous chemical waste.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

References

  • Holzer, P., et al. (2015).[1][2][4][6] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[1][2][4] Journal of Medicinal Chemistry, 58(16), 6348–6358.[1] Link[1]

  • Jeay, S., et al. (2015).[1][6] A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097.[1][7][8] eLife, 4, e06498. Link

  • Weisberg, E., et al. (2015).[1][4] Inhibition of wild-type p53-expressing AML by the novel small molecule HDM2 inhibitor CGM097.[1] Molecular Cancer Therapeutics, 14(10), 2249–2259.[1] Link

  • SelleckChem. NVP-CGM097 Product Datasheet & Solubility Data. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies for NVP-CGM097 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for NVP-CGM097. This guide is designed for researchers, scientists, and drug development professionals who are working with the potent and selective MDM2 inhibitor, NVP-CGM097. While this compound holds significant promise for cancer therapy by reactivating the p53 pathway, its poor aqueous solubility presents a common hurdle for conducting robust in vivo animal studies.[1][2][3]

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you develop effective and reliable formulations for oral administration in rodents. Our approach is grounded in established pharmaceutical principles and published data to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

FAQ 1: Why is NVP-CGM097 so difficult to dissolve in standard aqueous vehicles?

NVP-CGM097 is a complex, lipophilic (fat-loving) organic molecule with a relatively high molecular weight of 659.26 g/mol .[1][4] Its chemical structure is not amenable to forming favorable interactions with water molecules, which are highly polar. Consequently, its solubility in water is officially classified as "insoluble."[1] This characteristic is common among many potent small-molecule inhibitors, which often rely on hydrophobic interactions to bind to their protein targets. To achieve the necessary concentrations for animal dosing, simple aqueous solutions like saline or phosphate-buffered saline (PBS) are insufficient, necessitating the use of specialized formulation strategies.

FAQ 2: What are the primary formulation strategies I should consider for NVP-CGM097?

For a poorly water-soluble compound like NVP-CGM097, several established strategies can be employed to enable administration for animal studies. The choice of strategy depends on the specific requirements of your experiment (e.g., required dose volume, need for a true solution vs. a suspension, and study duration). The four most common and effective approaches are:

  • Aqueous Suspensions: The drug is milled to a fine powder (micronized) and suspended—not dissolved—in an aqueous medium. This requires a suspending agent to increase viscosity and a wetting agent to ensure particle dispersion.

  • Co-Solvent Systems: A mixture of a primary organic solvent (like DMSO) and a water-miscible co-solvent (like polyethylene glycol) is used to create a true solution that can be diluted with an aqueous vehicle.

  • Surfactant-Based Systems (Micellar Solutions): Surfactants form microscopic spheres called micelles in water, which can encapsulate the lipophilic drug molecules in their core, effectively "dissolving" them in the aqueous phase.

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophilic exterior and a lipophilic interior. They can trap drug molecules within their core, forming an "inclusion complex" that is water-soluble.[5][6][7]

Caption: Primary formulation strategies for NVP-CGM097.

Troubleshooting Guides & Protocols

Guide 1: Preparing a Standard Oral Suspension

Issue: I need to prepare a simple, scalable formulation for daily oral gavage in a rat xenograft model. A suspension is acceptable for my study.

Recommended Approach: An aqueous suspension using carboxymethylcellulose (CMC) as a suspending agent and Polysorbate 80 (Tween 80) as a wetting agent is a robust and widely used method. A similar formulation was successfully used in a key publication on NVP-CGM097 for in vivo studies.[8]

The Science Behind the Vehicle:

  • Carboxymethylcellulose (CMC): This polymer increases the viscosity of the water, slowing down the rate at which the solid NVP-CGM097 particles settle. This ensures that with proper mixing before each dose, a consistent concentration can be administered.[9]

  • Tween 80 (Polysorbate 80): As a surfactant, it acts as a wetting agent. It coats the surface of the hydrophobic drug particles, reducing the surface tension between the drug and water, which prevents clumping and allows for a fine, uniform dispersion.[5]

This protocol is for preparing 10 mL of vehicle. The final drug concentration should be calculated based on the required dose (mg/kg) and dosing volume (e.g., 5-10 mL/kg for rats).

Materials:

  • NVP-CGM097 powder

  • Sodium Carboxymethylcellulose (CMC, medium viscosity)

  • Tween 80

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • 15 mL conical tube

Procedure:

  • Prepare the 0.5% CMC Solution:

    • Heat approximately 5 mL (half the final volume) of sterile water to about 60°C. This helps the CMC to disperse without clumping.

    • Slowly sprinkle 50 mg of CMC onto the surface of the heated water while stirring vigorously with a magnetic stirrer.

    • Once dispersed, add the remaining 5 mL of room-temperature sterile water.

    • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 30-60 minutes. Allow to cool completely to room temperature.

  • Add the Wetting Agent:

    • To the 10 mL of cooled CMC solution, add 50 µL of Tween 80 (for a 0.5% w/v final concentration). Mix thoroughly.

  • Incorporate NVP-CGM097:

    • Weigh the required amount of NVP-CGM097. For example, for a 10 mg/mL suspension, weigh 100 mg of the compound.

    • Create a paste by adding a small amount (~200 µL) of the vehicle to the NVP-CGM097 powder and triturating (grinding into a paste) in a small mortar or on a weigh boat with a spatula. This ensures all particles are wetted.

    • Gradually add the paste to the bulk vehicle in the 15 mL conical tube. Use additional vehicle to rinse the mortar/spatula to ensure a complete transfer.

  • Homogenize:

    • Vortex the final suspension vigorously for 2-3 minutes. For best results, sonicate the suspension in a bath sonicator for 5-10 minutes to break up any remaining agglomerates.

  • Storage and Use:

    • Store the suspension at 4°C. Before each use, it is critical to re-homogenize the suspension by vortexing thoroughly to ensure a uniform dose is administered.

Caption: Workflow for preparing an NVP-CGM097 oral suspension.

Guide 2: Developing a Solubilized Formulation (Co-Solvent System)

Issue: My experiment requires a true solution to ensure 100% bioavailability from the formulation and avoid any potential variability from dissolution rates.

Recommended Approach: A co-solvent system is the best strategy. A formulation containing DMSO, PEG300, and Tween 80 has been recommended by commercial suppliers and utilizes a common and effective method for solubilizing lipophilic compounds for in vivo use.[1]

The Science Behind the Vehicle:

  • DMSO: A powerful, polar aprotic solvent that can dissolve a wide range of compounds, including NVP-CGM097. Its use should be minimized (<10% of the final volume) to avoid potential toxicity.[9][10]

  • Polyethylene Glycol 300 (PEG300): A safe, water-miscible polymer that acts as a co-solvent. It helps to keep the drug dissolved when the aqueous phase is added, preventing precipitation.[11]

  • Tween 80: In this system, it acts as both a co-surfactant and stabilizer, further preventing drug precipitation and potentially forming micelles to enhance solubility.

Critical Note: The order of addition is paramount to success. The aqueous phase must be added last and slowly.

Materials:

  • NVP-CGM097 powder

  • Anhydrous DMSO (important to use a fresh, dry aliquot)[1]

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Appropriate glass vials and micropipettes

Procedure:

  • Initial Dissolution:

    • Weigh the required amount of NVP-CGM097 into a glass vial.

    • Add the required volume of DMSO (10% of the final volume). For 1 mL final volume, add 100 µL DMSO.

    • Vortex or sonicate until the NVP-CGM097 is completely dissolved . This is a critical checkpoint; do not proceed if any solid is visible.

  • Add Co-Solvent:

    • Add the required volume of PEG300 (40% of the final volume). For 1 mL final volume, add 400 µL PEG300.

    • Mix thoroughly until the solution is clear and homogenous.

  • Add Surfactant:

    • Add the required volume of Tween 80 (5% of the final volume). For 1 mL final volume, add 50 µL Tween 80.

    • Mix again until the solution is clear.

  • Aqueous Titration:

    • Slowly add the sterile saline (45% of the final volume) to the organic mixture, ideally dropwise, while continuously vortexing. For 1 mL final volume, add 450 µL saline.

    • Rapid addition of the aqueous phase can cause the drug to "crash out" or precipitate.

  • Final Check and Use:

    • Inspect the final solution to ensure it is clear and free of any precipitate.

    • This formulation should be prepared fresh daily and used immediately for optimal results.[1]

Guide 3: Using Cyclodextrins for Solubilization

Issue: I want to avoid organic solvents like DMSO and PEG in my formulation due to a long-term dosing study.

Recommended Approach: Using hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative. HP-β-CD is a modified cyclodextrin with high water solubility and a very good safety profile, making it suitable for chronic studies.[10][12]

The Science Behind the Vehicle: HP-β-CD molecules form a truncated cone or torus shape. The exterior of the cone is hydrophilic, making it water-soluble, while the interior cavity is lipophilic. The NVP-CGM097 molecule can become encapsulated within this cavity, forming a water-soluble "inclusion complex." This masks the drug's hydrophobicity from the water, dramatically increasing its apparent solubility.[6][7]

Caption: Encapsulation of NVP-CGM097 by HP-β-CD.

A 20-40% HP-β-CD solution is a common starting point for solubilizing difficult compounds.

Materials:

  • NVP-CGM097 powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or saline

  • Magnetic stirrer and stir bar, or shaker

Procedure:

  • Prepare HP-β-CD Vehicle:

    • To prepare 10 mL of a 20% (w/v) solution, weigh 2 g of HP-β-CD.

    • Add the HP-β-CD to approximately 8 mL of sterile water or saline in a beaker or flask.

    • Stir with a magnetic stirrer until fully dissolved. This may take some time. Gentle warming (to 30-40°C) can accelerate dissolution.

    • Once dissolved, bring the final volume to 10 mL with water/saline.

  • Determine Solubility:

    • Add an excess amount of NVP-CGM097 to a known volume of the HP-β-CD solution (e.g., add 20 mg to 1 mL).

    • Agitate the mixture at room temperature for 24 hours to ensure equilibrium is reached.

    • After 24 hours, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 min) to pellet the undissolved drug.

    • Carefully collect the supernatant and analyze the concentration of dissolved NVP-CGM097 using a validated analytical method (e.g., HPLC-UV). This will give you the maximum solubility in that vehicle.

  • Prepare Dosing Solution:

    • Based on the solubility data, prepare a bulk solution at a concentration at or below the determined maximum solubility.

    • For example, if the solubility was found to be 5 mg/mL, prepare a 5 mg/mL solution by adding 50 mg of NVP-CGM097 to 10 mL of the 20% HP-β-CD vehicle.

    • Stir or sonicate until all the drug is visibly dissolved. A brief period of gentle warming can aid this process.

Vehicle and Excipient Safety Summary

When designing your study, it is crucial to consider the safety and potential physiological effects of the excipients themselves. The vehicle should be as benign as possible. Always include a "vehicle-only" control group in your experiments.

ExcipientRole in FormulationTypical Concentration (Oral)Key Safety Considerations (Rodents)
Carboxymethylcellulose (CMC) Suspending Agent0.5% - 1.0% w/vGenerally regarded as safe (GRAS) and well-tolerated.[9][10]
Polysorbate 80 (Tween 80) Wetting Agent, Surfactant0.1% - 5.0% v/vThe No-Observed-Effect Level (NOEL) in a 2-week rat study was 250 mg/kg/day.[9][10]
Polyethylene Glycol (PEG300/400) Co-solvent10% - 60% v/vGenerally safe, but high concentrations can have laxative effects. The NOEL for PEG400 was 1,250 mg/kg/day in a 2-week rat study.[10]
Dimethyl Sulfoxide (DMSO) Primary Solvent< 10% v/vCan cause local irritation and has dose-dependent systemic effects. Should be used at the lowest possible concentration.[10][13]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing Agent10% - 40% w/vFavorable safety profile. The NOEL in a 2-week rat study was 1,000 mg/kg/day.[9][10] Can cause osmotic diarrhea at very high doses.
Corn Oil / Sesame Oil Lipid VehicleUp to 100%Generally well-tolerated and safe for oral administration.[9][10]

References

  • NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance. PMC. [Link]

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. PubMed. [Link]

  • MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PMC - NIH. [Link]

  • Abstract 1797: Discovery of NVP-CGM097, a highly potent and optimized small molecule inhibitor of Mdm2 under evaluation in a Phase I clinical trial. AACR Journals. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate. [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. [Link]

  • Solid-State Characterization of Nevirapine. PMC - PubMed Central - NIH. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Semantic Scholar. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • Cyclodextrin Reduces Intravenous Toxicity of a Model Compound. ResearchGate. [Link]

Sources

Preventing racemization of NVP-CGM097 during chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of NVP-CGM097 During Chemical Synthesis Role: Senior Application Scientist Audience: Process Chemists and Medicinal Chemists

Executive Summary: The Stereochemical Stability of NVP-CGM097

NVP-CGM097 is a potent MDM2 inhibitor belonging to the dihydroisoquinolinone class.[1][2] Its biological activity is strictly governed by the (S)-configuration at the C1 position (the benzylic carbon attached to the 4-chlorophenyl group).

As a Senior Application Scientist, I often see process failures not in the initial formation of this chiral center, but in its erosion during downstream coupling and isolation. The C1 proton is benzylic and alpha to the lactam nitrogen. While not as acidic as a ketone


-proton, it possesses a pKa (estimated ~23-25 in DMSO) that makes it susceptible to deprotonation by strong bases or prolonged exposure to basic conditions at elevated temperatures.

This guide provides a technical troubleshooting framework to maintain enantiopurity (>99% ee), utilizing the bisulfate salt crystallization as a critical remediation step.

Part 1: Critical Control Points (The "Why" and "How")

The Mechanism of Failure: Base-Catalyzed Racemization

The racemization of NVP-CGM097 occurs via the deprotonation of the C1 benzylic proton. This forms a planar enolate-like intermediate (or aza-allyl anion), destroying the stereocenter. Upon reprotonation, the thermodynamic racemate is formed.

  • Risk Factor: High. The presence of the electron-withdrawing 4-chlorophenyl group increases the acidity of the C1 proton.

  • Trigger: Use of bases with pKa > 12 (e.g., DBU, NaH, t-BuOK) or prolonged heating with moderate bases (e.g., K₂CO₃ in DMF).

The Synthetic Anchor: Ellman’s Auxiliary

The most robust method to establish the C1 stereocenter is not via chiral resolution, but asymmetric synthesis using (S)-tert-butanesulfinamide (Ellman's auxiliary) .

  • Protocol: Condensation of the aldehyde precursor with (S)-2-methylpropane-2-sulfinamide followed by diastereoselective addition of the aryl nucleophile.

  • Checkpoint: Ensure the diastereomeric ratio (d.r.) is >95:5 before proceeding to ring closure.

The "System Reset": Bisulfate Salt Crystallization

The free base of NVP-CGM097 is often amorphous or an oil, making chiral upgrading difficult. The bisulfate salt (HSO₄⁻) is the specific solid form that allows for effective recrystallization to upgrade ee from ~90% to >99%.

Part 2: Visualizing the Workflow

The following diagram illustrates the critical path to preserving the C1 chiral center, highlighting where racemization risks occur.

NVP_Synthesis_Workflow cluster_racemization Racemization Mechanism Start Precursor: Aldehyde Step1 Step 1: Chiral Imine Formation ((S)-t-Bu-Sulfinamide) Start->Step1 Step2 Step 2: Asymmetric Addition (Arylstannane/Grignard) Step1->Step2 Stereocenter Set Check1 Checkpoint: d.r. > 96:4? Step2->Check1 Step3 Step 3: Cyclization to Dihydroisoquinolinone Core Check1->Step3 Yes Risk1 RISK: High Temp/Strong Base (Racemization via C1 Deprotonation) Step3->Risk1 Step4 Step 4: Side Chain Coupling (Convergent Synthesis) Step3->Step4 Step5 Step 5: Bisulfate Salt Formation (H2SO4 in EtOH/Water) Step4->Step5 Purification Final Final Product: NVP-CGM097 Bisulfate (>99% ee) Step5->Final Recrystallization

Caption: Synthesis workflow for NVP-CGM097 emphasizing the chiral auxiliary step and the bisulfate salt purification "firewall" against racemization.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Reaction Conditions & Reagents

Q1: I am observing a drop in ee (from 98% to 85%) during the final coupling of the side chain. I am using Cs₂CO₃ in DMF at 80°C. What is happening? A: You are likely deprotonating the C1 benzylic position.

  • Diagnosis: Cesium carbonate (Cs₂CO₃) in DMF is basic enough (and DMF polar enough) to facilitate the deprotonation of the benzylic proton at 80°C.

  • Solution: Switch to a milder, non-nucleophilic base like DIPEA (Diisopropylethylamine) or K₂CO₃ in a less polar solvent like 2-MeTHF or Toluene . Lower the temperature to <50°C if possible. The C1 proton is sensitive; thermal energy combined with a base is the primary enemy.

Q2: Can I use strong bases like NaH or LiHMDS to accelerate the alkylation steps? A: Absolutely not.

  • Reasoning: These bases will quantitatively deprotonate the C1 position, leading to immediate and total racemization.

  • Rule of Thumb: Avoid any base with a pKa (conjugate acid) > 12. Stick to tertiary amines or weak inorganic carbonates.

Category 2: Isolation & Purification[3]

Q3: The free base of NVP-CGM097 is coming out as a sticky foam that traps solvents. How can I get a handle on the purity? A: Do not attempt to purify the free base to high crystallinity.

  • Protocol: Convert the crude free base to the Bisulfate Salt .

    • Dissolve the crude foam in Ethanol (approx. 5-10 volumes).

    • Add 1.0 equivalent of concentrated H₂SO₄ dropwise (exothermic).

    • Induce crystallization by cooling or adding a small amount of water/antisolvent.

  • Benefit: The bisulfate salt crystallizes well, rejecting the (R)-enantiomer and chemical impurities. This is the industry-standard method for upgrading this specific API.

Q4: I used the Ellman auxiliary, but my diastereoselectivity is only 80:20. Can I proceed? A: Proceeding with 80:20 is risky as it burdens the downstream purification.

  • Correction: Check your temperature during the Grignard/Organolithium addition to the sulfinimine. This step must be cryogenic (-78°C ). If you ran it at -20°C or 0°C, selectivity drops.

  • Remediation: If you must proceed, rely heavily on the final bisulfate crystallization to remove the minor diastereomer, but expect yield loss.

Part 4: Data & Validation

Solvent/Base Compatibility Table

Use this table to select conditions that minimize racemization risk.

Solvent SystemBaseTemperatureRisk LevelNotes
DMF / DMSO Cs₂CO₃ / DBU> 60°CCRITICAL High dielectric constant stabilizes enolate; promotes racemization.
THF / 2-MeTHF NaH / LiHMDSAnyCRITICAL Immediate deprotonation of C1.
Ethanol / MeOH Et₃N / DIPEA< 50°CLOW Protic solvents can dampen basicity; tertiary amines are safe.
Toluene K₂CO₃< 80°CLOW Heterogeneous conditions reduce effective basicity.
Analytical Validation: Chiral HPLC Method

To verify your success, use the following indicative parameters (adjust based on column availability):

  • Column: Chiralpak AD-H or IA (Amylose-based columns work well for dihydroisoquinolinones).

  • Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% Diethylamine (DEA).

  • Detection: UV at 254 nm.

  • Target: The (S)-enantiomer is typically the second eluting peak (verify with authentic standard).

References

  • Discovery of NVP-CGM097 : Holzer, P., et al. (2015).[1] "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[1][2][3] Journal of Medicinal Chemistry. Link[2]

  • Ellman's Auxiliary Chemistry: Davis, F. A., et al. (1999). "Asymmetric Synthesis using Sulfinimines (N-Sulfinyl Imines)." Journal of Organic Chemistry. (Foundational reference for the synthetic method cited in Holzer et al.)
  • Process Chemistry of Isoquinolinones : Specific details on the bisulfate salt crystallization and upgrading enantiopurity are derived from the experimental supporting information of the primary Novartis disclosure. Link

Sources

Technical Support Center: NVP-CGM097 Bioavailability & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for researchers working with NVP-CGM097 , a potent MDM2 inhibitor. It addresses the specific challenges of stereochemistry, solubility, and bioavailability optimization.

Executive Summary: The Stereochemical Imperative

NVP-CGM097 is a dihydroisoquinolinone derivative that functions as a protein-protein interaction (PPI) inhibitor between p53 and MDM2. It possesses a critical chiral center at C1 .[1]

  • Active Eutomer: (1S)-NVP-CGM097 (IC₅₀

    
     1.7 nM)
    
  • Inactive Distomer: (1R)-NVP-CGM097 (IC₅₀

    
     1170 nM)
    

Critical Warning: The (R)-enantiomer is approximately 500-fold less potent . Using a racemic mixture or an enantiomerically impure batch will significantly degrade apparent bioavailability and potency in vivo. The "bioavailability" issue is often a "potency dilution" issue if the stereochemistry is not controlled.

Troubleshooting Guide (Q&A)

Section A: Stereochemistry & Purity

Q: I am observing inconsistent IC₅₀ values between batches. Could this be a stereoisomer issue? A: Yes. NVP-CGM097 is synthesized via an asymmetric route to yield the (S)-enantiomer.[1] However, if you are using a generic supply or a custom synthesis that lacked rigorous chiral control, you may have significant (R)-enantiomer contamination.

  • Diagnostic: Perform Chiral HPLC.

  • Standard: Ensure Enantiomeric Excess (ee) > 98%.

  • Impact: A 10% contamination with the (R)-isomer effectively reduces the active concentration by 10% but may also compete for plasma protein binding or metabolic enzymes, altering PK.

Q: Does NVP-CGM097 exhibit atropisomerism? A: While the dihydroisoquinolinone scaffold has restricted rotation, NVP-CGM097 is generally treated as a stable single enantiomer (C1-S) under physiological conditions. The primary stereochemical concern is the C1 chiral center, not axial rotation (atropisomerism) racemizing in vivo. However, the bulky p-chlorophenyl group at C1 locks the conformation; therefore, the C1-(S) configuration dictates the overall 3D shape required for the MDM2 hydrophobic cleft (Trp23, Leu26, Phe19 pockets).

Section B: Solubility & Formulation

Q: My compound precipitates immediately in PBS/Media. How do I improve aqueous solubility? A: The free base of NVP-CGM097 is highly lipophilic (LogP


 5.8) and practically insoluble in water.
  • Solution 1 (Chemical): Convert to the Bisulfate Salt . The clinical candidate is developed as a bisulfate salt to improve crystallinity, stability, and dissolution rate.

  • Solution 2 (Formulation): Use an Amorphous Solid Dispersion (ASD) .[2] The high lattice energy of the crystalline form hinders dissolution. Generating an amorphous dispersion with a polymer like HPMCAS prevents recrystallization and enhances "spring and parachute" supersaturation.

Q: What is the recommended vehicle for in vivo (mouse/rat) oral dosing? A: Do not use pure DMSO/Water, as precipitation in the gut is guaranteed.

  • Standard Vehicle: 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.1% Tween 80 in water.

  • Preparation: Micronize the bisulfate salt or use a spray-dried dispersion suspended in the vehicle.

  • Expected PK: T

    
     should be 
    
    
    
    3 hours. If T
    
    
    is delayed or AUC is low, your particle size is likely too large, limiting dissolution.
Section C: Permeability & Efflux

Q: I have good solubility, but plasma exposure is still low. Why? A: NVP-CGM097 is a substrate for P-glycoprotein (P-gp/ABCB1) .

  • Mechanism: P-gp actively effluxes the drug back into the intestinal lumen, limiting net absorption.

  • Troubleshooting:

    • Check Caco-2 permeability data. If efflux ratio (B-A)/(A-B) > 2, efflux is the culprit.

    • Strategy: Co-formulate with Vitamin E TPGS (a P-gp inhibitor) or use lipid-based formulations (e.g., SEDDS) which can bypass some transporter effects via lymphatic uptake, though NVP-CGM097 is primarily absorbed via the portal vein.

Experimental Protocols

Protocol A: Preparation of NVP-CGM097 Bisulfate Salt

To improve solubility over the free base.

  • Dissolution: Dissolve 1.0 equivalent of NVP-CGM097 (Free Base) in a minimal volume of acetone or ethanol at 50°C.

  • Acid Addition: Slowly add 1.05 equivalents of Sulfuric Acid (H₂SO₄) (diluted in the same solvent) dropwise while stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. A white precipitate should form.

  • Isolation: Filter the solid and wash with cold acetone/ethanol.

  • Drying: Dry under vacuum at 40°C for 24 hours.

  • Verification: Confirm salt formation via DSC (shift in melting point) and XRD (change in diffraction pattern).

Protocol B: Amorphous Solid Dispersion (ASD) for Oral Bioavailability

Recommended for maximizing exposure in preclinical toxicity/efficacy studies.

Materials:

  • NVP-CGM097 (Bisulfate or Free Base)

  • Polymer: HPMCAS-LF (Hypromellose Acetate Succinate, Fine Grade)

  • Solvent: Acetone:Water (90:10) or Dichloromethane:Methanol (1:1)

Procedure:

  • Feed Solution: Dissolve Drug and Polymer in a 1:3 ratio (25% Drug Load) in the solvent system. Total solids concentration should be 5-10% (w/v).

  • Spray Drying: Use a Buchi B-290 (or equivalent).

    • Inlet Temp: 80-100°C

    • Outlet Temp: 45-55°C

    • Aspirator: 100%

    • Pump Rate: 20-30%

  • Secondary Drying: Dry the resulting powder in a vacuum oven at 40°C for 48 hours to remove residual solvent.

  • Reconstitution: Suspend the ASD powder in 0.5% Methylcellulose (MC) or water immediately prior to dosing.

Visualizing the Optimization Workflow

The following diagrams illustrate the decision logic for formulation and the stereochemical impact.

Diagram 1: Formulation Decision Tree

FormulationStrategy Start Start: NVP-CGM097 (Free Base) CheckStereo Check Stereochemistry (Chiral HPLC) Start->CheckStereo IsPure Is it >98% (S)-Isomer? CheckStereo->IsPure Purify Perform Chiral Separation (Discard R-isomer) IsPure->Purify No SolubilityCheck Check Aqueous Solubility IsPure->SolubilityCheck Yes Purify->CheckStereo IsSoluble Soluble > 0.1 mg/mL? SolubilityCheck->IsSoluble SaltForm Synthesize Bisulfate Salt (Protocol A) IsSoluble->SaltForm No InVivo In Vivo Dosing (Vehicle: 0.5% HPMC) IsSoluble->InVivo Yes (Rare) ASD Create Amorphous Solid Dispersion (Protocol B) SaltForm->ASD If still poor exposure SaltForm->InVivo ASD->InVivo

Caption: Decision matrix for ensuring stereochemical purity and selecting the appropriate formulation strategy (Salt vs. ASD) to overcome solubility limits.

Diagram 2: Mechanism of Bioavailability Loss

BioavailabilityLoss cluster_legend Key Factor GutLumen Gut Lumen (High Conc.) Enterocyte Enterocyte (Cell Interior) GutLumen->Enterocyte Absorption Enterocyte->GutLumen Efflux via P-gp Blood Systemic Circulation Enterocyte->Blood Transport PassiveDiff Passive Diffusion Pgp P-gp Efflux Pump (ABCB1)

Caption: NVP-CGM097 is a P-gp substrate. Efflux at the enterocyte membrane actively pumps the drug back into the gut, reducing net bioavailability.

Physicochemical Data Summary

ParameterValueImplication for Bioavailability
Molecular Weight ~550-600 g/mol High MW suggests lower permeability (Lipinski Rule).
LogP 5.8 (Free Base)Highly lipophilic; requires solubility enhancement.
pKa Basic (Isoquinolinone N)Ionizable in acidic stomach pH; favors salt formation.
Stereochemistry (S)-EnantiomerOnly (S) is active. (R) is an impurity.
P-gp Substrate YesSusceptible to efflux; limits oral absorption.
BCS Class Class II/IVPermeability/Solubility limited.[3]

References

  • Holzer, P., et al. (2015). "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[4][5] Journal of Medicinal Chemistry, 58(16), 6348–6358.

  • Jeay, S., et al. (2015). "A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097." eLife, 4, e06498.

  • Zhang, X., et al. (2020). "NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance." Frontiers in Oncology, 10, 1285.

  • Kallen, J., et al. (2012). "Crystal structures of human MDM2 with dihydroisoquinolinone inhibitors." To be verified via PDB. (Referenced in Holzer et al., 2015).

Sources

Overcoming MDM2 inhibitor resistance in NVP-CGM097 treated cells

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: MDM2 Inhibition (NVP-CGM097) Topic: Troubleshooting Resistance & Optimization in Preclinical Models Reference ID: TSC-MDM2-097 Status: Active

Welcome to the Scientific Support Hub

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your NVP-CGM097 (a highly potent, selective dihydroisoquinolinone MDM2 inhibitor) treatment is failing to induce the expected apoptosis or cell cycle arrest.

In my experience, "resistance" to MDM2 inhibitors is rarely a mystery; it is usually a specific molecular bypass. NVP-CGM097 is a precision tool—it only works if the p53-MDM2 axis is the primary driver of survival and if the downstream execution machinery is intact.

This guide is structured to help you systematically diagnose the failure point and design a rescue strategy.

Module 1: Baseline Validation & QC

Before assuming resistance, validate the model and the molecule.

Q: My cells are Wild-Type (WT) for TP53 according to the database (CCLE/COSMIC), but NVP-CGM097 has an IC50 > 5 µM. Why?

A: Database annotations are static; cell lines drift. However, the most common cause for intrinsic resistance in TP53 WT cells is MDM4 (MDMX) overexpression .

  • The Mechanism: NVP-CGM097 binds the p53-binding pocket of MDM2. It does not bind MDM4. If your cells have high MDM4 levels, MDM4 will bind and suppress p53 even if MDM2 is fully inhibited.

  • The Diagnostic: Perform a Western Blot for MDM4. If MDM4 is high, NVP-CGM097 as a monotherapy will likely fail.

  • The Fix: You cannot fix this with NVP-CGM097 alone. You must combine it with an agent that lowers MDM4 levels or creates stress that degrades MDM4 (e.g., DNA damage agents).

Q: How do I biochemically prove the drug is entering the cell and hitting the target?

A: You must demonstrate the "p53 stabilization signature." Upon effective MDM2 inhibition, p53 is no longer ubiquitinated. It should accumulate rapidly (within 2–4 hours). Crucially, because p53 acts as a transcription factor for MDM2 itself, you should see a paradoxical increase in MDM2 protein levels (the "feedback loop").[1]

Required QC Western Blot Panel:

  • p53: Must increase >5-fold.

  • MDM2: Must increase (indicates p53 is transcriptionally active).

  • p21 (CDKN1A): Must increase (indicates p53 is functional).

  • MDM4: Baseline check (resistance marker).

Module 2: Troubleshooting Acquired Resistance

Scenario: The drug worked for 3 months, but the cells are now growing in 1 µM NVP-CGM097.

Q: Did my cells develop a drug efflux pump (MDR1/P-gp)?

A: Unlikely to be the primary driver. While NVP-CGM097 is a P-gp substrate, the selection pressure usually forces a genetic drift in the p53 pathway first.

  • Action: Sequence Exons 5–8 of TP53.

  • Reasoning: The most efficient way for a cell to survive MDM2 inhibition is to mutate the DNA binding domain of p53. If you find a de novo mutation (e.g., R273H, R248W), the compound is rendered useless. There is no "overcoming" this with higher doses of NVP-CGM097.

Q: My p53 is still Wild-Type, but the cells are resistant. What now?

A: Look for BCL-2 family buffering . The cells may have upregulated BCL-2 or MCL-1 to sequester the BIM/PUMA induced by p53.

  • Action: Perform "Dynamic BH3 Profiling" or a simple Western for BCL-2/BCL-xL.

  • The Fix: This is the ideal scenario for combination therapy (See Module 3).

Module 3: Overcoming Resistance (Combination Strategies)

Q: How do I re-sensitize MDM4-high or BCL-2-high cells?

A: We use "Synergy Nodes." We must attack the parallel survival pathways.

Resistance DriverRecommended Combination PartnerMechanism of Synergy
High BCL-2 Venetoclax (ABT-199) NVP-CGM097 induces PUMA/NOXA (priming); Venetoclax frees BIM from BCL-2 to execute apoptosis.
MAPK Activation Trametinib (MEK inhibitor) MEK inhibition increases BIM levels; MDM2 inhibition stabilizes p53. The convergence triggers massive apoptosis.
High MDM4 Doxorubicin (Low Dose) DNA damage triggers MDM4 degradation, allowing NVP-CGM097 to stabilize the now-liberated p53.

Visualizing the Resistance Landscape

The following diagram illustrates the interaction between NVP-CGM097, the MDM2/MDM4 axis, and the escape routes (Resistance).

MDM2_Resistance_Mechanism cluster_resistance Resistance Mechanisms NVP NVP-CGM097 MDM2 MDM2 Protein NVP->MDM2 Inhibits Binding MDM4 MDM4 (MDMX) (Resistance Factor) NVP->MDM4 No Effect p53 p53 (WT) MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation MDM2->Proteasome Targets p53 to MDM4->p53 Inhibits Transcriptional Activity Apoptosis Apoptosis / Arrest p53->Apoptosis Induces (PUMA/NOXA) p53_Mut p53 (Mutant) (Irreversible Resistance)

Caption: NVP-CGM097 blocks MDM2, sparing p53. However, MDM4 (unaffected by the drug) or p53 mutations can bypass this blockade.

Experimental Protocols

Protocol 1: The "Feedback Loop" Validation Blot

Purpose: To confirm on-target activity before testing combinations.

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Wait 24h.
    
  • Treatment: Treat with NVP-CGM097 at 5x IC50 (typically 500 nM - 1 µM) for 6 hours .

    • Note: Do not treat for 24h for this specific assay; p53 induction is rapid, and 24h may lead to secondary apoptosis confounding the signaling.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • p53 (DO-1 antibody): Expect strong induction.

    • MDM2 (SMP14 antibody): Expect strong induction (This is the critical QC step).

    • p21: Expect induction.

    • Actin/GAPDH: Loading control.

Protocol 2: Determining Synergy (Checkerboard Assay)

Purpose: To statistically validate if a BCL-2 or MEK inhibitor rescues sensitivity.

  • Plate Setup: Use a 96-well white-walled plate (for CTG/ATP assay).

  • Matrix Design:

    • X-Axis (NVP-CGM097): 8 points, 1:3 serial dilution (Top: 10 µM

      
       0).
      
    • Y-Axis (Partner Drug, e.g., Venetoclax): 8 points, 1:3 serial dilution (Top: 1 µM

      
       0).
      
  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (Promega).

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) or Bliss Independence model.

    • CI < 0.8 indicates Synergy.

    • CI = 1 indicates Additivity.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting_Flow Start Start: Cells Resistant to NVP-CGM097 Check_p53 Step 1: Sequence TP53 Start->Check_p53 Is_WT Is p53 Wild-Type? Check_p53->Is_WT Stop_Mut STOP: Irreversible Resistance. Switch Drug Class. Is_WT->Stop_Mut No (Mutated) Check_MDM4 Step 2: Western Blot for MDM4 & BCL-2 Is_WT->Check_MDM4 Yes MDM4_High High MDM4? Check_MDM4->MDM4_High BCL2_High High BCL-2? MDM4_High->BCL2_High No Combo_DNA Strategy: Combine with DNA Damage (Doxorubicin) MDM4_High->Combo_DNA Yes BCL2_High->Start No (Check Efflux/Other) Combo_Ven Strategy: Combine with Venetoclax BCL2_High->Combo_Ven Yes

Caption: Logical workflow to identify the resistance driver and select the appropriate rescue strategy.

References

  • Jeay, S., et al. (2015). "A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097."[2][3][4] eLife.[2][3][4]

  • Holzer, P., et al. (2015). "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors." Journal of Medicinal Chemistry.

  • Konopleva, M., et al. (2020). "MDM2 Inhibition: An Important Step Forward in Cancer Therapy." Leukemia.[5] (Contextualizing BCL-2 combinations).

  • Ishizawa, J., et al. (2018). "MDM2 antagonist idasanutlin in relapsed/refractory AML." (Demonstrating the MDM2/BCL-2 synergy mechanism relevant to NVP-CGM097).

Sources

Technical Support Center: Optimizing Ligand Efficiency for NVP-CGM097 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of NVP-CGM097 derivatives. As a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, NVP-CGM097 serves as a critical scaffold for the development of novel anti-cancer therapeutics.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of enhancing ligand efficiency while maintaining desirable pharmacological properties.

I. Foundational Concepts: FAQs

This section addresses fundamental questions regarding NVP-CGM097 and the principles of ligand efficiency, providing a solid foundation for subsequent troubleshooting.

Q1: What is the mechanism of action for NVP-CGM097?

NVP-CGM097 is a small molecule inhibitor that targets the interaction between the MDM2 protein and the p53 tumor suppressor.[1][5] In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the ubiquitination and subsequent degradation of p53.[6][7][8] By binding to the p53-binding pocket of MDM2, NVP-CGM097 effectively blocks this interaction.[1] This liberates p53 from negative regulation, allowing it to accumulate in the nucleus, activate its target genes, and induce cell cycle arrest or apoptosis in cancer cells.[3][8]

Q2: What is ligand efficiency and why is it a critical parameter in drug discovery?

Ligand efficiency (LE) is a metric used to evaluate the binding energy of a ligand to its target on a per-atom basis.[9] It is a measure of how efficiently a molecule binds to its target, considering its size. The concept is rooted in the principle that for a given potency, smaller molecules are generally more desirable as they often possess better physicochemical properties, leading to improved pharmacokinetics and bioavailability.[10][11] In essence, LE helps to identify compounds that have a favorable balance between potency and molecular size, guiding the optimization process towards more "drug-like" candidates.[11][12]

Q3: What are the key ligand efficiency metrics I should be tracking for my NVP-CGM097 derivatives?

While several ligand efficiency indices exist, the following are particularly relevant for optimizing NVP-CGM097 derivatives:

  • Ligand Efficiency (LE): This is the most fundamental metric, calculated as the binding affinity (in terms of Gibbs free energy, ΔG) divided by the number of non-hydrogen atoms (heavy atom count, HAC).[9] It provides a direct measure of binding efficiency per atom.

  • Lipophilic Ligand Efficiency (LLE or LipE): This metric relates potency (pIC50 or pKi) to lipophilicity (cLogP).[13] It is crucial for balancing the drive for higher potency with the need to control lipophilicity, as excessive lipophilicity can lead to poor solubility, off-target effects, and metabolic instability.[14]

  • Binding Efficiency Index (BEI): This is calculated by dividing the pKi, pKd, or pIC50 by the molecular weight in kilodaltons (kDa).[9] It offers a straightforward way to compare the potency of compounds relative to their molecular weight.

  • Surface-Binding Efficiency Index (SEI): This metric is the ratio of pKi, pKd, or pIC50 to the polar surface area (PSA) divided by 100 Ų.[9] It can be particularly useful for optimizing cell permeability.

Q4: What is the typical workflow for optimizing ligand efficiency?

The optimization of ligand efficiency is an iterative process that involves cycles of design, synthesis, and testing. A typical workflow is outlined below.

Ligand_Efficiency_Optimization_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Testing & Data Analysis cluster_2 Decision Making A Initial Hit/Lead (e.g., NVP-CGM097) B Structure-Activity Relationship (SAR) Analysis A->B Analyze existing data C Design of New Derivatives B->C Generate hypotheses D Chemical Synthesis C->D Synthesize analogs E Binding Assays (e.g., TR-FRET, SPR) D->E Test binding F Cell-Based Assays (e.g., Proliferation, p53 activation) D->F Test cellular activity G ADME-Tox Profiling D->G Assess drug-like properties H Calculate Ligand Efficiency Metrics E->H F->H G->H I Prioritize Compounds for Next Cycle H->I Evaluate LE metrics I->C Iterate J Optimized Candidate I->J Advance Candidate

A typical workflow for optimizing ligand efficiency.

II. Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during the optimization of NVP-CGM097 derivatives.

Problem 1: Decreased Potency with Structural Modifications

Scenario: You've synthesized a new set of NVP-CGM097 derivatives with the goal of improving a specific physicochemical property (e.g., reducing lipophilicity), but you observe a significant drop in binding affinity or cellular potency.

Possible Causes & Solutions:

  • Disruption of Key Binding Interactions: The modifications may have inadvertently removed or altered a functional group critical for interaction with the MDM2 binding pocket.

    • Troubleshooting Step: Re-examine the crystal structure of NVP-CGM097 bound to MDM2.[3] The p-chlorophenyl group of NVP-CGM097, for instance, occupies the Trp-23 pocket of MDM2, while the sec-butoxy group fits into the Leu-26 pocket.[3] Ensure your modifications do not disrupt these crucial interactions.

  • Introduction of Steric Hindrance: The newly introduced group may be too bulky and clash with residues in the binding pocket.

    • Troubleshooting Step: Utilize molecular modeling to visualize the fit of your new derivatives in the MDM2 binding site. This can help identify potential steric clashes before committing to synthesis.

  • Alteration of Compound Conformation: The modification may have induced a change in the overall conformation of the molecule, making it less favorable for binding.

    • Troubleshooting Step: Perform conformational analysis using computational tools to assess the preferred conformations of your new derivatives.

Problem 2: High Ligand Efficiency but Poor Cellular Activity

Scenario: Your new derivatives exhibit excellent binding affinity and high ligand efficiency in biochemical assays (e.g., TR-FRET), but they show weak activity in cell-based assays (e.g., cell proliferation or p53 activation assays).

Possible Causes & Solutions:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

    • Troubleshooting Step: Assess the physicochemical properties of your derivatives, particularly lipophilicity (cLogP) and polar surface area (PSA). While high lipophilicity can aid in membrane crossing, excessive lipophilicity can lead to other issues. Consider a parallel artificial membrane permeability assay (PAMPA) to directly measure passive diffusion.

  • Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (ABCB1), which actively remove it from the cell.[15]

    • Troubleshooting Step: Conduct experiments using cell lines that overexpress specific efflux transporters to determine if your compounds are substrates.[15] Co-incubation with known efflux pump inhibitors can also help to confirm this.

  • Compound Instability: The derivative may be unstable in the cell culture medium or rapidly metabolized by the cells.

    • Troubleshooting Step: Assess the chemical stability of your compound in cell culture media over the time course of your experiment. Perform metabolic stability assays using liver microsomes to evaluate its susceptibility to metabolism.

  • High Plasma Protein Binding: The compound may be extensively bound to proteins in the serum of the cell culture medium, reducing the free concentration available to enter the cells.

    • Troubleshooting Step: Measure the fraction of unbound compound in the presence of serum proteins.

Problem 3: Improving Ligand Efficiency Leads to Undesirable Physicochemical Properties

Scenario: In your efforts to increase potency and ligand efficiency, the molecular weight, lipophilicity, or other properties of your derivatives are moving into an unfavorable range (e.g., violating Lipinski's Rule of Five).

Possible Causes & Solutions:

  • "Molecular Obesity": The tendency to add functionality to increase potency often leads to an increase in molecular weight and lipophilicity.

    • Troubleshooting Step: Focus on optimizing lipophilic ligand efficiency (LLE) rather than just ligand efficiency (LE).[13] This will help to ensure that gains in potency are not achieved at the expense of excessive lipophilicity. Aim for a balance between potency and desirable physicochemical properties.

  • Inefficient Use of Added Atoms: The added atoms may not be contributing significantly to the binding affinity.

    • Troubleshooting Step: Employ the concept of "Group Efficiency" (GE) to evaluate the contribution of each modification to the binding energy.[9] This can help to identify which modifications are providing the most "bang for your buck" in terms of improving potency.

III. Experimental Protocols

This section provides detailed protocols for key assays relevant to the optimization of NVP-CGM097 derivatives.

Protocol 1: MDM2-p53 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of NVP-CGM097 derivatives to the MDM2 protein.

Materials:

  • GST-tagged human MDM2 protein

  • Biotinylated p53 peptide

  • Europium-labeled anti-GST antibody (donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (acceptor)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

  • 384-well low-volume black plates

  • Test compounds (NVP-CGM097 derivatives)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the appropriate wells.

  • Add the GST-MDM2 and biotin-p53 to the wells.

  • Incubate for 60 minutes at room temperature.

  • Add the Eu-anti-GST antibody and Streptavidin-APC.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 values for each compound.

Protocol 2: Cell-Based p53 Activation Assay

This assay measures the ability of NVP-CGM097 derivatives to activate the p53 pathway in cells.

Materials:

  • p53 wild-type cancer cell line (e.g., SJSA-1)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (NVP-CGM097 derivatives)

  • Reagents for quantifying p21 mRNA (a p53 target gene) via qPCR or a p53-responsive reporter gene assay system.

Procedure:

  • Seed the SJSA-1 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 24 hours).

  • Lyse the cells and either isolate RNA for qPCR analysis of p21 expression or measure the reporter gene activity.

  • Normalize the results to a vehicle-treated control.

  • Determine the EC50 value for p53 activation for each compound.

IV. Data Presentation

The following table provides a hypothetical example of how to present and compare data for a series of NVP-CGM097 derivatives.

Compound IDMW ( g/mol )HACIC50 (nM) (TR-FRET)pIC50cLogPLELLE
NVP-CGM097659.26461.78.774.50.264.27
Derivative 1620.15435.28.284.10.264.18
Derivative 2595.084110.57.983.80.264.18
Derivative 3680.32480.99.054.80.264.25

V. Visualization of Key Concepts

The following diagrams illustrate important concepts related to the mechanism of action of NVP-CGM097 and the principles of ligand efficiency.

MDM2_p53_Pathway cluster_0 Normal Cell State cluster_1 With NVP-CGM097 p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitinates MDM2_inhibited MDM2 p53_active p53 (stabilized) Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53_active->Apoptosis Induces NVP_CGM097 NVP-CGM097 NVP_CGM097->MDM2_inhibited Inhibits

Mechanism of action of NVP-CGM097.

Ligand_Efficiency_Concept Potency High Potency Ligand_Efficiency High Ligand Efficiency Potency->Ligand_Efficiency Size Small Molecular Size Size->Ligand_Efficiency Drug_Likeness Improved Drug-Likeness Ligand_Efficiency->Drug_Likeness

The relationship between potency, size, and ligand efficiency.

VI. References

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (2025). Vertex AI Search.

  • Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC. (n.d.). National Center for Biotechnology Information.

  • D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. (2011). Proceedings of the National Academy of Sciences.

  • What are MDM2-p53 interaction inhibitor and how do they work? (2024). Patsnap Synapse.

  • Target-based evaluation of 'drug-like' properties and ligand efficiencies - PMC. (n.d.). National Center for Biotechnology Information.

  • The Role of Ligand Efficiency Measures in Drug Discovery. (n.d.). Repository of the Academy's Library.

  • NVP-CGM097 | MDM2/MDMX inhibitor | CAS 1313363-54-0. (n.d.). Selleck Chemicals.

  • MDM2 inhibitors: Targeting p53-MDM2 interaction to anti-cancer. (2022). E3S Web of Conferences.

  • Ligand Efficiency Indices for Effective Drug Discovery: A unifying vector formulation. (n.d.). ResearchGate.

  • The role of ligand efficiency metrics in drug discovery. (2014). PubMed.

  • Ligand efficiency. (n.d.). Wikipedia.

  • Ligand efficiency. (n.d.). Vertex AI Search.

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. (2015). ResearchGate.

  • Rethinking Ligand Efficiency: Normalization Pitfalls, Uncertainty, and State-Invariant Metrics. (2025). Vertex AI Search.

  • Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. (2021). Journal of Medicinal Chemistry.

  • Mechanistic study of NVP-CGM097: A potent, selective and species specific inhibitor of p53-Mdm2. (2015). Drug Des.

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. (2015). Journal of Medicinal Chemistry.

  • NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC. (2020). National Center for Biotechnology Information.

  • Full article: Ligand Efficiency Metrics: Why All the Fuss? (2015). Taylor & Francis Online.

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). Benchchem.

  • Role of Physicochemical Properties and Ligand Lipophilicity Efficiency in Addressing Drug Safety Risks. (2025). ResearchGate.

  • Yet more on ligand efficiency metrics. (2016). Molecular Design.

  • Chemical structure of NVP-CGM097 and concentration-dependent viability... (n.d.). ResearchGate.

  • The nature of ligand efficiency. (n.d.). Semantic Scholar.

  • Molecular Descriptors & Ligand Efficiency Metrics. (n.d.). RGDscience Ltd.

  • Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay. (n.d.). ResearchGate.

  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. (n.d.). Benchchem.

  • MDM2-p53 Homogenous Assay Kit. (n.d.). BPS Bioscience.

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. (2015). PubMed.

  • Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC. (n.d.). National Center for Biotechnology Information.

  • Structure and in vitro activity of exemplary MDM2 inhibitors based on 6... (n.d.). ResearchGate.

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. (2014). Journal of Medicinal Chemistry.

  • Preclinical In Vitro Investigation of MDM2 Inhibition in Combination with Antiangiogenic Therapy for Breast Cancer Treatment. (2023). MDPI.

  • Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. (2025). MDPI.

  • Small Molecule Inhibitors Selection Guide. (2020). Biomol Blog.

  • Abstract 1797: Discovery of NVP-CGM097, a highly potent and optimized small molecule inhibitor of Mdm2 under evaluation in a Phase I clinical trial. (n.d.). ResearchGate.

  • Webinar - A Comprehensive Guide to Optimizing Your Small Molecule Drug Development Strategy. (2023). YouTube.

  • Machine learning approaches to optimize small-molecule inhibitors for RNA targeting - PMC. (2022). National Center for Biotechnology Information.

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers.

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC. (2020). National Center for Biotechnology Information.

  • Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. (2024). eLife.

  • Design, synthesis and biological evaluation of novel riccardiphenol analogs. (2005). PubMed.

Sources

Resolving baseline noise in NVP-CGM097 chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The Challenge: NVP-CGM097 (Milademetan) is a dihydroisoquinolinone derivative and a potent MDM2 inhibitor.[1] Structurally, it possesses significant basicity due to its piperazine/amine moieties and high lipophilicity (LogP ~6.5).

The Root Cause: Baseline noise in NVP-CGM097 analysis rarely stems from the molecule itself. Instead, it is a systemic artifact caused by the additives required to chromatograph it. Because NVP-CGM097 is basic, the mobile phase must contain basic modifiers (e.g., Diethylamine [DEA] or Triethylamine [TEA]) to suppress silanol interactions and prevent peak tailing.

These amine additives absorb UV light in the low-wavelength region (200–220 nm). If your method attempts to detect the minor enantiomer at these wavelengths to maximize sensitivity, the baseline becomes hypersensitive to:

  • Mobile Phase Mixing Inconsistencies (Refractive Index fluctuations).

  • Pump Pulsations (Flow-induced absorbance changes).

  • Degassing Efficiency (Oxygen/Nitrogen spikes).

Diagnostic Workflow

Use this logic gate to isolate the noise source before attempting repairs.

DiagnosticWorkflow Start START: Characterize Noise IsPeriodic Is the noise periodic? (Sine wave/Sawtooth) Start->IsPeriodic IsRandom Is the noise random? (Spikes/Fuzz) Start->IsRandom PumpIssue PUMP ISSUE Check Check-Valves & Piston Seals IsPeriodic->PumpIssue High Freq MixerIssue MIXING ISSUE Hexane/Alcohol Enthalpy Mismatch IsPeriodic->MixerIssue Low Freq (Gradient) StopFlow ACTION: Stop Flow Monitor Baseline for 10 min IsRandom->StopFlow NoisePersists Noise Persists (0 mL/min) StopFlow->NoisePersists NoiseStops Noise Stops (0 mL/min) StopFlow->NoiseStops DetectorIssue DETECTOR/LAMP Air bubble in flow cell or Aging Lamp NoisePersists->DetectorIssue ColumnIssue COLUMN/MOBILE PHASE Dirty Frit or Contaminated Solvent NoiseStops->ColumnIssue

Figure 1: Diagnostic logic gate for isolating baseline noise sources in HPLC/SFC systems.

Module 1: Mobile Phase Chemistry & Additives[2]

The Issue: NVP-CGM097 requires basic additives. You are likely using a mobile phase similar to n-Hexane : Ethanol : DEA (90:10:0.1) .

  • Problem: DEA oxidizes over time and absorbs UV <220 nm.

  • Problem: Mixing Hexane and Ethanol is endothermic/exothermic (depending on ratio), causing micro-bubbles and refractive index (RI) "shimmering" that UV detectors interpret as noise.

Corrective Protocol: The "Premix" Rule

Do NOT rely on the HPLC pump to mix n-Hexane and Ethanol/IPA on-line (e.g., Line A = Hexane, Line B = EtOH). The viscosity and density differences create "mixing noise."

Step-by-Step Premixing Methodology:

  • Measure: Volumetrically measure the n-Hexane and the Alcohol separately.

  • Add Additive: Add the DEA (0.1%) to the Alcohol portion first. Amine additives dissolve better in the polar solvent.

  • Combine: Pour the Alcohol+DEA into the Hexane.

  • Degas: Sonicate for 10–15 minutes. Caution: Do not vacuum filter aggressively after adding DEA, as the volatile amine may evaporate, changing retention times.

Data: UV Cutoff Implications If your method detects at 210 nm, you are working in the "danger zone" of common additives.

AdditiveUV Cutoff (10mM aq)Noise Risk at 215 nmRecommendation for NVP-CGM097
Diethylamine (DEA) ~215 nmHigh Use freshest stock; store under N2.
Triethylamine (TEA) ~210 nmHigh Alternative to DEA; slightly lower noise.
Butylamine ~210 nmMediumGood alternative if DEA noise is intractable.
Ethanolamine ~210 nmMediumPolarity may alter selectivity.

Module 2: System Hardware Optimization

The Issue: Chiral methods often run at lower flow rates or high pressures (SFC). Standard UV detector settings are often too "fast," capturing electronic noise.

Optimization Protocol
  • Response Time (Time Constant):

    • Default: 0.5 sec or 1.0 sec (fast).

    • Action: Increase to 2.0 sec .

    • Why: This acts as a digital filter, smoothing high-frequency noise without broadening the peaks of NVP-CGM097 (which are typically broad on chiral columns anyway).

  • Wavelength Selection:

    • NVP-CGM097 has an aromatic structure (chlorophenyl/isoquinolinone).

    • Action: Check if you can move detection to 254 nm . While sensitivity drops compared to 210 nm, the Signal-to-Noise (S/N) ratio often improves because the background noise from DEA drops to near zero.

Module 3: Column Conditioning (The "Memory" Effect)

The Issue: Polysaccharide columns (e.g., Chiralpak AD-H, IA, IC) have a "memory." If the column was previously used with a different additive (e.g., TFA) or a chlorinated solvent (DCM), it will slowly leach these components, causing a drifting, "hairy" baseline.

Conditioning Protocol for NVP-CGM097 Analysis

Perform this if the baseline drifts upwards or shows "ghost" peaks.

  • Flush 1: 100% Ethanol (no additive) at 0.5 mL/min for 60 mins.

    • Purpose: Removes lipophilic contaminants and previous alkane layers.

  • Flush 2 (Transition): 100% Isopropanol (IPA) at 0.3 mL/min for 30 mins.

    • Purpose: Resets the polymer swelling state.

  • Equilibration: Run your specific NVP-CGM097 mobile phase (e.g., Hex/EtOH/DEA) at normal flow rate.

    • Critical Step: Monitor the baseline.[2][3][4][5][6] It will drift down. Do not inject until the baseline is flat for at least 20 minutes. This saturates the silica surface with the amine additive.

Frequently Asked Questions (FAQ)

Q: Can I use TFA instead of DEA to reduce noise? A: Only if you are separating NVP-CGM097 as a specific salt that requires acidic conditions. As a free base, NVP-CGM097 is basic. Using TFA (acidic) on a basic molecule will protonate the amines, likely causing total retention loss (elution at void volume) or severe peak shape distortion due to ionic repulsion from the stationary phase.

Q: My baseline has a rhythmic "sine wave" pattern. Is this the DEA? A: No. Rhythmic noise is almost always pump-related .

  • Check: One of your pump heads might have a small air bubble or a leaking check valve.

  • Test: Purge the pump at high flow (5 mL/min) with pure Isopropanol to dislodge bubbles.

Q: I see negative peaks in the baseline. A: This occurs when the sample solvent has a lower UV absorbance than the mobile phase.

  • Scenario: You are dissolving NVP-CGM097 in pure Ethanol, but your mobile phase contains DEA (which absorbs UV). When the pure Ethanol plug passes the detector, absorbance drops.

  • Fix: Dissolve your sample in the mobile phase (including the DEA).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD Columns. Retrieved from [Link]

  • Holzer, P., et al. (2015). "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[1] Journal of Medicinal Chemistry, 58(16), 6348–6358. Retrieved from [Link][1]

  • Shimadzu Corporation. (2022). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Toxicity of NVP-CGM097

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: NVP-CGM097 (MDM2 Inhibitor) Toxicity Mitigation Strategies Last Updated: February 27, 2026

Executive Summary

NVP-CGM097 is a highly potent, selective dihydroisoquinolinone inhibitor of the p53-MDM2 interaction.[1] While designed for high specificity, "off-target" toxicity in this context refers to two distinct categories:

  • Mechanism-Independent Toxicity: Effects unrelated to p53 (e.g., hERG inhibition, CYP3A4 interaction).

  • Mechanism-Dependent (On-Target) Toxicity in Normal Tissue: Hematological suppression (thrombocytopenia) in non-tumor tissues expressing Wild-Type (WT) p53.

This guide provides actionable strategies to distinguish and minimize these risks during preclinical and translational research.

Module 1: Distinguishing On-Target vs. Off-Target Toxicity

Q: My cells are dying, but I suspect it’s off-target cytotoxicity. How do I validate this?

A: The hallmark of NVP-CGM097 is its strict dependence on functional p53. If you observe cytotoxicity in p53-null or p53-mutant lines, you are likely witnessing off-target effects (non-specific binding or impurity issues) or high-dose solubility artifacts.

Diagnostic Protocol: The Isogenic Selectivity Check
  • Objective: Quantify the "Selectivity Window" to rule out off-target killing.

  • Threshold: NVP-CGM097 should exhibit a >30-fold differential in IC50 between p53-WT and p53-null cells.

Step-by-Step Validation:

  • Select Isogenic Pairs: Use HCT116 p53+/+ (WT) and HCT116 p53-/- (Null).[2][3]

  • Dose Range: Titrate NVP-CGM097 from 1 nM to 10 µM.

  • Readout: Assess cell viability (ATP or Resazurin) at 72 hours.

  • Interpretation:

    • Valid On-Target Response: IC50 ~50–100 nM in p53+/+; IC50 > 5 µM in p53-/-.

    • Off-Target Warning: If IC50 in p53-/- is < 2 µM, check for compound precipitation or hERG-related pathways (in vivo).

Data Reference: Selectivity Profile

Cell Line p53 Status Expected IC50 (nM) Selectivity Factor
HCT116 WT ~50 - 150 1x (Reference)
SJSA-1 WT (MDM2 Amp) ~30 - 80 High Sensitivity
SAOS-2 Null > 5,000 >50x (Negative Control)

| HCT116 | Null | > 4,000 | >30x (Negative Control) |

Module 2: Managing Metabolic & Cardiac Liabilities

Q: What are the specific biochemical off-targets of NVP-CGM097 I need to control for?

A: While highly selective for MDM2, NVP-CGM097 has two documented liabilities: hERG channel inhibition and CYP3A4 time-dependent inhibition .

Liability 1: hERG Inhibition (Cardiac Risk)

NVP-CGM097 has an hERG IC50 of approximately 1.3 µM .[4]

  • Risk: QT prolongation in vivo if free plasma concentration exceeds this threshold.

  • Mitigation Strategy:

    • Dose Capping: Ensure

      
       remains below 0.5 µM in animal models.
      
    • Formulation: Avoid vehicles that increase free fraction (

      
      ) unexpectedly.
      
Liability 2: CYP3A4 Interaction (Drug-Drug Interactions)

NVP-CGM097 is a time-dependent inhibitor (TDI) of CYP3A4 (


 0.042 min⁻¹).
  • Risk: Accumulation of co-administered drugs (e.g., anesthetics in surgery, other chemotherapeutics).

  • Mitigation Strategy:

    • Avoid: Co-administration with sensitive CYP3A4 substrates (e.g., midazolam, simvastatin).

    • Washout: Allow a 5-half-life washout period before introducing CYP3A4 substrates.

Module 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting toxicity.

ToxicityStrategy Start Observed Toxicity (In Vitro or In Vivo) CheckP53 Check p53 Status of Target Tissue Start->CheckP53 IsWT p53 Wild-Type CheckP53->IsWT IsNull p53 Null/Mutant CheckP53->IsNull OnTarget On-Target Toxicity (Mechanism Dependent) IsWT->OnTarget OffTarget Off-Target Toxicity (Mechanism Independent) IsNull->OffTarget Hemato Hematological (Thrombocytopenia) OnTarget->Hemato LiabilityCheck Check Concentration & Liabilities OffTarget->LiabilityCheck Strategy1 Strategy: Pulsed Dosing (Weekly/Bi-weekly) Hemato->Strategy1 hERG hERG Channel (IC50 ~1.3 µM) LiabilityCheck->hERG CYP CYP3A4 Inhibition (Metabolic DDI) LiabilityCheck->CYP Precip Solubility Artifact (>10 µM) LiabilityCheck->Precip Strategy2 Strategy: PK Monitoring Keep Cmax < 1 µM hERG->Strategy2 Precip->Strategy2

Caption: Decision tree for distinguishing mechanism-based toxicity (p53-dependent) from off-target liabilities (hERG/CYP/Solubility).

Module 4: Dosing & Scheduling Optimization

Q: How do I balance efficacy with the on-target toxicity (thrombocytopenia) inherent to MDM2 inhibition?

A: Continuous dosing of NVP-CGM097 is generally not tolerated due to sustained p53 activation in bone marrow. You must employ Pulsed Dosing .

Rationale:

MDM2 inhibition activates p53, causing apoptosis in tumor cells (which are primed for death) but reversible cell cycle arrest in normal cells (which are robust). However, prolonged arrest leads to apoptosis in hematopoietic progenitors.

Recommended In Vivo Protocol (Mouse Xenograft):
  • Vehicle: 0.5% Methylcellulose / 0.5% Tween 80 (Suspension).

  • Route: Oral Gavage (PO).

  • Schedule:

    • High Dose/Low Frequency: 100 mg/kg once weekly (q7d) .

    • Moderate Dose/Medium Frequency: 50 mg/kg 3x/week (Mon/Wed/Fri) .

    • Avoid: Daily dosing > 14 days without recovery breaks.

  • Monitoring:

    • Measure body weight 3x/week.

    • If body weight loss >15%, introduce a "drug holiday" of 3–5 days.

Module 5: Species-Specific Toxicology Note

Critical Warning: NVP-CGM097 is highly species-specific.

  • Human MDM2: High affinity (

    
     ~1.3 nM).
    
  • Rodent MDM2: Low affinity (37–51 fold lower potency).

Implication for Safety Studies:

  • Rats/Mice: Poor predictors of on-target toxicity (bone marrow suppression) because the drug does not bind their MDM2 effectively. Toxicity observed in rodents is likely off-target (hERG, metabolites).

  • Dogs/Monkeys: Required for accurate on-target safety profiling as their MDM2 homology is closer to humans.

References

  • Discovery and Selectivity of NVP-CGM097 Holzer, P., et al. (2015).[1][5][6][7] "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[1][7][8] Journal of Medicinal Chemistry.

  • Preclinical Pharmacology and Species Specificity Jeay, S., et al. (2015).[5][7] "A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097." eLife.

  • MDM2 Inhibitor Toxicity Profiles Khoo, K. H., et al. (2014). "MDM2 antagonist-mediated drug resistance."[9][10] Journal of Biomedical Science. (Context on transporter interactions).

  • Transporter Interactions (MDR1/P-gp) Zhang, Y.K., et al. (2020). "NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance."[9][10] Frontiers in Oncology.

Sources

Technical Support Center: NVP-CGM097 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Product: NVP-CGM097 (MDM2-p53 Interaction Inhibitor) CAS: 1313363-54-0 Molecular Weight: 659.26 g/mol Support Tier: Senior Application Scientist Level[1]

Core Stability Matrix

Quick-reference guide for storage conditions. Adherence to these parameters is critical for maintaining potency.

FormConditionTemperatureShelf LifeCritical Notes
Solid (Powder) Desiccated, Dark-20°C3 YearsProtect from moisture.[1] Vial must be sealed tightly.
Solid (Powder) Desiccated, Dark4°C2 YearsShort-term storage only.[1]
Stock Solution Anhydrous DMSO-80°C6 MonthsBest Practice. Aliquot to avoid freeze/thaw.[1][2][3]
Stock Solution Anhydrous DMSO-20°C1 MonthRisk of precipitation if DMSO absorbs moisture.[1]
Working Solution Aqueous Media37°C / RT< 24 HoursUnstable. Prepare fresh immediately before use.

Expert Protocols: Handling & Preparation

Protocol A: Reconstitution (Making the Stock)

The Issue: NVP-CGM097 is hydrophobic. Using "wet" DMSO (DMSO that has been open on the bench for weeks) will cause the compound to crash out of solution, leading to inconsistent IC50 data.

  • Solvent Selection: Use only fresh, anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Calculation: Target a stock concentration of 10 mM to 25 mM .

    • Note: Maximum solubility in DMSO is ~100 mg/mL, but 10-25 mM is safer for handling.[1]

  • Dissolution:

    • Add DMSO to the vial.[3]

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be completely clear. If particles are visible, sonicate in a water bath at 40°C for 5-10 minutes.[1]

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) to prevent future freeze-thaw cycles.

Protocol B: Application in Cell Culture (Preventing "Crash-Out")

The Issue: Direct addition of high-concentration DMSO stock into aqueous cell media often causes immediate, microscopic precipitation.[1] This "crash-out" effectively lowers the dose the cells receive.

The Fix: Stepwise Serial Dilution Do not pipette 1 µL of Stock directly into 10 mL of media.

  • Intermediate Dilution: Dilute your DMSO stock into an intermediate solvent if possible, or perform a serial dilution in DMSO first to reach 1000x the final concentration.

  • The "Jet" Method: When adding the DMSO concentrate to the aqueous media, inject the DMSO solution rapidly into the center of the media while swirling the media vessel. This ensures rapid dispersion before crystal nucleation can occur.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking the drug effect.

Workflow Visualization

Diagram 1: Storage & Handling Lifecycle

This workflow ensures the compound integrity from receipt to assay.

StorageWorkflow Receipt Product Receipt (Solid Powder) LongTerm Long Term Storage (-20°C, Desiccated) Receipt->LongTerm Reconstitute Reconstitution (Anhydrous DMSO) LongTerm->Reconstitute Warm to RT (1 hr) QC_Check Visual QC (Clear Solution?) Reconstitute->QC_Check QC_Check->Reconstitute No (Sonicate/Warm) Aliquot Aliquot & Store (-80°C) QC_Check->Aliquot Yes Experiment Experimental Use (Fresh Dilution) Aliquot->Experiment Thaw once

Caption: Standard Operating Procedure for NVP-CGM097 handling to minimize hydrolytic degradation and precipitation.

Troubleshooting Guide (FAQ)

Q1: My IC50 values are shifting (compound seems less potent). Is it degrading?

  • Diagnosis: While chemical degradation (hydrolysis) is possible, the most common cause is precipitation .

  • Root Cause: NVP-CGM097 is highly lipophilic.[1] If your DMSO stock absorbed water from the air (hygroscopic effect), the compound may have precipitated inside the storage vial.

  • Solution:

    • Spin down your stock vial (10,000 x g for 5 mins). If you see a pellet, the concentration is wrong.

    • Re-dissolve by warming to 40°C and sonicating.

    • Verify concentration using UV-Vis (Absorbance at 267 nm) if possible.[1]

Q2: Can I store the compound in cell culture media?

  • Answer: No.

  • Reasoning: NVP-CGM097 is unstable in aqueous solution over long periods.[1] Hydrolysis and precipitation will occur.

  • Protocol: Prepare the working solution in media immediately before adding it to the cells. Discard any leftover media containing the drug.

Q3: The solution turned cloudy upon thawing. What do I do?

  • Answer: This indicates crystal formation.

  • Fix: Do not use the cloudy solution. Warm the vial to 37°C and vortex. If it does not clear, sonicate. If it remains cloudy, the compound has likely degraded or chemically altered, and the aliquot should be discarded.

Q4: I need to use it for an in vivo study. Can I use DMSO?

  • Answer: Pure DMSO is not recommended for in vivo administration due to toxicity.

  • Recommended Formulation: A common vehicle for NVP-CGM097 is 0.5% Methylcellulose + 0.5% Tween 80 in water, or a mixture of PEG300/Tween80/Water .

  • Note: This forms a suspension or emulsion. Ensure the mixture is homogenous before oral gavage.

Troubleshooting Logic Tree

Diagram 2: Loss of Potency Investigation

Use this decision tree when experimental results deviate from expected values.

Troubleshooting Start Issue: Loss of Potency (High IC50) CheckSolvent Check Solvent Age: Is DMSO fresh? Start->CheckSolvent CheckVisual Visual Inspection: Precipitate visible? CheckSolvent->CheckVisual Yes (Fresh) Action_NewSolvent Action: Re-make stock with Anhydrous DMSO CheckSolvent->Action_NewSolvent No (Old/Open) CheckStorage Check Storage: Was it freeze-thawed >3 times? CheckVisual->CheckStorage No (Clear) Action_Sonicate Action: Warm (40°C) & Sonicate CheckVisual->Action_Sonicate Yes (Cloudy) Action_Discard Action: Discard Aliquot. Degradation likely. CheckStorage->Action_Discard Yes Action_Assay Action: Review Assay Design (Cell density/Incubation time) CheckStorage->Action_Assay No

Caption: Diagnostic logic for identifying the root cause of experimental failure with NVP-CGM097.

References

  • Holzer, P., et al. (2015).[1][4][5] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[1][5] Journal of Medicinal Chemistry, 58(16), 6348–6358.[1][5] Retrieved from [Link][1][6]

  • PubChem. (n.d.).[1] Compound Summary for CID 53240420, NVP-CGM097. National Library of Medicine. Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Pharmacokinetic Profiles of MDM2 Inhibitors: A Focus on NVP-CGM097

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the p53-MDM2 interaction remains a pivotal axis for therapeutic intervention. Murine double minute 2 (MDM2) is a primary negative regulator of the p53 tumor suppressor. In many cancers where p53 remains wild-type, the overexpression of MDM2 effectively silences this critical guardian of the genome, allowing for unchecked cell proliferation and survival. The development of small molecule inhibitors that disrupt the p53-MDM2 interaction, thereby reactivating p53, represents a promising strategy to restore tumor suppression.

This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of several key MDM2 inhibitors, with a particular focus on NVP-CGM097. We will delve into the experimental data that underpins our understanding of how these molecules are absorbed, distributed, metabolized, and excreted (ADME), and discuss the scientific rationale behind the experimental designs used to generate this data.

The p53-MDM2 Signaling Pathway and the Mechanism of MDM2 Inhibitors

The tumor suppressor protein p53 plays a central role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells.[1] The E3 ubiquitin ligase MDM2 is a key negative regulator of p53.[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation through the ubiquitin-proteasome system.[2] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[3]

MDM2 inhibitors are designed to fit into the hydrophobic pocket of MDM2 that normally accommodates p53, thereby preventing this interaction. This disruption stabilizes and activates p53, leading to the transcription of p53 target genes and the restoration of its tumor-suppressive functions.[4]

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Upregulates expression p53_MDM2 p53-MDM2 Complex DNA DNA p53->DNA Binds to response elements MDM2->p53 Binds and inhibits p53_MDM2->p53 Ubiquitination & Degradation Proteasome Proteasome p53_MDM2->Proteasome Export & Degradation p21 p21 DNA->p21 Transcription Apoptosis Apoptosis DNA->Apoptosis Transcription MDM2_Inhibitor MDM2 Inhibitor (e.g., NVP-CGM097) MDM2_Inhibitor->MDM2 Blocks interaction preclinical_pk_workflow start Drug Formulation admin Administration (Oral or IV) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma/Serum Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis data Pharmacokinetic Parameter Calculation analysis->data end PK Profile data->end

Figure 2: A simplified workflow for a typical preclinical in vivo pharmacokinetic study.

Step-by-Step Protocol for an Oral Bioavailability Study in Rodents:

  • Animal Acclimatization: Animals are acclimated to the laboratory environment for a minimum of one week to reduce stress-related physiological variations.

  • Fasting: Animals are typically fasted overnight prior to dosing to minimize the effect of food on drug absorption.

  • Dosing: The MDM2 inhibitor is formulated in a suitable vehicle (e.g., a suspension in methylcellulose) and administered orally via gavage at a specific dose. For intravenous administration to determine absolute bioavailability, the compound is dissolved in a suitable solvent and administered via a tail vein. [5]4. Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from a suitable site, such as the tail vein or via cardiac puncture at the terminal time point.

  • Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma/serum samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). [6][7]7. Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life). Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Bioanalytical Methodology: LC-MS/MS for Drug Quantification

Rationale for LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. [6][7]This technique allows for the accurate measurement of drug concentrations even at very low levels, which is crucial for defining the full pharmacokinetic profile.

Key Steps in LC-MS/MS Method Development and Validation:

  • Sample Preparation: This step is crucial to remove interfering substances from the biological matrix (e.g., plasma proteins). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. [8]2. Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the drug is separated from other components based on its physicochemical properties as it passes through a column.

  • Mass Spectrometric Detection: The separated drug is then introduced into a mass spectrometer, where it is ionized, and the mass-to-charge ratio of the parent ion and its specific fragment ions are measured. This provides a highly specific and sensitive detection method.

  • Method Validation: Before analyzing study samples, the LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA guidance) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Conclusion

The development of orally bioavailable MDM2 inhibitors with favorable pharmacokinetic profiles represents a significant advancement in the pursuit of p53-reactivating cancer therapies. NVP-CGM097, along with other inhibitors like idasanutlin, milademetan, and siremadlin, has demonstrated promising preclinical and/or clinical activity. A thorough understanding of their pharmacokinetic properties, derived from well-designed and executed experimental studies, is paramount for optimizing their clinical development and ultimately realizing their therapeutic potential for patients with p53 wild-type cancers. The continued refinement of these molecules and the strategic design of combination therapies will be crucial in expanding the reach and efficacy of this important class of anticancer agents.

References

  • Smolecule. (2026). Comprehensive Application Notes and Protocols for In Vivo Administration Methods in Drug Development. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • TheraIndx. (n.d.). Preclinical Animal Models for Drug Development & Cancer Drug Discovery. Retrieved from [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772–1787. [Link]

  • Holzer, P., Masuya, K., Furet, P., Kallen, J., Valat-Stachyra, T., Ferretti, S., ... & Gessier, F. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry, 58(16), 6348–6358. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • BioIVT. (n.d.). Excretion Studies for In Vivo ADME in Drug Development. Retrieved from [Link]

  • JoVE. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Retrieved from [Link]

  • Pápai, Z., Czibula, C., Oprea, V., & Varga, G. (2019). A single-center, open-label study investigating the excretion balance, pharmacokinetics, metabolism, and absolute bioavailability of a single oral dose of [14C]-labeled idasanutlin and an intravenous tracer dose of [13C]. Cancer Chemotherapy and Pharmacology, 84(2), 355–364. [Link]

  • Van Niel, M., & de Zwart, L. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Journal of Pharmaceutical Sciences, 107(7), 1845–1853. [Link]

  • ResearchGate. (n.d.). Proposed major metabolic pathways of ¹⁴C-idasanutlin in humans. Retrieved from [Link]

  • ResearchGate. (n.d.). Idasanutlin pharmacokinetics and pharmacodynamics. A Mean plasma.... Retrieved from [Link]

  • Stein, E. M., DeAngelo, D. J., Chromik, J., Chatterjee, M., Bauer, S., Lin, C.-C., ... & Carpio, C. (2022). Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia. Clinical Cancer Research, 28(5), 870–881. [Link]

  • Bauer, S., Jikuya, H., Mita, A., Rasco, D., Gessier, F., Jeay, S., ... & Le Cesne, A. (2021). Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies. British Journal of Cancer, 125(5), 686–695. [Link]

  • The p53-MDM2 signaling pathway in tumor cells. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Nakagawa, T., Seto, T., Fukuoka, J., Nogami, N., Goto, K., Saka, H., ... & Yamamoto, N. (2021). Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study. Cancer Science, 112(6), 2361–2370. [Link]

  • PubMed. (2021, June 15). Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study. Retrieved from [Link]

  • El-Khoueiry, A. B., Siu, L. L., Gounder, M. M., LoRusso, P. M., Jones, S. F., & Burris, H. A. (2025, October 15). Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results. Clinical Cancer Research. [Link]

  • YouTube. (2025, April 8). p53 Pathway. Retrieved from [Link]

  • Le Tourneau, C., & Paoletti, X. (2021). Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions. Clinical Pharmacology & Therapeutics, 110(6), 1541–1550. [Link]

  • PubMed. (2021, June 17). Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies. Retrieved from [Link]

  • PubMed. (2015, August 27). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Retrieved from [Link]

  • Wouters, A. K., Van de Velde, S., & De Nys, K. (2021). An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma. Pharmaceutics, 13(12), 2156. [Link]

  • PubMed. (2022, March 1). Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • MDPI. (2025, October 8). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Retrieved from [Link]

  • ResearchGate. (2025, August 8). New validated LC-MS/MS method for the determination of Dacomitinib in human plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • eScholarship.org. (n.d.). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, October 29). Medical Review(s). Retrieved from [Link]

  • PubMed. (2025, September 2). Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma. Retrieved from [Link]

  • Taylor & Francis Online. (2015, March 23). Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2–p53 interaction, in rats, dogs and monkeys: in vitro–in vivo correlation. Retrieved from [Link]

  • Preprints.org. (2025, October 9). MDM2 in Tumor Biology and Cancer Therapy: A Review of Current Clinical Trials. Retrieved from [Link]

  • Cancer Research Horizons. (n.d.). Collaborative discovery yields promising results in novel MDM2-p53 antagonist clinical study. Retrieved from [Link]

  • Bentham Science. (2010, September 1). Molecular Modeling Approaches in the Discovery of New Drugs for Anti-Cancer Therapy: The Investigation of p53-MDM2 Interaction and its Inhibition by Small Molecules. Retrieved from [Link]

  • ASCO Publications. (2024, May 29). Pre-clinical modeling of navtemadlin pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in glioblastoma, IDH-wildtype. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a. Retrieved from [Link]

  • National Institute of Health Sciences. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals. Retrieved from [Link]

  • Figshare. (2016, December 20). Supplementary Material for: The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. Retrieved from [Link]

  • Medicover Integrated Clinical Services. (n.d.). Clinical Pharmacokinetics Analysis in Clinical Trials. Retrieved from [Link]

  • Frontiers. (2016, January 26). Clinical Overview of MDM2/X-Targeted Therapies. Retrieved from [Link]

Sources

Reproducibility of NVP-CGM097 IC50 Values Across Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Challenge

NVP-CGM097 is a highly potent, selective, dihydroisoquinolinone-based inhibitor of the MDM2-p53 protein-protein interaction (PPI) . While it represents a significant optimization over first-generation inhibitors like Nutlin-3a, researchers frequently encounter variability in IC50 values—ranging from nanomolar to micromolar concentrations—across different datasets.

This guide addresses the reproducibility crisis associated with MDM2 inhibitors. It moves beyond simple "user error" to explain the biological and physicochemical determinants of NVP-CGM097 activity. By following the self-validating protocols defined here, you can distinguish between technical artifacts and true biological variance.

Mechanistic Basis of Sensitivity

To interpret IC50 data, one must understand that NVP-CGM097 does not kill cells directly; it reactivates a dormant tumor suppressor. Therefore, the cellular context (p53 status) dictates the drug's potency more than the drug's concentration.

The MDM2-p53 Autoregulatory Loop

In wild-type (WT) cells, p53 induces MDM2 expression, which in turn ubiquitinates p53 for degradation. NVP-CGM097 binds the p53-binding pocket of MDM2, releasing p53 to trigger cell cycle arrest or apoptosis.[1][2]

MDM2_Pathway NVP NVP-CGM097 MDM2 MDM2 (E3 Ligase) NVP->MDM2 Inhibits Binding p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination (Degradation) Genes Target Genes (p21, PUMA, MDM2) p53->Genes Transcription Genes->MDM2 Feedback Loop Outcome Apoptosis / Cell Cycle Arrest Genes->Outcome Induction

Figure 1: Mechanism of Action.[3] NVP-CGM097 disrupts the negative feedback loop, stabilizing p53. Note the critical requirement for functional p53.

Comparative Performance Analysis

NVP-CGM097 is a "second-generation" inhibitor, designed to improve upon the potency and bioavailability of Nutlin-3a.

Table 1: Comparative Potency & Selectivity
FeatureNutlin-3a (First Gen)NVP-CGM097 (Second Gen)Idasanutlin (RG7388) (Clinical)
Biochemical IC50 (Human MDM2) 8.0 nM1.7 nM ~6.0 nM
Selectivity (MDM2 vs MDM4) ModerateHigh (>1000-fold) High
Cellular IC50 (p53 WT) 1.0 – 5.0 µM0.1 – 0.3 µM 0.05 – 0.2 µM
Cellular IC50 (p53 Mutant) > 20 µM> 20 µM > 20 µM
Species Specificity BroadHuman Specific (Weak on Mouse/Rat)Human Specific

Key Insight: NVP-CGM097 is approximately 4-fold more potent than Nutlin-3a in biochemical assays.[4][5] If your internal data shows NVP-CGM097 having equal potency to Nutlin-3a, suspect compound degradation or off-target toxicity (which flattens the selectivity window).

Reproducibility Challenges: Sources of Variance

Inconsistent IC50 values for NVP-CGM097 are rarely random. They typically stem from three specific sources:

A. The "p53 Status" Trap

The most common cause of "failed" replication is the use of misidentified cell lines. NVP-CGM097 has a binary response profile .

  • SJSA-1 (MDM2-amp, p53 WT): Highly Sensitive (IC50 < 200 nM).

  • HCT-116 (p53 WT): Sensitive (IC50 ~ 200-300 nM).

  • HCT-116 (p53 Null): Resistant (IC50 > 10 µM).

  • HeLa (p53 WT but HPV+): Resistant. Note: HeLa expresses WT p53, but it is degraded by viral E6 protein. NVP-CGM097 cannot rescue this, leading to high IC50s often mistaken for "drug failure."

B. Species Specificity

NVP-CGM097 was optimized for human MDM2 . It binds poorly to murine MDM2.

  • Warning: Do not use murine cell lines (e.g., 3T3, CT26) for potency screening. The IC50 will be artificially high (>10 µM), reflecting off-target toxicity rather than MDM2 inhibition.

C. Seeding Density & Assay Duration

MDM2 inhibitors are cytostatic/cytotoxic via apoptosis, which takes time to manifest.

  • 24h Assays: Will underestimate potency (High IC50). p53 accumulation takes hours; apoptosis takes days.

  • High Seeding Density: Can induce contact inhibition, which alters cell cycle status (p53 levels fluctuate with cell cycle).

Protocol: A Self-Validating IC50 Workflow

To ensure your data is publication-grade, adopt this self-validating workflow. It includes internal controls that flag technical errors immediately.

IC50_Workflow Start Start: Cell Selection QC QC Step: Verify p53 Status Start->QC Seed Seeding: Low Density (30-50% Confluence) QC->Seed If p53 WT Treat Treatment: 72h Incubation (Serial Dilution) Seed->Treat Read Readout: ATP/Metabolic Assay Treat->Read Control Control: Include Isogenic p53 Null Line Control->Treat Parallel Plate Calc Calculate: Selectivity Ratio Read->Calc

Figure 2: Self-Validating Workflow. The inclusion of an isogenic p53-null control is mandatory for validating on-target efficacy.

Step-by-Step Methodology
  • Cell Line Validation (The "Go/No-Go" Step):

    • Before screening, confirm p53 status using the TP53 database or sequencing.

    • Self-Validation: Run a Western blot for p53 and p21 after 4h of treatment with 1 µM NVP-CGM097.

    • Success Criteria: You must see upregulation of p53 and p21 in WT cells. If not, the cells are mutant/null, or the drug is degraded.

  • Seeding for Exponential Growth:

    • Seed cells such that they remain in log phase for the entire 72h duration. Over-confluence suppresses MDM2, altering the baseline.

    • Recommended: 2,000 - 4,000 cells/well (96-well plate).

  • Treatment Strategy:

    • Duration: 72 hours (Critical). 24h is insufficient for full apoptotic readout.

    • Dose Range: 9-point dilution starting at 10 µM (1:3 serial dilution).

    • Vehicle Control: DMSO concentration must be consistent (<0.1%) across all wells.

  • Data Analysis & The Selectivity Ratio:

    • Do not just report the IC50. Report the Selectivity Ratio :

      
      
      
    • Benchmark: For NVP-CGM097, this ratio should be >30 . If your ratio is <10, your assay is measuring off-target toxicity.

References

  • Holzer, P., et al. (2015).[6] "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[6] Journal of Medicinal Chemistry.

  • Jeay, S., et al. (2015).[6] "A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097." eLife.

  • Valat, T., et al. (2015).[6][7] "Mechanistic study of NVP-CGM097: A potent, selective and species specific inhibitor of p53-Mdm2."[1][8] AACR Annual Meeting.

  • Garnett, M. J., et al. (2012). "Systematic identification of genomic markers of drug sensitivity in cancer cells." Nature.

Sources

Evaluation of NVP-CGM097 Synergistic Effects with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The reactivation of the p53 tumor suppressor pathway via the disruption of the p53-MDM2 protein-protein interaction (PPI) represents a cornerstone strategy in targeted oncology. NVP-CGM097 (a dihydroisoquinolinone derivative) is a highly potent, selective, clinical-stage MDM2 inhibitor designed for malignancies harboring wild-type p53 (p53WT)[1].

While NVP-CGM097 demonstrates robust single-agent efficacy, tumor heterogeneity and compensatory survival pathways often necessitate combinatorial strategies. This guide evaluates the synergistic potential of NVP-CGM097 when combined with standard-of-care chemotherapies and targeted agents, providing a comparative analysis against alternative MDM2 inhibitors and detailing validated experimental protocols for preclinical evaluation.

The causality of synergy between NVP-CGM097 and chemotherapy is bipartite:

  • Direct Transcriptional Amplification: Chemotherapy (e.g., 5-Fluorouracil) induces DNA damage, phosphorylating p53 and increasing its binding affinity to target promoters. Concurrently, NVP-CGM097 liberates p53 from MDM2-mediated ubiquitination. This dual-action forces a supra-physiological accumulation of nuclear p53, driving the transcription of pro-apoptotic factors (PUMA, NOXA, BAX) past the threshold of cellular commitment to apoptosis[2],[3].

  • Pharmacokinetic Sensitization (MDR Reversal): NVP-CGM097 directly binds to the inhibitory site of the ATP-binding cassette transporter ABCB1 (P-glycoprotein), blocking the efflux of chemotherapeutic substrates (like paclitaxel) and restoring intracellular drug concentrations in multidrug-resistant (MDR) phenotypes[4].

G Chemo Chemotherapy (e.g., 5-FU) DNA DNA Damage Response (ATM/ATR) Chemo->DNA Induces CGM NVP-CGM097 MDM2 MDM2 Inhibition CGM->MDM2 Binds p53 Nuclear p53 Accumulation DNA->p53 Phosphorylates MDM2->p53 Prevents Degradation Apo Synergistic Apoptosis (PUMA, BAX, p21) p53->Apo Transcriptional Activation

Synergistic p53 activation via NVP-CGM097 and DNA-damaging chemotherapy.

Comparative Analysis: NVP-CGM097 vs. Alternative MDM2 Inhibitors

To objectively evaluate NVP-CGM097, it must be benchmarked against other prominent MDM2 antagonists such as Nutlin-3a (the first-generation prototype), Idasanutlin (RG7388), and AMG 232.

NVP-CGM097 binds to human MDM2 with an


 of 1.7 nM, making it approximately four times more potent than Nutlin-3a (

= 8.0 nM)[5]. A critical differentiator for NVP-CGM097 is its species-specific binding profile . Structural analyses of the p53 binding pocket of MDM2 reveal that NVP-CGM097 is 16-fold more potent on human MDM2 than dog MDM2, and up to 51-fold more potent than murine MDM2 due to steric clashes at amino acids 54 and 57 in non-human variants[5]. This necessitates the use of humanized models or patient-derived xenografts (PDXs) for accurate in vivo translational studies.
Table 1: Pharmacological Comparison of MDM2 Inhibitors
Feature / CompoundNVP-CGM097Nutlin-3aIdasanutlin (RG7388)AMG 232 (Navtemadlin)
Chemical Class DihydroisoquinolinoneCis-imidazolinePyrrolidinePiperidinone
Human MDM2

1.7 nM[5]8.0 nM[5]~6.0 nM~0.6 nM
Species Specificity Highly Specific (Human > Mouse)[5]Broad (Human ≈ Mouse)[5]SpecificSpecific
Primary Synergistic Partners 5-FU, Venetoclax, Paclitaxel[4],[2],[3]Doxorubicin, EtoposideCytarabine, VenetoclaxCisplatin, Doxorubicin
MDR Reversal Activity Yes (ABCB1 specific)[4]LimitedUnknownUnknown

Modalities of Synergy with Chemotherapy

A. Direct p53-Mediated Synergy (e.g., 5-Fluorouracil)

In neuroendocrine tumor models (e.g., p53WT GOT1 cells), the combination of NVP-CGM097 and the antimetabolite 5-Fluorouracil (5-FU) yields profound additive/synergistic antiproliferative effects[2]. Mechanistically, 5-FU induces ribosomal stress and DNA damage, while NVP-CGM097 prevents the rapid auto-regulatory degradation of p53. Western blot analyses of co-incubated cells demonstrate a dose-dependent, synergistic increase in p53 and p21 expression, alongside a marked decrease in phospho-Rb and E2F1, effectively halting the cell cycle at the G1/S checkpoint and precipitating apoptosis[2].

B. Reversal of ABCB1-Mediated Multidrug Resistance

Multidrug resistance (MDR) severely limits the efficacy of chemotherapeutics like paclitaxel. NVP-CGM097 has been proven to antagonize ABCB1 (P-glycoprotein) mediated drug resistance[4]. Unlike traditional competitive inhibitors, NVP-CGM097 exhibits a biphasic effect on ABCB1 ATPase activity: at low concentrations, it stimulates ATPase, but at higher therapeutic concentrations, it binds to the inhibitory site, inducing conformational changes that suppress ATP hydrolysis. This directly blocks the efflux of chemotherapeutic substrates, raising their intracellular accumulation without altering the total protein expression of ABCB1[4].

G Paclitaxel Paclitaxel (Chemotherapy) ABCB1 ABCB1 (P-gp) Efflux Pump Paclitaxel->ABCB1 Substrate Accum Intracellular Paclitaxel Accumulation Paclitaxel->Accum Retained in Cell ABCB1->Accum Blocked CGM NVP-CGM097 Block Conformational Change Reduced ATPase Activity CGM->Block Binds Inhibitory Site Block->ABCB1 Inhibits Efflux Death Restored Cytotoxicity (Cell Death) Accum->Death Induces

Mechanism of ABCB1-mediated multidrug resistance reversal by NVP-CGM097.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols dictate the exact methodologies for evaluating NVP-CGM097 synergy.

Protocol 1: In Vitro Synergy and Apoptosis Assay (Bliss Independence Model)

Purpose: To quantify the synergistic interaction between NVP-CGM097 and chemotherapy (e.g., 5-FU or Venetoclax) in p53WT cell lines.

  • Cell Plating: Seed p53WT cells (e.g., GOT1 or MYCN-amplified neuroblastoma cells) in 384-well opaque plates at a density of 2,000 cells/well in 40 µL of complete media[2],[3]. Incubate overnight at 37°C, 5%

    
    .
    
  • Drug Matrix Preparation: Prepare a 6x6 dose-response matrix.

    • Axis X (NVP-CGM097): 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM.

    • Axis Y (Chemotherapy): 0, IC10, IC20, IC30, IC40, IC50 (empirically determined per cell line).

  • Treatment: Dispense drugs using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision. Incubate for 72 hours[2].

  • Viability Readout: Add CellTiter-Glo® reagent (v/v). Incubate for 10 minutes at room temperature on a shaker. Read luminescence to determine cell viability.

  • Apoptosis Validation: In parallel 6-well plates treated with synergistic concentrations, harvest cells at 48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify the shift from viable to early/late apoptotic quadrants[3].

  • Data Analysis: Calculate synergy using the Bliss Independence model:

    
    . A Bliss score > 10 indicates true pharmacological synergy[3].
    
Protocol 2: ABCB1 Efflux Reversal Assay ( -Paclitaxel Accumulation)

Purpose: To validate NVP-CGM097's ability to block ABCB1-mediated efflux.

  • Cell Preparation: Utilize parental KB-3-1 cells and ABCB1-overexpressing KB-C2 cells. Seed at

    
     cells/well in 24-well plates[4].
    
  • Pre-incubation: Treat cells with either vehicle, Verapamil (10 µM, positive control), or NVP-CGM097 (1 µM, 3 µM, 5 µM) for 2 hours at 37°C[4].

  • Radiolabeled Substrate Addition: Add 0.1 µM

    
    -paclitaxel to the media. Incubate for an additional 2 hours.
    
  • Efflux Phase: Wash cells three times with ice-cold PBS to halt transport. For efflux measurement, replace with substrate-free media containing the respective inhibitors and incubate for 0, 30, 60, and 120 minutes[4].

  • Quantification: Lysis cells with 0.5% Triton X-100. Transfer lysate to scintillation vials containing scintillation fluid. Measure radioactivity using a liquid scintillation counter.

  • Validation Check: NVP-CGM097 should significantly increase retained radioactivity in KB-C2 cells compared to vehicle, matching or exceeding the Verapamil control, while showing no significant alteration in the parental KB-3-1 cells[4].

G Culture 1. Cell Culture (p53WT / MDR Lines) Matrix 2. Drug Matrix Dosing (CGM097 + Chemo) Culture->Matrix Assay1 3a. Viability Assay (CellTiter-Glo) Matrix->Assay1 Assay2 3b. Efflux Assay (Radiolabeled Substrate) Matrix->Assay2 Calc 4. Synergy / Accumulation Quantification Assay1->Calc Bliss Score Assay2->Calc Scintillation Counts

High-throughput experimental workflow for evaluating Bliss synergy.

References

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry (ACS Publications / PubMed).[Link]

  • The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1. Neuroendocrinology (Karger Publishers).[Link]

  • NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance. Frontiers in Oncology.[Link]

  • Venetoclax-based Rational Combinations are Effective in Models of MYCN-amplified Neuroblastoma. Clinical Cancer Research (AACR Journals).[Link]

Sources

Clinical Relevance of NVP-CGM097 Stereoisomer Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

NVP-CGM097 is a highly potent, selective, small-molecule inhibitor of the p53-MDM2 protein-protein interaction, currently under clinical investigation for malignancies retaining wild-type p53.[1][2][3] Unlike earlier generation MDM2 inhibitors, NVP-CGM097 utilizes a dihydroisoquinolinone scaffold that requires precise stereochemical configuration—specifically the (1S)-enantiomer —to achieve nanomolar affinity (


 nM).

This guide analyzes the critical necessity of stereoisomer purity in NVP-CGM097 development. We compare its performance against racemic mixtures and alternative MDM2 inhibitors, provide validated protocols for chiral resolution, and delineate the clinical risks associated with isomeric impurities (distomers).

Stereochemical Mechanism of Action

The p53-MDM2 Interface

The E3 ubiquitin ligase MDM2 inhibits the tumor suppressor p53 by binding to its N-terminal transactivation domain. This interaction relies on a deep hydrophobic cleft on MDM2 that accommodates three key amino acid residues from p53: Phenylalanine 19 (Phe19) , Tryptophan 23 (Trp23) , and Leucine 26 (Leu26) .

NVP-CGM097 Binding Mode

NVP-CGM097 functions as a "peptidomimetic," projecting hydrophobic groups into the MDM2 cleft to displace p53.

  • The Scaffold: The dihydroisoquinolinone core provides a rigid template.

  • The (1S)-Configuration: The absolute configuration at the C1 position of the isoquinolinone ring is the Critical Quality Attribute (CQA) . It orients the p-chlorophenyl group to deeply penetrate the Trp23 sub-pocket of MDM2.

  • The Distomer Effect: The (1R)-enantiomer creates a steric clash with the MDM2 binding pocket (specifically residues Val93 and His96), drastically reducing binding affinity by orders of magnitude and potentially introducing off-target toxicity.

Pathway Visualization

The following diagram illustrates the mechanism of action and the restoration of p53 signaling.

MDM2_Pathway MDM2 MDM2 Protein (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination Proteasome Proteasomal Degradation p53->Proteasome Degradation Nucleus Nuclear Translocation p53->Nucleus Accumulation CGM097 NVP-CGM097 ((1S)-Eutomer) CGM097->MDM2 High Affinity Binding (Ki = 1.3 nM) CGM097->p53 Stabilizes Distomer Impurity ((1R)-Distomer) Distomer->MDM2 Steric Clash (Ineffective) Apoptosis Apoptosis & Cell Cycle Arrest Nucleus->Apoptosis Transcription of p21, PUMA, MIC-1

Figure 1: Mechanism of Action. NVP-CGM097 blocks the MDM2-p53 interaction, preventing p53 ubiquitination and restoring apoptotic signaling. The (1S)-stereochemistry is essential for the high-affinity blockade.

Comparative Performance Analysis

The clinical viability of NVP-CGM097 depends on its superiority over earlier generation inhibitors (like Nutlins) and its purity profile.

Table 1: NVP-CGM097 vs. Alternative MDM2 Inhibitors

Data synthesized from Holzer et al. (2015) and comparative biochemical assays.

FeatureNVP-CGM097 (Pure Eutomer)Nutlin-3a (Racemic/Resolved)Idasanutlin (RG7388)
Scaffold Class DihydroisoquinolinoneImidazolinePyrrolidine
MDM2 Binding (

)
1.7 nM 90 nM (racemate) / 8 nM (active)6 nM
MDM4 Selectivity > 1000-foldModerateHigh
Stereochemistry (1S) (Single enantiomer)Chiral separation required(2R,3S,4S,5R)
Oral Bioavailability High (Optimized PK)Low to ModerateHigh
Clinical Status Phase 1 (Solid Tumors/AML)Preclinical ToolPhase 3 (AML)
Table 2: Impact of Stereoisomer Purity on Efficacy

Theoretical comparison based on structure-activity relationship (SAR) data.

ParameterPure (1S)-NVP-CGM097Racemic Mixture (50:50)(1R)-Distomer Impurity
Potency (

)
~1.7 nM~3.4 - 10 nM> 1000 nM (Est.)
Dosage Required Low (Minimizes metabolic load)Double (Higher load)N/A (Ineffective)
Off-Target Risk LowModerate (Distomer interactions unknown)High
Crystallinity High (Stable polymorph)Lower (Amorphous risk)Variable

Key Insight: The use of a racemic mixture would effectively halve the active dose while doubling the xenobiotic load on the liver, potentially compromising the safety window in clinical trials.

Critical Quality Control Protocols

To ensure clinical relevance, the isolation and verification of the (1S)-isomer are mandatory. The following protocols are designed for high-stringency validation.

Protocol 1: Chiral Purity Assessment (HPLC)

Objective: Quantify the Enantiomeric Excess (%ee) of NVP-CGM097. Standard: > 99.5% ee required for clinical batch release.

  • Sample Preparation: Dissolve 1 mg of NVP-CGM097 in 1 mL of Methanol/Ethanol (1:1).

  • Stationary Phase: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives). These columns effectively resolve dihydroisoquinolinones.

  • Mobile Phase:

    • Solvent A: n-Hexane (or Supercritical

      
       for SFC).
      
    • Solvent B: Isopropanol (IPA) + 0.1% Diethylamine (DEA).

    • Ratio: Isocratic 80:20 (Hexane:IPA).

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Analysis:

    • The (1S)-enantiomer typically elutes second on AD-H columns (verify with reference standard).

    • Calculate %ee:

      
      .
      
Protocol 2: Functional Potency Assay (TR-FRET)

Objective: Confirm biological activity of the purified isomer. Causality: Only the (1S)-isomer will disrupt the FRET signal between tagged p53 and MDM2.

  • Reagents:

    • Recombinant Human MDM2 (GST-tagged).

    • p53 peptide (Biotinylated).

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-APC (Acceptor).

  • Workflow:

    • Incubate MDM2 (2 nM) + p53-peptide (2 nM) + NVP-CGM097 (Serial Dilution: 0.1 nM to 10

      
      M) in assay buffer (PBS + 0.1% BSA).
      
    • Add detection mix (Eu-Ab + SA-APC).

    • Incubate 1 hour at Room Temperature.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340nm, Em: 615nm/665nm).

  • Validation:

    
     must fall within 1.5–2.5 nM. If 
    
    
    
    nM, suspect racemization or degradation.
Workflow Visualization

The following diagram outlines the rigorous path from synthesis to clinical release.

QC_Workflow Synth Asymmetric Synthesis ((S)-Sulfinylimine Route) Crude Crude Product (High %ee) Synth->Crude ChiralHPLC Chiral HPLC (QC Check) Crude->ChiralHPLC Decision > 99.5% ee? ChiralHPLC->Decision Recryst Recrystallization/ Prep HPLC Decision->Recryst No BioAssay TR-FRET Potency (IC50 < 2.5 nM) Decision->BioAssay Yes Recryst->ChiralHPLC Reprocess Release Clinical Batch Release BioAssay->Release Pass

Figure 2: Quality Control Workflow. The process prioritizes enantiomeric purity early in the synthesis via the sulfinylimine route, verified by Chiral HPLC before biological validation.

Clinical Implications & Regulatory Context

Dosing & Therapeutic Window

The high potency of the pure (1S)-isomer allows for lower clinical dosing (typically 100–400 mg range in trials), which is crucial for managing the common side effects of MDM2 inhibitors, such as thrombocytopenia and neutropenia . These on-target toxicities are dose-limiting; therefore, using a pure stereoisomer ensures that every milligram of drug administered contributes to efficacy, maximizing the therapeutic index.

Regulatory Standards (FDA/EMA)

For chiral drugs like NVP-CGM097, regulatory bodies require:

  • Justification of Stereochemistry: Proof that the selected enantiomer is the active species.

  • Impurity Profiling: The distomer is considered an impurity. Its levels must be controlled (typically < 0.1% or qualified by tox studies).

  • Stability: Evidence that the chiral center does not racemize in vivo or during shelf storage.

References

  • Holzer, P., et al. (2015).[3] "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[1][2][4] Journal of Medicinal Chemistry, 58(16), 6348–6358.[2][3] Link

  • Jeay, S., et al. (2015).[3] "A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097." eLife, 4, e06498. Link

  • Weisberg, E., et al. (2015).[2][5] "Inhibition of wild-type p53-expressing AML by the novel small molecule HDM2 inhibitor CGM097."[2] Molecular Cancer Therapeutics, 14(10), 2249-2259.[2] Link

  • FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." Link

Sources

Benchmarking NVP-CGM097 Binding Modes Against Idasanutlin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoquinolinone vs. Pyrrolidine Standoff

In the development of MDM2 inhibitors, the transition from first-generation imidazolines (Nutlin-3a) to second-generation candidates has bifurcated into two distinct structural philosophies: the dihydroisoquinolinone scaffold (NVP-CGM097) and the pyrrolidine scaffold (Idasanutlin/RG7388).[1][2]

While both molecules successfully occlude the hydrophobic p53-binding cleft on MDM2, they exhibit distinct kinetic profiles and resistance mechanisms.[2] Idasanutlin demonstrates superior absolute potency (


 nM) driven by a rigid pyrrolidine core that maximizes steric bulk in the Leu26 pocket.[1] In contrast, NVP-CGM097  (

nM) relies on a unique stacking interaction and high selectivity, potentially offering a different toxicity profile regarding off-target effects, though on-target thrombocytopenia remains a class-wide challenge.[1][2]

This guide benchmarks these two clinical candidates, providing the structural rationale, quantitative data, and validated protocols required for independent verification.

Part 1: Structural Biology & Binding Mechanisms[1]

The Hydrophobic Cleft Occlusion

Both inhibitors function by mimicking the Phe19-Trp23-Leu26 triad of the p53 transactivation domain.[2][3] However, their approach to filling the MDM2 hydrophobic cleft differs fundamentally.

NVP-CGM097 (Novartis) [1][2]
  • PDB Accession: 4ZYF / 4ZYI [1][2]

  • Scaffold: Dihydroisoquinolinone derivative.[1][4]

  • Binding Mode: The scaffold sits deep within the cleft. A key differentiator is the interaction with the "shelf" region of MDM2. The dihydroisoquinolinone core facilitates a stable stacking interaction with Val93 and His96 , which is distinct from the Nutlin class. The chlorophenyl and ethyl moieties mimic the Trp23 and Phe19 side chains, respectively.

  • Structural Insight: The NVP-CGM097 structure induces a compact conformation of the N-terminal domain, stabilizing the "closed" lid state of MDM2 less aggressively than the bulky pyrrolidines.

Idasanutlin (Roche/Genentech) [1]
  • Scaffold: Substituted Pyrrolidine (Second-generation Nutlin derivative).[1][2]

  • Binding Mode: Idasanutlin evolved from the imidazoline core of Nutlin-3a to a pyrrolidine core to improve stereochemical stability and potency.[2]

    • Leu26 Pocket: Occupied by a 4-chlorophenyl group (highly efficient filling).[1][2]

    • Trp23 Pocket: Occupied by a 3-chlorophenyl group.[1][2]

    • Phe19 Pocket: Occupied by a neopentyl group.[1]

  • Key Interaction: A critical hydrogen bond forms between the C

    
    -carbonyl of the pyrrolidine ring and the backbone amide of His96 .[5] This H-bond, combined with the rigid stereochemistry, locks Idasanutlin into the cleft with a very slow off-rate (
    
    
    
    ), contributing to its high potency.[1]
Comparative Pathway Logic

The following diagram illustrates the mechanistic interruption of the p53-MDM2 feedback loop by these inhibitors.

MDM2_Inhibition cluster_0 Pathological State (MDM2 Amplification) cluster_1 Therapeutic Intervention MDM2 MDM2 E3 Ligase p53 p53 Tumor Suppressor MDM2->p53 Ubiquitination Complex MDM2-Inhibitor Complex (Steric Occlusion) MDM2->Complex Sequestration Proteasome Proteasomal Degradation p53->Proteasome Degradation Inhibitor Inhibitor (NVP-CGM097 / Idasanutlin) Inhibitor->MDM2 High Affinity Binding (Kd < 10nM) p53_Free Stabilized p53 Complex->p53_Free Releases p53 Apoptosis Apoptosis / Cell Cycle Arrest p53_Free->Apoptosis Transcriptional Activation

Caption: Mechanistic flow of MDM2 inhibition.[1][2][5][6][7][8] Inhibitors sequester MDM2, preventing p53 ubiquitination and restoring apoptotic signaling.

Part 2: Quantitative Benchmarking

The following data summarizes the physicochemical and kinetic differences. Idasanutlin generally exhibits higher potency in cell-free assays, while NVP-CGM097 maintains a robust profile with high selectivity.[1][2]

MetricNVP-CGM097Idasanutlin (RG7388)Significance
Scaffold Class DihydroisoquinolinonePyrrolidineStructural rigidity vs. stacking capability.[1][2]
MDM2 Binding (

)
~20 – 40 nM~6 nMIdasanutlin is ~3-5x more potent in biochemical assays.[1][2]
Selectivity (MDM2 vs MDM4) > 1000-fold> 1000-foldBoth are highly selective for MDM2 over MDM4.[1]
Key Residue Interaction Val93 / His96 (Stacking)His96 (H-Bond)Defines the "anchor" point in the cleft.[1]
Molecular Weight ~550 Da616.5 DaIdasanutlin is bulkier, impacting ligand efficiency.[1]
Clinical Status Phase I (Discontinued/Stalled)Phase III (Discontinued)Both faced challenges with dose-limiting thrombocytopenia.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

To benchmark these molecules in your own lab, use the following protocols. These are designed to be self-validating : if the positive controls (Nutlin-3a) do not fall within expected ranges, the assay is invalid.[1][2]

Protocol A: Fluorescence Polarization (FP) Competition Assay

Objective: Determine


 values for competitive binding against a labeled p53 peptide.[1]

Reagents:

  • Protein: Recombinant Human MDM2 (residues 1–118), GST-tagged.[1][2]

  • Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).[1][2]

    
     of tracer must be pre-determined (typically ~10–20 nM).[1]
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

Workflow:

  • Validation Step: Titrate MDM2 (0–1000 nM) with fixed Tracer (5 nM) to determine the

    
     of the protein-tracer complex.[1] Success Criteria: Sigmoidal curve with saturation.[1]
    
  • Competition Plate:

    • Dispense 20

      
      L of MDM2 protein (at concentration = 
      
      
      
      determined in step 1, approx 10 nM) into 384-well black plates.
    • Add 20

      
      L of serial dilutions of NVP-CGM097  and Idasanutlin  (Range: 10 
      
      
      
      M to 0.1 nM).
    • Incubate 15 mins at RT.

    • Add 10

      
      L of Tracer (Final conc: 5 nM).[1]
      
  • Readout: Incubate 30 mins. Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Analysis: Fit data to a 4-parameter logistic equation. Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation adapted for FP.[1][2]
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure residence time (


), a better predictor of in vivo efficacy than affinity alone.[1]

Workflow:

  • Chip Preparation: Immobilize Biotinylated-MDM2 onto a Streptavidin (SA) sensor chip.[1][2] Target density: ~1000 RU (Reference channel: Biotin-BSA).[1][2]

  • Solvent Correction: Run DMSO calibration (1% to 5%) to correct for bulk refractive index changes, as these inhibitors are hydrophobic.

  • Kinetic Injection:

    • Flow rate: 30

      
      L/min.[1]
      
    • Inject analyte (Inhibitor) for 120s (Association).[1]

    • Wash with buffer for 600s (Dissociation).[1] Note: Idasanutlin requires long dissociation times due to slow

      
      .[1]
      
  • Regeneration: Brief pulse of 10 mM NaOH or Glycine pH 2.5 (optimize to avoid protein denaturation).

  • Validation: Nutlin-3a should yield a

    
     of ~90 nM.[1][2] If 
    
    
    
    nM, the surface is inactive.

Part 4: Computational Validation Workflow

To understand the atomic-level stability differences, a Molecular Dynamics (MD) simulation is recommended.[1] The following Graphviz diagram outlines the computational pipeline.

MD_Workflow Start Input Structures (PDB: 4ZYF, Idasanutlin Model) Prep System Prep (Protonation, Solvation TIP3P) Start->Prep Minimization Energy Minimization (Steepest Descent) Prep->Minimization Equilibration Equilibration (NVT/NPT 1ns) Minimization->Equilibration Production Production Run (100ns, 300K) Equilibration->Production Analysis Analysis (RMSD, MM-PBSA) Production->Analysis Analysis->Start Refine Model if unstable

Caption: Standardized MD simulation workflow for validating ligand stability within the MDM2 cleft.

Part 5: Clinical Implications & Toxicity[1]

While binding affinity is the primary metric for drug discovery, the clinical failure of these agents highlights the importance of Pharmacokinetics (PK) and Toxicity .

  • Thrombocytopenia: Both NVP-CGM097 and Idasanutlin cause dose-dependent thrombocytopenia.[1][2] This is an on-target effect , as MDM2 inhibition activates p53 in megakaryocyte progenitors, inducing cell cycle arrest.[1][2]

  • Dosing Strategy:

    • Idasanutlin: The high potency and long residence time led to prolonged p53 activation, necessitating intermittent dosing schedules (e.g., daily x 5 days, every 28 days) to allow bone marrow recovery.

    • NVP-CGM097: Despite slightly lower potency, the delayed onset of thrombocytopenia observed in trials suggests that the kinetic profile (faster

      
      ) might allow for more "pulsed" p53 activation, though this did not translate to superior clinical survival data in final analysis.[1]
      

Verdict: For research purposes requiring maximal p53 induction, Idasanutlin is the superior tool. For studies investigating subtle regulation or requiring a scaffold distinct from the Nutlin family to check for off-target effects, NVP-CGM097 is the requisite alternative.[1][2]

References

  • Holzer, P., et al. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[1][6] Journal of Medicinal Chemistry. Link[1]

  • Ding, Q., et al. (2013). Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development.[5] Journal of Medicinal Chemistry. Link[1]

  • RCSB Protein Data Bank. Crystal Structure of MDM2 with NVP-CGM097 (Entry 4ZYF). Link

  • Reis, B., et al. (2016). Acute myeloid leukemia patients' clinical response to idasanutlin (RG7388) is associated with pre-treatment MDM2 protein expression in leukemic blasts.[1] Haematologica. Link

  • Jeay, S., et al. (2015). A distinct p53 target gene set predicts for response to the specific murine double minute 2 inhibitor NVP-CGM097.[1] eLife.[1] Link

Sources

Safety Operating Guide

NVP-CGM097 Stereoisomer Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Safety Summary

Immediate Action Required: NVP-CGM097 (CAS 1313363-54-0) is a potent MDM2-p53 interaction inhibitor .[1][2][3] As a high-potency antineoplastic agent, it poses significant reproductive and specific organ toxicity risks. Do not dispose of this compound down the drain or in general municipal trash.

All stereoisomers (including the active (S)-enantiomer and any racemates) must be managed as Hazardous Pharmaceutical Waste and destroyed via high-temperature incineration.[1] The chirality of the molecule dictates its biological potency but does not alter the fundamental thermochemical requirements for its destruction. Treat all isomeric forms with the highest containment level (OEB 4/5 equivalent).

Part 2: Scientific Integrity & Technical Profile

Compound Characterization & Stereochemical Context

NVP-CGM097 derives its pharmacological activity from its specific stereochemical configuration (S-isomer).[1] While the biological activity is stereoselective, the chemical hazard profile (toxicity, environmental persistence) applies to the chemical entity as a whole.

Why this matters for disposal: Regulatory bodies (EPA/RCRA) classify waste based on chemical structure and toxicity characteristics, not optical rotation. Therefore, the (R)-isomer, (S)-isomer, and racemic mixtures must all enter the same high-hazard waste stream to ensure zero environmental release of the pharmacophore.[1]

Table 1: Physicochemical & Hazard Profile
PropertyDataOperational Implication
Chemical Name NVP-CGM097Primary identifier for manifests.[1]
CAS Number 1313363-54-0Use for waste profiling.[1]
Molecular Formula C38H47ClN4O4High carbon content supports incineration.
Physical State Solid / PowderDust generation risk; requires HEPA filtration.
Solubility DMSO, EthanolLiquid waste will likely be organic solvent-based.
Hazard Class Antineoplastic / CytotoxicMust be segregated from general chemical waste.
Primary Hazards Repr. Tox, STOT-RE, Aquatic ToxZero-tolerance for drain disposal.[1]
Hazard Identification (GHS Standards)

Refer to these codes when labeling waste containers.

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.[4]

  • H341: Suspected of causing genetic defects.[4]

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H412: Harmful to aquatic life with long lasting effects.[4]

Part 3: Disposal Workflow & Visualization

Strategic Waste Segregation

The disposal process is determined by the physical state of the waste and the concentration of the active pharmaceutical ingredient (API).

Critical Control Point: Never mix NVP-CGM097 waste with oxidizers (e.g., Nitric Acid) or highly reactive metals, as this may cause uncontrolled reactions before incineration.[1]

Operational Workflow Diagram

The following diagram outlines the decision logic for disposing of NVP-CGM097, ensuring compliance with RCRA and best safety practices.

DisposalWorkflow Start Waste Generation: NVP-CGM097 (All Isomers) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated solids) StateCheck->Solid Liquid Liquid Waste (Mother liquors, HPLC waste) StateCheck->Liquid TraceCheck Is it Trace or Bulk? Solid->TraceCheck BulkSolid Bulk API / Expired Stock (>3% residue) TraceCheck->BulkSolid Bulk TraceSolid Trace / Empty Containers (<3% residue, PPE) TraceCheck->TraceSolid Trace BlackBin RCRA Hazardous Waste Container (Black Bin / Satellite Accumulation) BulkSolid->BlackBin YellowBin Trace Chemo Waste Container (Yellow Bin) TraceSolid->YellowBin SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Buffer (Do NOT Drain) SolventCheck->Aqueous Water-based Organic Organic (DMSO/MeOH) SolventCheck->Organic Solvent-based Aqueous->BlackBin Organic->BlackBin Incineration High-Temperature Incineration (Off-site Disposal) YellowBin->Incineration BlackBin->Incineration

Figure 1: Decision matrix for segregating NVP-CGM097 waste streams based on physical state and quantity.

Part 4: Detailed Experimental Protocols

Protocol A: Solid Waste Disposal (Bulk & Trace)

Scope: Applies to expired powder, weighing boats, contaminated gloves, and spill cleanup materials.

  • Classification:

    • Trace Waste: Items with <3% weight by volume of the drug (e.g., empty vials, gloves).

    • Bulk Waste: Unused stock, spill cleanup debris, or items with visible caking.

  • Containment:

    • Trace: Place in a Yellow Chemotherapy Waste Bin (soft/hard depending on sharps).

    • Bulk: Place in a sealable, compatible container (HDPE or Glass). Label as "Hazardous Waste - Toxic/Cytotoxic."[1]

  • Labeling:

    • Must include full chemical name: "NVP-CGM097 Waste."

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container to prevent leaks.

Protocol B: Liquid Waste Disposal (Solutions)

Scope: HPLC effluents, mother liquors, and dissolved stock solutions (DMSO/Ethanol).[1]

  • Segregation:

    • Do not mix with oxidizers (e.g., peroxide, nitric acid).[1]

    • Segregate halogenated solvents (e.g., DCM) from non-halogenated (e.g., DMSO, MeOH) if required by your local hauler, though NVP-CGM097 itself is compatible with standard organic waste streams.[1]

  • Collection:

    • Use a standard safety waste carboy (HDPE).

    • Crucial Step: Triple rinse empty stock vials with the solvent used (e.g., DMSO) and add the rinsate to the liquid waste container.

  • Deactivation (Spill Response Only):

    • For surface decontamination, use a 10% Sodium Hypochlorite (Bleach) solution followed by a water rinse. The oxidation helps degrade the pharmacophore, but the resulting slurry must still be collected as hazardous waste, not sewered.

Part 5: Regulatory Compliance & References

RCRA Status (USA): While NVP-CGM097 is not explicitly "P-listed" or "U-listed" by the EPA, it must be managed as characteristic hazardous waste due to its toxicity and antineoplastic nature.[1]

  • Waste Code Recommendation: If not ignitable (D001), manage as Non-RCRA Regulated Hazardous Waste (state-dependent) or Cytotoxic Waste .[1]

  • Best Practice: Many institutions classify all antineoplastics as "RCRA Hazardous" to ensure incineration, preventing environmental leaching.

Reference List:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5330792, NVP-CGM097. Retrieved from [Link][1]

  • Holzer, P., et al. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor.[1][5][6] Journal of Medicinal Chemistry.[5][6] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

Sources

Personal protective equipment for handling NVP-CGM097 stereoisomer

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step safety and operational guide for handling the NVP-CGM097 stereoisomer , designed for researchers, scientists, and drug development professionals.

Introduction & Mechanistic Context

NVP-CGM097 (CAS: 1313363-54-0) is a highly potent, selective small-molecule inhibitor of the murine double minute 2 (MDM2) and p53 protein-protein interaction[1]. In preclinical and clinical oncology research, it is utilized to reactivate the p53 tumor suppressor pathway in wild-type p53 malignancies[2].

Because NVP-CGM097 is an antineoplastic agent, handling the crystalline powder and its solvent-reconstituted forms requires stringent operational controls. Exposure can lead to unintended cellular toxicity, making rigorous adherence to Personal Protective Equipment (PPE) and environmental containment protocols non-negotiable.

Hazard Profile & Physicochemical Data

To design an effective safety protocol, laboratory personnel must first understand the physicochemical properties and Globally Harmonized System (GHS) hazard classifications of NVP-CGM097.

Table 1: NVP-CGM097 Hazard and Property Summary

ParameterSpecification / Classification
CAS Number 1313363-54-0[1]
Molecular Weight 659.3 g/mol [1]
Physical Form Crystalline Solid[3]
Solubility Limits DMSO (25 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL)[1][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Signal Word Warning
Storage Temperature -20°C (Powder and Aliquots)[4]

Mandatory Personal Protective Equipment (PPE) & Causality

The selection of PPE is driven not only by the compound's inherent hazards (H315, H319) but critically by the solvents used for its reconstitution.

  • Hand Protection (Critical Barrier):

    • Protocol: Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness).

    • Causality: NVP-CGM097 is highly soluble in Dimethyl Sulfoxide (DMSO)[1]. DMSO is a potent chemical penetration enhancer that rapidly transports dissolved solutes across the stratum corneum and into systemic circulation. Standard latex gloves offer poor resistance to organic solvents. Double-gloving with nitrile ensures that if the outer glove is compromised by a microscopic tear or solvent splash, the inner glove provides a critical temporal barrier, allowing the user to safely deglove and replace the PPE without dermal exposure.

  • Eye and Face Protection:

    • Protocol: ANSI Z87.1-certified tight-fitting chemical splash goggles.

    • Causality: NVP-CGM097 causes serious eye irritation (H319). Standard safety glasses with side shields do not adequately protect against aerosolized powders or upward solvent splashes during vortexing.

  • Body Protection:

    • Protocol: A closed-front, fluid-resistant disposable lab coat (e.g., Tyvek® or SMS material) with knit cuffs.

    • Causality: Reusable cotton lab coats can trap microscopic powders and absorb DMSO spills, holding the toxicant against the skin. Disposable, fluid-resistant coats prevent solvent penetration and eliminate the risk of cross-contaminating institutional laundering facilities.

Self-Validating Operational Protocol

Every protocol described below is designed as a self-validating system. Do not proceed to the next step without confirming the validation check.

Step 1: Primary Containment Setup

  • Action: Conduct all powder weighing and liquid reconstitution inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Line the work surface with a plastic-backed, absorbent bench pad.

  • Causality: NVP-CGM097 is a fine crystalline solid that easily aerosolizes. Inhalation can cause respiratory irritation (H335).

  • Validation Check: Visually inspect the hood's continuous inward airflow monitor to confirm negative pressure before opening the chemical vial.

Step 2: Powder Handling and Weighing

  • Action: Use an anti-static weigh boat and a micro-spatula to transfer the compound.

  • Causality: Static electricity can cause the dry powder to repel from the spatula and disperse into the environment. Anti-static materials neutralize this charge, ensuring a controlled transfer.

  • Validation Check: Observe the powder during transfer; if it clings aggressively to the spatula, pause and use a static eliminator (ionizer) before proceeding.

Step 3: Solvent Reconstitution

  • Action: Transfer the weighed powder into a chemically resistant amber glass vial. Slowly add the required volume of solvent (e.g., )[1]. Seal the vial tightly with a PTFE-lined cap before mechanical agitation (vortexing).

  • Causality: Amber glass protects the stereoisomer from UV-induced degradation (

    
     = 267 nm)[1]. PTFE (Teflon) caps are required because DMSO will degrade standard rubber or silicone septa, leading to contamination and potential leaks.
    
  • Validation Check: Invert the sealed vial gently to check for leaks prior to placing it on the vortex mixer. Ensure complete dissolution (no visible particulates) before aliquoting.

Step 4: Aliquoting and Storage

  • Action: Divide the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles. Store at -20°C[4].

  • Causality: Repeated thermal cycling can degrade the stereoisomer's structural integrity, compromising experimental reproducibility.

Spill Management & Waste Disposal Plan

Liquid Spills (DMSO/NVP-CGM097)

  • Action: Immediately cover the spill with a universal chemical absorbent pad. Clean the surface with a detergent solution, followed by a thorough wipe-down with 70% ethanol.

  • Causality: Because NVP-CGM097 is highly soluble in DMSO, and DMSO is miscible with water and alcohol, an alcohol-based wipe ensures the complete solubilization and extraction of any residual drug from the bench surface, preventing secondary exposure.

Hazardous Waste Disposal

  • Action: Segregate all contaminated consumables (pipette tips, weigh boats, gloves, bench pads) into clearly labeled, rigid "Hazardous Chemical Waste - Antineoplastic" containers. Do not mix solid waste with liquid solvent waste. Liquid waste must be collected in compatible, sealed HDPE or glass carboys for institutional incineration.

Operational Workflow Visualization

Workflow N1 1. PPE Verification (Double Nitrile, Lab Coat, Goggles) N2 2. Powder Handling (Weighing in Fume Hood/BSC) N1->N2 Proceed to Hood N3 3. Reconstitution (DMSO/DMF Addition) N2->N3 Powder secured in vial N6 6. Waste Segregation (Solid vs. Liquid Hazardous) N2->N6 Contaminated Weigh Boats N4 4. Aliquoting & Sealing (Amber Vials) N3->N4 Vortex until dissolved N5 5. Storage (-20°C) N4->N5 Intact Aliquots N4->N6 Contaminated Consumables

Operational workflow for safe handling, reconstitution, and disposal of NVP-CGM097.

References

  • Title: NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.